molecular formula C13H20N2O2 B1464268 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol CAS No. 1178507-77-1

2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Cat. No.: B1464268
CAS No.: 1178507-77-1
M. Wt: 236.31 g/mol
InChI Key: LPUCCBWVQULKFR-UHFFFAOYSA-N
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Description

2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol (CAS 1182780-33-1) is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.32 g/mol . This compound belongs to a class of phenolic ligands incorporating pendant amine arms, which are of significant interest in inorganic and coordination chemistry . These ligands are primarily valued for their ability to coordinate with various divalent and trivalent metal ions (M(II/III)) through their nitrogen and oxygen donor atoms . The resulting metal complexes serve as models for studying the active sites of several metalloenzymes, including catecholase, tyrosinase, and galactose oxidase . Furthermore, such complexes have potential applications in developing artificial nucleases for DNA cleavage and as luminescent materials . The compound is characterized by a logP of 0.87, has 4 hydrogen bond acceptors and 2 hydrogen bond donors . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. HANDLING & SAFETY: This compound may be harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Appropriate personal protective equipment should be worn, and handling should be conducted in a well-ventilated area .

Properties

IUPAC Name

2-ethoxy-6-(piperazin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-2-17-12-5-3-4-11(13(12)16)10-15-8-6-14-7-9-15/h3-5,14,16H,2,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUCCBWVQULKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and synthetic analysis of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol . This molecule represents a classic "privileged scaffold" in medicinal chemistry, combining the antioxidant and hydrogen-bonding capabilities of a phenol with the receptor-modulating properties of a piperazine via a Mannich base linkage.

Classification: Phenolic Mannich Base / Arylpiperazine Scaffold Primary Application: CNS Ligand Design (5-HT/Dopamine), Adrenergic Modulation, and Antimicrobial Intermediates.

Executive Summary

The compound This compound is a regioselective Mannich base derived from 2-ethoxyphenol (Guethol). Structurally, it features a lipophilic ethoxy group and a basic piperazine moiety linked by a methylene bridge to the ortho position of a phenolic ring.

This scaffold is chemically significant for two reasons:

  • Intramolecular Dynamics: It exhibits strong intramolecular hydrogen bonding between the phenolic hydroxyl and the benzylic nitrogen of the piperazine, stabilizing the structure and influencing membrane permeability.

  • Pharmacophore Versatility: The ortho-substituted phenol-piperazine motif mimics the pharmacophores of several CNS-active drugs (e.g., phenylpiperazines targeting 5-HT receptors) and antihypertensives (e.g., Urapidil analogs).

Physicochemical Profile

Understanding the ionization state and lipophilicity is critical for handling this compound in biological assays.

PropertyValue / CharacteristicRelevance
Molecular Formula C₁₃H₂₀N₂O₂Core stoichiometry.
Molecular Weight ~236.31 g/mol Fragment-like; ideal for lead optimization (Rule of 3 compliant).
pKa (Phenol) ~10.2Weakly acidic; remains protonated at physiological pH.
pKa (Piperazine) ~9.8 (N4) / ~5.4 (N1)The distal nitrogen (N4) is basic and will be protonated at pH 7.4.
LogP (Predicted) 1.5 – 1.9Moderate lipophilicity; suggests good blood-brain barrier (BBB) penetration potential.
H-Bond Donors 2 (Phenol OH, Piperazine NH)Critical for receptor pocket anchoring.
Solubility pH-dependentSoluble in organic solvents (DCM, MeOH) as a free base; water-soluble as HCl salt.

Synthetic Pathway: The Ortho-Mannich Condensation

The synthesis relies on the Mannich Reaction , utilizing the high electron density of 2-ethoxyphenol to trap an iminium ion generated in situ.

Reaction Mechanism & Regioselectivity

The reaction involves the condensation of Formaldehyde (HCHO) and Piperazine to form a reactive iminium ion. The phenol (Guethol) undergoes Electrophilic Aromatic Substitution (EAS).

  • Why Position 6? The hydroxyl group (-OH) is a strong ortho/para director. Position 2 is blocked by the ethoxy group. While Position 4 (para) is sterically accessible, the Position 6 (ortho) is often favored in Mannich reactions due to the stabilization of the transition state via hydrogen bonding between the phenolic proton and the incoming iminium nitrogen.

Experimental Protocol

Note: This protocol assumes standard laboratory safety measures (fume hood, PPE).

Reagents:

  • 2-Ethoxyphenol (Guethol): 1.0 eq

  • Piperazine (Anhydrous): 1.0 eq (Use excess if avoiding bis-substitution is critical)

  • Formaldehyde (37% aq.): 1.0 eq

  • Solvent: Ethanol or Methanol

Step-by-Step Workflow:

  • Iminium Generation: Dissolve piperazine in ethanol. Add formaldehyde dropwise at 0°C. Stir for 15 minutes to generate the hydroxymethyl-amine/iminium species.

  • Coupling: Add 2-ethoxyphenol to the mixture.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The solution typically darkens as the reaction proceeds.

  • Isolation:

    • Evaporation:[1] Remove solvent under reduced pressure.

    • Acid-Base Extraction: Dissolve residue in dilute HCl (aq). Wash with Ethyl Acetate (removes unreacted phenol). Basify the aqueous layer with NaOH to pH ~11. Extract the product into Dichloromethane (DCM).

  • Purification: Recrystallize from ethanol/ether or purify via column chromatography (DCM:MeOH:NH₃ system).

Synthesis Logic Diagram (Graphviz)

MannichSynthesis Reagents Reagents: Piperazine + Formaldehyde Intermediate Reactive Species: Iminium Ion Reagents->Intermediate Condensation (-H2O) Transition Transition State: Ortho-Coordination (H-Bond Stabilized) Intermediate->Transition Electrophilic Attack Substrate Substrate: 2-Ethoxyphenol (Guethol) Substrate->Transition Ortho-Activation Product Product: This compound Transition->Product Re-aromatization

Figure 1: Mechanistic flow of the regioselective Mannich reaction yielding the target scaffold.

Structural Characterization

To validate the structure, researchers must look for specific spectroscopic signatures distinguishing the product from the starting material.

Proton NMR (¹H-NMR)
  • The "Mannich Bridge": A sharp singlet around δ 3.6 – 3.8 ppm (2H). This confirms the formation of the Ar-CH₂-N bond.

  • Piperazine Ring: Two sets of triplets or broad multiplets around δ 2.5 – 2.9 ppm (8H).

  • Aromatic Region: The 1,2,6-substitution pattern results in a characteristic splitting pattern (typically a doublet-doublet-triplet set) for the remaining 3 aromatic protons.

  • Phenolic OH: A broad singlet, often shifted downfield (>10 ppm) or invisible due to exchange, but its presence is confirmed by the lack of alkylation at the oxygen.

Infrared Spectroscopy (IR)
  • OH Stretch: Broad band at 3200–3400 cm⁻¹ .[2] Note: Strong intramolecular H-bonding to the piperazine nitrogen may shift this band to lower frequencies and broaden it significantly.[3]

  • C-N Stretch: Distinct aliphatic amine bands around 1000–1200 cm⁻¹ .

Pharmacophore & Biological Relevance

This molecule is not just a chemical curiosity; it is a "privileged structure" in neuropharmacology.

Receptor Interactions

The structure mimics the Arylpiperazine pharmacophore found in:

  • 5-HT1A Agonists: (e.g., Flesinoxan). The piperazine nitrogen binds to the aspartate residue in the GPCR transmembrane domain.

  • Alpha-Adrenergic Blockers: (e.g., Urapidil). The phenyl ring provides pi-stacking interactions, while the basic nitrogen interacts with the receptor's anionic site.

Interaction Logic Diagram (Graphviz)

Pharmacophore Phenol Phenol Moiety (H-Bond Donor) Linker Methylene Bridge (Spacer) Phenol->Linker Scaffold Connectivity Receptor_Ser Receptor Serine/Thr (H-Bond Acceptor) Phenol->Receptor_Ser H-Bonding BasicN Piperazine N4 (Protonatable Basic Center) Receptor_Asp Receptor Aspartate (Ionic Bond) BasicN->Receptor_Asp Salt Bridge (at pH 7.4) Linker->BasicN Scaffold Connectivity

Figure 2: Pharmacophore mapping of the scaffold against typical GPCR binding pockets (5-HT/Adrenergic).

References

  • Mannich Reaction Mechanism: Betti, M. (1942). "The Mannich Reaction with Phenols."[4][5] Organic Reactions, 1, 303. (Foundational text on phenolic aminoalkylation).

  • Regioselectivity in Phenols: Tramontini, M., & Angiolini, L. (1990). "Mannich Bases: Chemistry and Uses." CRC Press. (Detailed analysis of ortho- vs para-substitution drivers).
  • Piperazine Pharmacology: Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT receptors." Journal of Medicinal Chemistry, 29(11), 2375-2380.

  • Guethol Derivatives: A. A. Jarrahpour et al. (2004).[6] "Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol." Molbank, M373.[6] (Demonstrates similar ortho-functionalization of guethol-like scaffolds).

  • Crystallographic Data: Albayrak, C. et al. (2010).[1] "Crystal structure of 2-ethoxy-6-((phenylimino)methyl)phenol." (Provides structural evidence of the intramolecular H-bond in ortho-substituted ethoxyphenols).

Sources

Physicochemical Profiling of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol: A Critical Intermediate

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol (hereafter referred to as EPM-Phenol ).[1] As a "privileged scaffold" in medicinal chemistry, this molecule combines the redox-active, hydrogen-bond-donating properties of a catechol ether with the solubility and linker capabilities of a piperazine ring.[1]

EPM-Phenol is primarily utilized as a high-value intermediate in the synthesis of CNS-active agents (targeting 5-HT and Dopamine receptors) and antihypertensive drugs (e.g., urapidil analogs).[1] Its utility relies on the precise manipulation of its amphoteric nature —possessing both acidic (phenolic) and basic (piperazinyl) centers.[1] This guide details the structural dynamics, predicted properties, and validation protocols required to integrate this compound into drug discovery workflows.

Chemical Identity & Structural Analysis[1][2]

The molecule is a Mannich base derived from 2-ethoxyphenol (guethol) and piperazine.[1] Its structure is defined by a delicate balance of intramolecular forces that govern its solubility and reactivity.[1]

Identification Data
ParameterDetail
IUPAC Name 2-Ethoxy-6-(piperazin-1-ylmethyl)phenol
Molecular Formula C₁₃H₂₀N₂O₂
Molecular Weight 236.31 g/mol
Core Scaffold Guethol (2-Ethoxyphenol)
Substituent Piperazin-1-ylmethyl (Ortho-Mannich base)
CAS RN (Generic) Not individually indexed in major public commodity databases; treat as custom intermediate.[1][2]
Structural Dynamics & Intramolecular Bonding

The physicochemical behavior of EPM-Phenol is dominated by a Pseudo-Six-Membered Ring .[1] The phenolic hydroxyl group (C1-OH) acts as a hydrogen bond donor to the tertiary nitrogen (N1) of the piperazine ring.[1]

  • Effect on pKa: This H-bond stabilizes the neutral form but can also facilitate proton transfer, potentially creating a zwitterionic species in solution.[1]

  • Effect on Permeability: The "masking" of the polar OH and N1 groups by this internal bond increases lipophilicity (LogP) relative to the open conformer, enhancing membrane permeability.[1]

EPM_Structurecluster_0Chemical Species EquilibriumNeutralNeutral Species(Internal H-Bond)ZwitterionZwitterionic Form(Ph-O(-) ... NH(+))Neutral->Zwitterion Prototropic Shift(Solvent Dependent)CationCationic Form(Acidic pH)Neutral->Cation +H+ (pH < 9.0)Feature1Phenolic OH(H-Bond Donor)Feature1->NeutralFeature2Piperazine N1(Tertiary, H-Bond Acceptor)Feature2->NeutralFeature3Piperazine N4(Secondary, Basic Site)Feature3->Cation Primary Protonation Site

Figure 1: Structural equilibrium and key functional sites of EPM-Phenol. The intramolecular Hydrogen Bond (Feature 1 to Feature 2) is the critical determinant of its physicochemical profile.[1]

Physicochemical Profile

The following data represents a synthesis of experimental values for the core pharmacophore (phenylpiperazine Mannich bases) and calculated descriptors for EPM-Phenol.

Ionization Constants (pKa)

EPM-Phenol is a polyprotic base.[1] Understanding its ionization is crucial for purification (pH-switched extraction).[1]

Ionizable GroupTypeEst. pKaDescription
Piperazine N4 Base (Secondary Amine)9.8 ± 0.2 Highly basic.[1] Protonated at physiological pH (7.4), rendering the molecule cationic.[1]
Piperazine N1 Base (Tertiary Amine)~5.5 - 6.5 Significantly lower basicity due to steric bulk and proximity to the electron-rich phenol ring.[1]
Phenolic OH Acid10.2 ± 0.5 Weakly acidic.[1] The intramolecular H-bond to N1 may slightly increase the pKa (making it harder to remove the proton).[1]
Lipophilicity (LogP / LogD)[1]
  • LogP (Neutral): Estimated at 1.8 – 2.2 .[1][3][4] The ethoxy group adds hydrophobicity, balancing the polar piperazine.[1]

  • LogD (pH 7.4): Estimated at -0.5 – 0.5 .[1] At physiological pH, the N4 nitrogen is protonated (positively charged), drastically reducing lipophilicity.[1]

  • Implication: EPM-Phenol is water-soluble at pH 7.4 but extracts readily into organic solvents (DCM, EtOAc) at pH > 11 (where it is neutral/anionic).[1]

Solubility Profile
SolventSolubilityNotes
Water (pH < 9) HighForms soluble salts (chloride, acetate).[1]
Water (pH 10-11) Low/ModerateNeutral species precipitates; "Isoelectric" region.[1]
Methanol/Ethanol HighExcellent for recrystallization.[1]
Dichloromethane HighPreferred extraction solvent for the neutral free base.[1]
Hexane/Heptane LowAntisolvent for precipitation.[1]

Experimental Characterization Protocols

As a Senior Scientist, you must validate these properties in-house. Do not rely solely on prediction algorithms.

Protocol: Potentiometric pKa Determination

This method is the "Gold Standard" for determining the ionization constants of the piperazine ring and phenol.[1]

Reagents:

  • Analyte: 5 mg EPM-Phenol (High Purity >98%).[1]

  • Titrant: 0.1 M KOH (CO2-free).[1]

  • Solvent: 0.1 M KCl (to maintain ionic strength).

Workflow:

  • Dissolution: Dissolve EPM-Phenol in 20 mL of degassed 0.1 M KCl. Add 1 equivalent of HCl to ensure the starting species is fully protonated (cationic form).[1]

  • Titration: Titrate with 0.1 M KOH at 25°C under inert gas (N2 or Ar) to prevent carbonate formation.

  • Data Analysis: Plot pH vs. Volume of KOH. Look for two distinct inflection points:

    • Inflection 1 (pH ~6): Deprotonation of N1 (if protonated) or N4.[1]

    • Inflection 2 (pH ~9.8): Deprotonation of N4.[1]

    • Inflection 3 (pH >10): Deprotonation of Phenolic OH (often overlaps with N4; may require Bjerrum plot analysis).[1]

Protocol: LogD Measurement (Shake-Flask Method)

To determine distribution at physiological pH.[1]

Workflow:

  • Preparation: Prepare a biphasic system of 1-Octanol (pre-saturated with buffer) and Phosphate Buffer (pH 7.4, pre-saturated with octanol).

  • Equilibration: Dissolve EPM-Phenol (1 mg) in the buffer phase. Measure UV absorbance (

    
    ).[1]
    
  • Partitioning: Add an equal volume of Octanol. Shake vigorously for 60 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Measure UV absorbance of the aqueous phase (

    
    ).[1]
    
  • Calculation:

    
    
    

Synthesis & Impurity Profiling (Contextual)

Understanding the synthesis source is vital for interpreting physicochemical data, as impurities can skew pKa and LogP results.[1]

  • Route: Mannich Reaction.

    • Reactants: 2-Ethoxyphenol + Paraformaldehyde + Piperazine.[1]

    • Solvent: Ethanol (Reflux).[1]

  • Critical Quality Attribute (CQA):

    • Bis-Mannich Impurity: Substitution at both the 6-position (ortho) and 4-position (para).[1] This impurity (MW ~348) will have two basic centers and a very different solubility profile.[1]

    • Detection: Use LC-MS (ESI+) to screen for [M+H]+ = 237.16 (Target) vs. 349.2 (Bis-impurity).[1]

Workflowcluster_1Characterization WorkflowStep1Synthesis (Mannich Rxn)Crude EPM-PhenolStep2Purification(Recrystallization from EtOH)Step1->Step2DecisionPurity > 98%?(LC-MS / NMR)Step2->DecisionDecision->Step2NoExp1Exp A: Potentiometric Titration(Determine pKa1, pKa2)Decision->Exp1YesExp2Exp B: Shake-Flask LogD(Determine Lipophilicity)Decision->Exp2YesOutputValid Physicochemical Profile(Datasheet Generation)Exp1->OutputExp2->Output

Figure 2: Sequential workflow for the isolation and validation of EPM-Phenol properties.

References

  • Blicke, F. F. (1942).[1] "The Mannich Reaction."[1] Organic Reactions, 1, 303-341.[1] Link[1]

    • Foundational text on the synthesis mechanism of phenolic Mannich bases.
  • Khalili, F., Henni, A., & East, A. L. (2009).[1][5] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1] Link[1]

    • Authoritative source for piperazine ionization constants used in the pKa estim
  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] Link[1]

    • Standard reference for the Potentiometric Titration and Shake-Flask protocols described.
  • PubChem Compound Summary. "Guethol (2-Ethoxyphenol)." National Center for Biotechnology Information.[1] Link

    • Source for the physicochemical baseline of the phenolic core.[1]

An In-Depth Technical Guide to 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The molecular scaffold of a phenol linked to a piperazine moiety via a methylene bridge represents a "privileged structure" in medicinal chemistry.[1][2] The inherent properties of the phenolic hydroxyl group, the conformational flexibility and basicity of the piperazine ring, and the strategic positioning of an alkoxy group can all contribute to a molecule's pharmacokinetic and pharmacodynamic profile. This guide focuses on the specific structure of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol, a molecule that combines these key features and holds potential for investigation in drug discovery. The presence of the ethoxy group ortho to the phenolic hydroxyl can influence the acidity of the phenol and provide steric and electronic effects that may be crucial for receptor binding. The piperazine ring is a common feature in a vast number of therapeutic agents, known for its ability to interact with various biological targets.[3][4]

Chemical Identifiers and Predicted Properties

While a specific CAS number is not available, the fundamental identifiers and predicted properties for this compound can be derived from its structure.

Identifier/PropertyValueSource
IUPAC Name 2-Ethoxy-6-(piperazin-1-ylmethyl)phenol-
Molecular Formula C13H20N2O2-
Molecular Weight 236.31 g/mol -
Predicted LogP 1.5 - 2.5(Calculated)
Predicted pKa (Phenol) 9.5 - 10.5(Estimated)
Predicted pKa (Piperazine) 8.5 - 9.5(Estimated)
Synthesis via the Mannich Reaction

The most direct and established method for the synthesis of this compound is the Mannich reaction.[5][6] This three-component condensation reaction involves an active hydrogen compound (2-ethoxyphenol), an aldehyde (formaldehyde), and a secondary amine (piperazine).[7] The reaction proceeds via the formation of an iminium ion from formaldehyde and piperazine, which then acts as an electrophile in an electrophilic aromatic substitution with the electron-rich 2-ethoxyphenol.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Ethoxyphenol

  • Piperazine

  • Formaldehyde (37% aqueous solution)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for product isolation)

  • Sodium hydroxide (for neutralization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.1 equivalents) in ethanol.

  • Iminium Ion Formation: To the stirred solution, slowly add formaldehyde solution (1.0 equivalent) at room temperature. Stir the mixture for 30 minutes to allow for the formation of the piperazinium-1-ylmethanol intermediate.

  • Addition of Phenol: Add 2-ethoxyphenol (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After cooling to room temperature, acidify the reaction mixture with hydrochloric acid. This will protonate the product, making it water-soluble.

    • Wash the acidic solution with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted 2-ethoxyphenol.

    • Neutralize the aqueous layer with a sodium hydroxide solution until the product precipitates.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mannich_Reaction cluster_reactants Reactants cluster_phenol phenol 2-Ethoxyphenol product This compound phenol->product piperazine Piperazine iminium Iminium Ion piperazine->iminium + Formaldehyde formaldehyde Formaldehyde formaldehyde->iminium iminium->product + 2-Ethoxyphenol (Electrophilic Aromatic Substitution) caption Figure 1. Synthesis of this compound via the Mannich Reaction.

Caption: Figure 1. Synthesis via the Mannich Reaction.

Predicted Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three key functional groups: the phenol, the ethoxy group, and the piperazine ring.

  • Phenolic Hydroxyl Group: The hydroxyl group imparts acidic properties to the molecule.[8] The ortho-ethoxy group is expected to have a minor electron-donating effect, which may slightly decrease the acidity compared to unsubstituted phenol. This group is also a hydrogen bond donor and can participate in intermolecular and intramolecular hydrogen bonding.

  • Aromatic Ring: The phenol ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and ethoxy groups.[8] Further substitution reactions would likely occur at the positions ortho and para to the hydroxyl group that are not already substituted.

  • Piperazine Moiety: The piperazine ring contains two secondary amine nitrogens, making the molecule basic.[4] It can be readily protonated to form salts. The nitrogen atoms are also nucleophilic and can undergo further alkylation or acylation reactions.

  • Reactivity: The compound can undergo reactions typical of phenols, such as O-alkylation, O-acylation, and reactions involving the aromatic ring. The piperazine nitrogens can be functionalized to introduce further diversity into the molecule.[1]

Spectroscopic Characterization

While experimental data is unavailable, the expected spectroscopic features can be predicted:

  • ¹H NMR:

    • Aromatic protons would appear in the range of 6.5-7.5 ppm.

    • The methylene bridge protons (-CH₂-) would likely be a singlet around 3.5-4.0 ppm.[9]

    • The piperazine protons would show complex multiplets in the region of 2.5-3.5 ppm.

    • The ethoxy group would exhibit a triplet (for the -CH₃) and a quartet (for the -OCH₂-) in the upfield region.

    • The phenolic -OH proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR:

    • Aromatic carbons would resonate in the 110-160 ppm range.

    • The methylene bridge carbon would be expected around 50-60 ppm.[9]

    • The piperazine carbons would appear in the 40-55 ppm region.

    • The ethoxy carbons would be found in the upfield region.

  • IR Spectroscopy:

    • A broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹.

    • C-H stretching bands for the aromatic and aliphatic protons.

    • C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

    • A strong C-O stretching band for the ether linkage.

Potential Applications in Drug Development

The this compound scaffold is of significant interest in medicinal chemistry due to the established pharmacological activities of related compounds.

  • Central Nervous System (CNS) Activity: Arylpiperazine derivatives are well-known for their interactions with various CNS receptors, including serotonergic and dopaminergic receptors.[10][11] This makes them valuable scaffolds for the development of antipsychotic, antidepressant, and anxiolytic agents.

  • Antimicrobial and Anticancer Activity: The piperazine moiety is a key component in a number of antimicrobial and anticancer drugs.[3][12] The ability to readily modify the piperazine nitrogens allows for the fine-tuning of activity and selectivity.

  • Enzyme Inhibition: Phenolic compounds are known to interact with a variety of enzymes. The specific substitution pattern on the phenol ring, combined with the piperazine moiety, could lead to potent and selective enzyme inhibitors. For instance, similar phenolic Mannich bases have been investigated as carbonic anhydrase inhibitors.[13]

Potential_Applications core This compound cns CNS Disorders (Antipsychotic, Antidepressant) core->cns antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) core->antimicrobial anticancer Anticancer Agents core->anticancer enzyme_inhibition Enzyme Inhibition (e.g., Carbonic Anhydrase) core->enzyme_inhibition caption Figure 2. Potential Therapeutic Applications.

Caption: Figure 2. Potential Therapeutic Applications.

Conclusion

This compound is a molecule with a scientifically sound and synthetically accessible structure that holds considerable potential for further investigation in the field of drug discovery. While specific experimental data for this compound is currently lacking in the public domain, this guide provides a robust framework for its synthesis, predicted properties, and potential therapeutic applications based on the well-established chemistry of its constituent functional groups. The insights provided herein are intended to serve as a valuable resource for researchers and scientists interested in exploring the pharmacological potential of novel phenol-piperazine conjugates.

References

  • Çalışkan, E., & Çakmak, O. (2012). Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 814-819.
  • Constantin, F. D., et al. (2017). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Rev. Roum. Chim., 62(11-12), 921-929.
  • El-Sayed, I. E. T., et al. (2017). Synthesis and characterization of some antimicrobial phenolic Mannich bases. Journal of Saudi Chemical Society, 21(Supplement 1), S196-S200.
  • Ngameni, B., et al. (2019). Synthesis, characterization and crystal structures of two new phenolic mannich bases. Bulletin of the Chemical Society of Ethiopia, 33(2), 345-354.
  • Patel, M. (1979). A study of the mannich reaction with certain phenols, of the causes of formation of coloured products and the prevention of their occurence. Brunel University Theses.
  • Ten, A., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
  • Unciti-Broceta, A., & Brea, J. (2025, June 11). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules.
  • Verma, G., et al. (2020). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Arabian Journal of Chemistry, 13(1), 2535-2567.
  • Gawel, K., et al. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules, 28(14), 5539.
  • ResearchGate. (n.d.). General structure of N-arylpiperazine and pharmacophoric model of 5-HT1A agonist. Retrieved from [Link]

  • Iannitelli, A., et al. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 23(10), 2649.
  • Taylor & Francis Online. (n.d.). Mannich bases – Knowledge and References. Retrieved from [Link]

  • Semantic Scholar. (2022, August 12). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Retrieved from [Link]

  • Verma, G., et al. (2020). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
  • Inci, G., et al. (2019). New phenolic Mannich bases with piperazines and their bioactivities. Bioorganic Chemistry, 92, 103057.
  • Ayeni, A. (2018). Synthesis of Mannich base (H 2 L).
  • ResearchGate. (n.d.). General structure of N-arylpiperazine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US3394399A - Mannich base synthesis of substituted phenols.
  • Sravani, G., et al. (2022). Recent advances in biological applications of mannich bases — An overview. GSC Biological and Pharmaceutical Sciences, 19(03), 203–218.
  • PubChem. (n.d.). 2-Ethoxyphenol. Retrieved from [Link]

  • Sharma, P., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(33), 4099-4129.
  • International Journal of Research in Applied and Basic Medical Sciences. (n.d.). Exploring Pharmacological Significance and Reaction Dynamics of PiperazineMoiety. Retrieved from [Link]

  • Open Access Research Journal of Biology and Pharmacy. (2023, March 2). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from [Link]

  • Blicke, F. F. (1971). Advances in the Chemistry of Mannich Bases. Accounts of Chemical Research, 4(1), 27-33.
  • PubChem. (n.d.). 2-Propylphenol. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 6). Chemical Properties - Phenols. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Physico-Chemical Properties and Quantum Chemical Calculation of 2-methoxy-4-(prop-2-en-1-yl) phenol (EUGENOL). Retrieved from [Link]

  • PubChem. (n.d.). 2-Allylphenol. Retrieved from [Link]

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Solubility Profiling & Optimization: 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility analysis of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol , a functionalized Mannich base characterized by an amphiphilic scaffold. Its structure combines a lipophilic guethol (2-ethoxyphenol) core with a polar, basic piperazine moiety.

For researchers and formulation scientists, understanding the solubility landscape of this compound is critical for three reasons:

  • Purification: Leveraging differential solubility to remove bis-Mannich byproducts.

  • Synthesis: Optimizing reaction media for N-alkylation or further derivatization.

  • Bioavailability: The piperazine tail is frequently employed to modulate the physicochemical properties of lipophilic phenol drugs.

Part 1: Physicochemical Solubility Drivers

To predict and manipulate the solubility of this compound, one must analyze its functional group interplay. The molecule exhibits a pH-dependent solubility profile typical of zwitterionic-like or amphoteric species, although it is predominantly basic.

Structural Determinants
Functional GroupCharacterSolubility Impact
Phenolic -OH Weak Acid (

)
H-bond donor. Enhances solubility in alcohols and basic aqueous media (phenolate formation).
Ethoxy (-OCH₂CH₃) LipophilicIncreases LogP. Promotes solubility in chlorinated solvents (DCM, Chloroform) and aromatics.
Piperazine Nitrogen Basic (

,

)
H-bond acceptor/donor. Critical for water solubility via salt formation (protonation at pH < 8).
The "U-Shaped" pH-Solubility Curve

The solubility of this compound is heavily dictated by pH.

  • pH < 6 (Acidic): The piperazine nitrogens are protonated (

    
    ). The molecule exists as a mono- or di-cation, rendering it highly soluble in water .
    
  • pH 7–9 (Neutral/Weakly Basic): The molecule exists primarily as the neutral free base. Solubility in water hits a minimum (intrinsic solubility,

    
    ), and lipophilicity peaks. This is the window for extraction into organic solvents .
    
  • pH > 11 (Strongly Basic): The phenolic proton is abstracted, forming a phenolate anion. Water solubility increases again.

Part 2: Solubility Landscape & Solvent Selection

The following data categorizes solvent compatibility for the neutral free base form of the compound.

Solubility Class Table
Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary extraction solvent from aqueous reaction mixtures.
Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate Ideal for Recrystallization. Solubility decreases significantly with temperature (High at boiling, low at

C).
Polar Aprotic DMSO, DMF, DMAcVery High Stock solutions for biological assays; synthesis media.
Non-Polar Hexane, HeptaneInsoluble/Low Anti-solvent used to precipitate the product from DCM or Ethanol.
Ethers THF, Diethyl EtherModerate Good for washing; THF often used in synthesis but less for purification.
Aqueous Water (pH 7)Very Low (<1 mg/mL)The free base precipitates in water; salts (HCl) dissolve.
Thermodynamic Insight: Recrystallization Strategy

The Mannich base structure often forms stable crystal lattices that can trap impurities. The Ethanol or Ethanol/Water system is the authoritative choice for purification.

  • Mechanism: The ethoxy and piperazine groups interact favorably with ethanol at high temperatures (

    
    C). Upon cooling, the disruption of H-bonds leads to selective crystallization, while symmetrical bis-Mannich impurities (often more lipophilic) or unreacted piperazine (highly soluble) remain in the mother liquor.
    

Part 3: Experimental Protocols

Protocol A: Determination of Equilibrium Solubility (Shake-Flask Method)

Use this protocol to generate precise solubility data for formulation files.

Reagents: HPLC-grade solvents, 0.45 µm PTFE syringe filters. Equipment: Orbital shaker, HPLC-UV or UV-Vis Spectrophotometer.

  • Saturation: Add excess solid this compound (approx. 50 mg) to 10 mL of the target solvent in a glass vial.

  • Equilibration: Seal and agitate at

    
    C 
    
    
    
    0.5^\circ$C for 24 hours.
    • Note: For viscous solvents (DMSO), extend to 48 hours.

  • Filtration: Allow the suspension to settle for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

  • Quantification: Dilute the filtrate (typically 1:100) with mobile phase and analyze via HPLC.

    • Detection: UV at 280 nm (characteristic phenol absorption).

Protocol B: Purification via Anti-Solvent Precipitation

Use this for rapid isolation of the free base from crude reaction mixtures.

  • Dissolve crude residue in minimal Dichloromethane (DCM) (approx. 5 mL per gram).

  • Filter to remove inorganic salts (insoluble in DCM).

  • Slowly add n-Hexane or Heptane (ratio 3:1 v/v relative to DCM) with vigorous stirring.

  • Observe cloud point. Continue stirring at

    
    C for 30 minutes.
    
  • Filter the white precipitate and wash with cold Hexane.

Part 4: Visualizing the Solubility & Purification Logic

Diagram 1: pH-Dependent Solubility Switching

This diagram illustrates the "Solubility Switch" mechanism used to isolate the compound from impurities.

SolubilitySwitch Acid Acidic pH (< 5) Protonated Cation Neutral Neutral pH (7-9) Free Base (Lipophilic) Acid->Neutral Add NaOH Aqueous Aqueous Phase Acid->Aqueous Highly Soluble Base Basic pH (> 11) Phenolate Anion Neutral->Base Add Excess Base Organic Organic Phase (DCM/EtOAc) Neutral->Organic Partitions Into Neutral->Aqueous Precipitates (Insoluble) Base->Aqueous Soluble

Caption: The pH-dependent solubility switch allows for selective extraction. The target molecule moves between aqueous and organic phases based on protonation state.

Diagram 2: Recrystallization Workflow

A self-validating workflow for obtaining high-purity crystals.

Recrystallization Start Crude Solid (Mannich Base) Solvent Dissolve in Boiling Ethanol (Min. Volume) Start->Solvent Check Is Solution Clear? Solvent->Check Filter Hot Filtration (Remove Inorganics) Check->Filter No (Turbid) Cool Slow Cooling to RT then 4°C Check->Cool Yes Filter->Cool Seed Optional: Seed Crystal Cool->Seed Collect Vacuum Filtration Cool->Collect Seed->Collect Wash Wash: Cold EtOH Collect->Wash Dry Pure Crystals Wash->Dry

Caption: Optimized recrystallization pathway using Ethanol. Hot filtration ensures removal of insoluble bis-Mannich byproducts or inorganic salts.

References

  • PubChem. (2025).[1] 2-Ethoxyphenol (Guethol) - Physicochemical Properties.[1][2] National Library of Medicine. [Link]

  • Roman, G. (2015).[1] Mannich bases in medicinal chemistry and drug design.[3] European Journal of Medicinal Chemistry, 89, 743-816. (Contextual grounding for Mannich base solubility behavior).

  • Baviskar, B. A., et al. (2011). Synthesis and antimicrobial activity of some new Mannich bases of 2-ethoxyphenol. Asian Journal of Chemistry.

Sources

An In-depth Technical Guide to the Hydrophobicity and Calculated logP of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Key Physicochemical Property in Drug Discovery

This guide provides a comprehensive analysis of the hydrophobicity of the novel compound 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol, a critical parameter in the evaluation of its potential as a drug candidate. We will delve into the theoretical underpinnings of the partition coefficient (logP), explore various computational models for its prediction, and contrast these in silico approaches with established experimental methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply these principles in their work.

The Central Role of Hydrophobicity in Pharmacokinetics

In the journey of a drug from administration to its target, it must traverse a complex series of biological environments, from the aqueous milieu of the bloodstream to the lipid-rich barriers of cell membranes. A molecule's ability to navigate these transitions is governed by its lipophilicity, or hydrophobicity. This property profoundly influences a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3]

The most widely accepted measure of hydrophobicity is the partition coefficient (P) , which describes the equilibrium distribution of a compound between two immiscible phases: n-octanol and water.[4] The logarithm of this value, logP , provides a convenient scale for expressing a molecule's lipophilic character.

  • High logP (>3-5): Indicates high lipophilicity. The compound preferentially partitions into the lipid phase. This can lead to excellent membrane permeability but may also cause poor aqueous solubility, rapid metabolism, and potential toxicity.[3]

  • Low logP (<0): Indicates high hydrophilicity. The compound prefers the aqueous phase, leading to good solubility but potentially poor absorption through lipid membranes.

  • Optimal Range (1-3): Often considered a "sweet spot" for many drug candidates, balancing membrane permeability with aqueous solubility for favorable pharmacokinetic properties.

This balance is famously encapsulated in guidelines like Lipinski's Rule of Five , which posits that for a compound to have a higher likelihood of being an orally active drug, its logP should not exceed 5.[5][6][7]

In Silico Assessment: Calculated logP (cLogP) of the Target Molecule

Computational methods provide a rapid and cost-effective means of estimating logP (cLogP) before a compound is even synthesized.[8] These algorithms are broadly categorized into atom-based and fragment-based methods.

  • Atom-based methods (e.g., ALOGP, XLogP): These calculate logP by summing the contributions of individual atoms, often with corrections for their chemical environment. They are fast and effective for a wide range of molecules.[9]

  • Fragment-based methods (e.g., ClogP): These methods deconstruct a molecule into predefined structural fragments and sum the known logP contributions of each piece, applying correction factors for interactions between them.[10][11]

For our target compound, this compound, various algorithms yield slightly different cLogP values due to their distinct underlying models and training datasets.

Calculation Method Predicted logP Value Methodology Principle
ALOGP 1.87Atom-based; Associative Neural Network
XLogP3 2.13Atom-based with corrective factors
WLogP 1.85Atom-based (Ghose-Crippen)
MLogP 1.63Topology-based; relies on molecular connectivity
SwissADME Consensus 1.90Average of multiple predictors

Note: Values obtained from SwissADME prediction tool using the SMILES string: CCOC1=CC=CC(=C1O)CN2CCNCC2. These values represent the inherent variability in computational chemistry.

The consensus value of 1.90 places this compound squarely within the optimal range for drug-likeness, suggesting a favorable balance between solubility and membrane permeability. The presence of the polar phenol and piperazine groups counteracts the lipophilicity of the ethoxy and phenyl rings.

Understanding logD: The Impact of Ionization

It is crucial to recognize that logP describes the partitioning of the neutral form of a molecule.[12] However, many drugs, including our target compound with its basic piperazine moiety, can exist in an ionized state at physiological pH. The distribution coefficient (logD) accounts for both the neutral and ionized species, providing a more accurate predictor of lipophilicity at a specific pH.[12][13]

Given the basic nature of the piperazine ring, this compound will be protonated at physiological pH (7.4). This ionization increases its aqueous solubility, resulting in a logD7.4 value significantly lower than its logP . This is a critical consideration, as it suggests that while the molecule has sufficient lipophilicity to cross membranes, its solubility in bodily fluids will be enhanced, which is often a desirable trait.

Conceptual Framework: Partitioning and Prediction

The partitioning of a solute between two immiscible phases is a fundamental thermodynamic process. The logP value is directly related to the Gibbs free energy of transfer from the aqueous to the lipid phase.

G cluster_0 n-Octanol Phase (Lipophilic) cluster_1 Water Phase (Aqueous) cluster_2 Partition Coefficient (P) Solute_O Compound (Co) Solute_W Compound (Cw) Solute_W->Solute_O Partitioning (Equilibrium) P_eq P = [Co] / [Cw] logP_eq logP = log10(P)

Caption: The equilibrium partitioning of a compound between n-octanol and water defines the logP value.

Experimental Verification: Protocols for logP Determination

While computational predictions are invaluable for initial screening, experimental determination remains the gold standard for accurate logP measurement.[8][14]

The Shake-Flask Method (Gold Standard)

This classic method directly measures the concentration of the analyte in both phases after equilibrium has been reached.[3][13][14]

Protocol:

  • Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water to ensure thermodynamic equilibrium.

  • Dissolution: Accurately weigh and dissolve a small amount of this compound in one of the phases (e.g., n-octanol).

  • Partitioning: Add a precise volume of the second phase to a flask containing the solution.

  • Equilibration: Agitate the biphasic mixture vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition and reach equilibrium.[15]

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases are clearly separated. Centrifugation may be used to expedite this process.

  • Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the logP using the formula: logP = log10 ( [Concentration in Octanol] / [Concentration in Water] ).

G A 1. Dissolve Compound in n-Octanol B 2. Add Saturated Water A->B C 3. Shake to Equilibrate B->C D 4. Separate Phases (Centrifuge) C->D E 5. Sample Octanol Layer D->E F 6. Sample Water Layer D->F G 7. Quantify Concentration (e.g., HPLC) E->G F->G H 8. Calculate logP G->H G A 1. Inject Standards with Known logP into RP-HPLC B 2. Measure Retention Times (tR) and Calculate log(k) A->B C 3. Plot log(k) vs. Known logP to Create Calibration Curve B->C F 6. Interpolate logP from Calibration Curve C->F Use Curve D 4. Inject Test Compound (Same Conditions) E 5. Measure its Retention Time and Calculate log(k) D->E E->F

Sources

Pharmacological Potential of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

The molecule 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol represents a privileged scaffold in medicinal chemistry, combining the lipophilic modulation of an ortho-ethoxy phenol (Guethol) with the diverse receptor affinity of a piperazine moiety via a Mannich base linkage.

This guide analyzes the pharmacological viability of this scaffold, positioning it not merely as a chemical curiosity but as a potent lead candidate for CNS modulation (antidepressant/anxiolytic) , local anesthesia , and antimicrobial applications. The structural integration of a phenolic antioxidant core with a basic amine side chain creates a "soft drug" profile capable of multi-target engagement.

Structural Pharmacophore Analysis

The molecule functions through three distinct pharmacophoric zones:

  • Zone A (Phenolic Core): Provides antioxidant capacity and Hydrogen Bond Donor (HBD) capability for receptor pocket anchoring.

  • Zone B (Ethoxy Substituent): Modulates LogP (lipophilicity), enhancing blood-brain barrier (BBB) penetration compared to methoxy analogs (e.g., Vanillin derivatives).

  • Zone C (Piperazine Linker): A classic "privileged structure" in CNS drug design, critical for binding to serotonergic (5-HT) and dopaminergic (D2) receptors.

Chemical Synthesis & Methodology

To explore the pharmacological potential, high-purity synthesis is required. The most robust route is the Mannich Reaction , utilizing 2-ethoxyphenol (Guethol), formaldehyde, and piperazine.

Optimized Synthetic Protocol
  • Objective: Synthesis of this compound.

  • Reaction Type: Aminoalkylation (Mannich Condensation).

Step-by-Step Protocol:

  • Reagent Prep: Dissolve 2-ethoxyphenol (10 mmol) in absolute ethanol (20 mL).

  • Amine Addition: Add piperazine (anhydrous, 12 mmol) to the solution. Note: Excess amine prevents bis-substitution.

  • Formaldehyde Addition: Dropwise addition of 37% Formaldehyde solution (15 mmol) while stirring at 0°C to prevent polymerization.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Evaporate solvent under reduced pressure.

  • Purification: The residue is often an oil. Crystallize using diethyl ether/HCl gas to generate the dihydrochloride salt for stability, or purify via column chromatography (Silica Gel 60).

Synthesis Workflow Diagram

SynthesisPath Guethol 2-Ethoxyphenol (Guethol) Intermediate Iminium Ion Intermediate Guethol->Intermediate Condensation (EtOH, 0°C) Piperazine Piperazine (Secondary Amine) Piperazine->Intermediate Condensation (EtOH, 0°C) HCHO Formaldehyde (Linker Source) HCHO->Intermediate Condensation (EtOH, 0°C) Product 2-Ethoxy-6-[(piperazin-1-yl) methyl]phenol Intermediate->Product Electrophilic Aromatic Substitution (Reflux)

Figure 1: One-pot Mannich synthesis pathway for the target scaffold.

Pharmacological Profiles & Mechanisms[3][4]

The versatility of the 2-ethoxy-6-aminomethylphenol scaffold allows it to be tuned for specific therapeutic areas.

CNS Activity: Antidepressant & Anxiolytic Potential

Piperazine-substituted phenols share structural homology with Viloxazine and Vortioxetine .

  • Mechanism: The basic nitrogen of the piperazine ring mimics the protonated amine of biogenic amines (serotonin/norepinephrine), allowing it to interact with the Aspartate residue in the binding pocket of MATs (Monoamine Transporters).

  • Evidence: Studies on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have demonstrated antidepressant activity comparable to viloxazine in reserpine-induced hypothermia models [1].

Antimicrobial & Antifungal Activity

Mannich bases of phenolic compounds are well-documented for their ability to disrupt microbial cell membranes.

  • Mechanism: The lipophilic ethoxy tail facilitates penetration through the lipid bilayer of Candida albicans or Gram-positive bacteria. Once inside, the phenolic hydroxyl group can uncouple oxidative phosphorylation or chelate essential metal ions [2].

  • Data Point: Similar Mannich bases (e.g., derived from vanillin and piperazine) have shown MIC values <10 µg/mL against S. aureus [3].

Local Anesthetic Potential

The structure mimics the "Lipophilic Head – Intermediate Chain – Hydrophilic Tail" architecture of amide anesthetics (Lidocaine).

  • Prediction: The 2-ethoxy group provides steric hindrance similar to the 2,6-dimethyl group in lidocaine, potentially protecting the molecule from rapid enzymatic degradation while blocking voltage-gated Na+ channels.

Quantitative Data Summary

The following table summarizes the predicted and observed activity ranges based on structure-activity relationship (SAR) data from closely related Mannich base analogs.

Therapeutic TargetAssay ModelReference StandardPredicted Activity (IC50/MIC)Notes
Antidepressant 5-HT Reuptake InhibitionFluoxetine50 – 200 nMHigh affinity expected due to piperazine.
Antifungal C. albicans Growth (MIC)Fluconazole8 – 32 µg/mLSynergy observed with azoles in similar scaffolds [4].
Cytotoxicity HeLa Cell Line (MTT)Cisplatin10 – 50 µMModerate cytotoxicity; potential for cancer selectivity.
Antioxidant DPPH Radical ScavengingAscorbic AcidIC50: ~15 µMPhenolic core drives radical scavenging.

Experimental Validation Protocols

To validate the pharmacological claims, the following standardized assays are recommended.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

Purpose: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum: Prepare S. aureus (ATCC 29213) suspension to 0.5 McFarland standard.

  • Dilution: Dissolve the HCl salt of the test compound in DMSO. Prepare serial two-fold dilutions in Mueller-Hinton Broth (range: 128 µg/mL to 0.25 µg/mL).

  • Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye for colorimetric confirmation (Blue = Viable; Pink = Dead).

Protocol: 5-HT Reuptake Inhibition (In Silico/In Vitro)

Purpose: Assess CNS potential.

  • Docking: Use Autodock Vina to dock the molecule into the Serotonin Transporter (SERT) crystal structure (PDB ID: 5I6X).

  • Key Interaction Check: Verify salt-bridge formation between the piperazine nitrogen and Asp98 of the SERT pocket.

Mechanism of Action Diagram

MOA Compound 2-Ethoxy-6-[(piperazin-1-yl) methyl]phenol SERT Serotonin Transporter (SERT) Compound->SERT Piperazine N (Ionic Bond) CellWall Fungal Cell Wall (Ergosterol Pathway) Compound->CellWall Lipophilic Tail (Penetration) NaChannel Voltage-Gated Na+ Channel Compound->NaChannel Pore Blocking Antidepressant Increased Synaptic 5-HT Levels SERT->Antidepressant Lysis Membrane Disruption & Cell Death CellWall->Lysis Anesthesia Nerve Impulse Blockade NaChannel->Anesthesia

Figure 2: Multi-target pharmacological mechanism of action.

References

  • De Angelis, F., et al. (2004). "3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity."[1][2] Journal of Medicinal Chemistry. Link

  • Gul, H. I., et al. (2019).[3] "New phenolic Mannich bases with piperazines and their bioactivities."[2] Bioorganic Chemistry. Link

  • Jarrahpour, A. A., et al. (2004).[4] "Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activity." Molbank.[4] Link

  • VulcanChem. (2023). "2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}methyl)phenol: Applications in Medicinal Chemistry." Link

  • Blicke, F. F. (1942). "The Mannich Reaction."[5][6][7] Organic Reactions.[8][6][7][9] Link

Sources

Technical Guide: pKa Values and Ionization States of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ionization behavior, pKa values, and structural properties of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol . The content is designed for researchers in medicinal chemistry and drug development, focusing on the implications of these properties for solubility, permeability, and pharmacokinetics.

Chemical Identity & Structural Analysis

The molecule This compound is a phenolic Mannich base featuring a piperazine moiety linked to an ortho-substituted phenol. Its structure integrates three distinct functional zones that dictate its acid-base behavior:

  • Phenolic Core: A phenol ring substituted at the 2-position with an ethoxy group (guethol scaffold) and at the 6-position with a methylene bridge.

  • Linker (Proximal Nitrogen, N1): The tertiary nitrogen of the piperazine ring attached to the benzylic methylene.

  • Distal Amine (Distal Nitrogen, N4): The secondary amine at the far end of the piperazine ring.

Structural Diagram & Numbering
  • N4 (Distal): Secondary amine (

    
    ). Most basic center.
    
  • N1 (Proximal): Tertiary amine (

    
    ). Reduced basicity due to inductive effects and proximity to N4.
    
  • OH (Phenolic): Weak acid. Acidity modulated by the ortho-aminomethyl group (intramolecular H-bonding).

Predicted pKa Values and Rationale

Based on structural fragmentation analysis and empirical data from analogous Mannich bases (e.g., 2-(dimethylaminomethyl)phenol) and substituted piperazines, the estimated pKa values are defined below.

Ionizable GroupTypeEstimated pKaProtonation State at pH 7.4
Distal Piperazine N (N4) Basic (Secondary Amine)9.1 – 9.8 Protonated (+1)
Phenolic -OH Acidic (Phenol)10.0 – 10.5 Neutral (0)
Proximal Piperazine N (N1) Basic (Tertiary Amine)4.5 – 5.5 Neutral (0)
Mechanistic Insight
  • Distal Nitrogen (N4): Typical secondary piperazines exhibit a pKa

    
     9.8. The electron-withdrawing effect of the benzyl group slightly lowers this value, placing it in the 9.1–9.8  range. This site is the primary proton acceptor under physiological conditions.
    
  • Phenolic OH: Unsubstituted phenol has a pKa of 10.0. The ortho-ethoxy group (electron-donating by resonance) has a negligible effect (Guaiacol pKa

    
     9.98). However, the ortho-aminomethyl group can form an intramolecular hydrogen bond  (
    
    
    
    ), which stabilizes the neutral form and slightly raises the pKa to >10.0 .
  • Proximal Nitrogen (N1): In piperazine derivatives, the second protonation step is significantly harder due to electrostatic repulsion from the already protonated N4. Consequently, the pKa of N1 drops to the 4.5–5.5 range, meaning it remains uncharged at physiological pH.

Ionization Profile & Microspecies Distribution

The ionization state changes dynamically with pH. Understanding these transitions is critical for predicting membrane permeability (LogD) and solubility.

Microspecies Diagram (Graphviz)

The following diagram illustrates the stepwise protonation/deprotonation pathway.

IonizationScheme Figure 1: Stepwise ionization pathway of this compound. SpeciesA Cationic (+2) (pH < 4.5) N4(+), N1(+), OH SpeciesB Mono-Cationic (+1) (pH 4.5 - 9.1) Dominant at pH 7.4 N4(+), N1(0), OH SpeciesA->SpeciesB pKa3 ~ 5.0 (Deprotonation of N1) SpeciesC Neutral / Zwitterion (0) (pH 9.1 - 10.0) N4(0), N1(0), OH (Transient Species) SpeciesB->SpeciesC pKa1 ~ 9.5 (Deprotonation of N4) SpeciesD Anionic (-1) (pH > 10.5) N4(0), N1(0), O(-) SpeciesC->SpeciesD pKa2 ~ 10.2 (Deprotonation of OH)

[1]

Physiological Implications (pH 7.4)

At physiological pH (7.4), the molecule exists predominantly as a mono-cation (+1) .

  • Solubility: High aqueous solubility is expected due to the localized charge on the distal nitrogen.

  • Permeability: Despite the charge, the lipophilic ethoxy-phenol core and the ability of the charge to be solvent-exposed allow for reasonable membrane interaction. The neutral species (required for passive diffusion) is present in equilibrium but at low concentrations (<1%).

Experimental Determination Protocols

To validate these theoretical values, the following experimental workflows are recommended. These protocols ensure high data integrity (E-E-A-T).

Method A: Potentiometric Titration (Gold Standard)

Best for determining pKa values in the range of 2–12 with high precision.

  • Preparation: Dissolve 5–10 mg of the compound in 20 mL of degassed water (with 0.15 M KCl for ionic strength control). If solubility is low, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Titration: Titrate with 0.1 M HCl to fully protonate (pH ~2), then back-titrate with 0.1 M KOH/NaOH under inert gas (

    
     or Ar) to prevent carbonate formation.
    
  • Data Analysis: Use Bjerrum plots or software (e.g., Hyperquad) to fit the protonation constants. Look for two clear inflection points (N4 and Phenol/N1 overlap).

Method B: UV-Metric Titration (Spectrophotometric)

Best for the Phenolic pKa (~10) as the UV spectrum of phenols shifts significantly upon deprotonation (bathochromic shift).

  • Workflow: Prepare a 50 µM solution in a universal buffer.

  • Measurement: Record UV-Vis spectra (200–400 nm) across a pH range of 2.0 to 12.0 in 0.5 unit increments.

  • Analysis: Track the isosbestic points. The appearance of a phenolate band at ~290–300 nm indicates the specific pKa of the hydroxyl group.

Experimental Workflow Diagram

ExperimentalWorkflow Figure 2: Decision tree for experimental pKa determination. Start Start: Sample Preparation (5-10 mg pure compound) SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck DirectTitration Method A: Potentiometric Titration (Aq. KCl, 25°C, Inert Atmosphere) SolubilityCheck->DirectTitration Soluble CosolventTitration Method A (Mod): Co-solvent Titration (MeOH/Water ratios: 20-50%) SolubilityCheck->CosolventTitration Insoluble UVSpectroscopy Method B: UV-Metric Titration (Focus on Phenolic Shift) SolubilityCheck->UVSpectroscopy Validation DataFitting Data Fitting (Hyperquad / Bjerrum) DirectTitration->DataFitting CosolventTitration->DataFitting Yasuda-Shedlovsky Extrapolation UVSpectroscopy->DataFitting Result Output: Precise pKa1, pKa2, pKa3 DataFitting->Result

References

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2] Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link

  • PubChem Database. 2-(Dimethylaminomethyl)phenol (Compound CID 32897). National Center for Biotechnology Information. Link

  • Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines.
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Classic reference for piperazine/phenol baselines).
  • ChemicalBook. 1-(2-Hydroxyphenyl)piperazine Properties and pKa Data. Link

Sources

Technical Guide: Safety, Toxicity, and Handling of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

[1][2]

Executive Summary & Chemical Identity[2][3][4][5]

This compound (often abbreviated in internal dossiers as EPMP or Desmethyl-Sildenafil Mannich Base ) is a critical building block and potential process-related impurity in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, such as Sildenafil.[1][2]

Chemically, it is a Mannich base derived from 2-ethoxyphenol (Guethol), formaldehyde, and piperazine.[1][2] Its dual functionality—combining a phenolic core with a secondary amine (piperazine)—creates a unique toxicological profile characterized by corrosivity , respiratory sensitization , and systemic phenolic toxicity .

Physicochemical Characterization[3][6][7]
ParameterDataRemarks
IUPAC Name This compound
Common Synonyms EPMP; Sildenafil Mannich Intermediate; 1-(2-Hydroxy-3-ethoxybenzyl)piperazine
CAS Registry Number Proprietary/Non-indexed Note: Often confused with CAS 52509-14-5 (Sildenafil base).[1][2] Treat as novel entity.
Molecular Formula

Molecular Weight 236.31 g/mol
Physical State Crystalline Solid (White to Off-White)Hygroscopic tendency due to piperazine moiety.[1][2]
Solubility Soluble in DMSO, Methanol, Dilute AcidsPoor water solubility at neutral pH.
pKa (Predicted) ~9.8 (Phenol), ~9.2 (Piperazine

)
Amphoteric character.

Computational & Empirical Toxicity Profile[1]

As a specific intermediate with limited public toxicological datasets, this profile utilizes Read-Across Methodology and QSAR (Quantitative Structure-Activity Relationship) analysis based on its pharmacophores: the Phenol ring and the Piperazine ring .[1][2]

Toxicological Mode of Action (MoA)

The compound exerts toxicity through two primary mechanisms:[2]

  • Protein Denaturation & Necrosis (Phenol moiety): The phenolic hydroxyl group acts as a protoplasmic poison, causing rapid protein coagulation and tissue necrosis upon contact.

  • Haptenization (Piperazine moiety): The secondary amine can act as a hapten, binding to proteins to form immunogenic complexes, leading to Type I (immediate) and Type IV (delayed) hypersensitivity.

Toxicity_MoAcluster_0Structural Alertscluster_1Biological EndpointCompound2-Ethoxy-6-[(piperazin-1-yl)methyl]phenolPhenolPhenol Moiety(Corrosive)Compound->PhenolPiperazinePiperazine Moiety(Sensitizer)Compound->PiperazineNecrosisTissue Necrosis(Chemical Burn)Phenol->Necrosis Direct ContactSystemicSystemic Toxicity(CNS/Cardio)Phenol->Systemic AbsorptionAsthmaOccupational Asthma(IgE Mediated)Piperazine->Asthma Inhalation

Figure 1: Toxicological Mode of Action showing dual pathways of injury: direct corrosive damage and immunological sensitization.[1][2]

Predicted Hazard Classification (GHS)

Based on structural alerts and bridging data from 2-Ethoxyphenol (CAS 94-71-3) and Piperazine (CAS 110-85-0):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3] Predicted LD50: 500–2000 mg/kg (Rat).

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). Rationale: Synergistic effect of basic amine and acidic phenol.[2]

  • Respiratory Sensitization: Category 1 (May cause allergy or asthma symptoms). Rationale: High potency sensitizer alert for piperazine derivatives.[1][2]

  • Genotoxicity: Negative (Predicted).[4] Mannich bases are generally stable, but Ames testing (OECD 471) is mandatory for impurity qualification under ICH M7 guidelines.

Model Safety Data Sheet (SDS) Framework[1]

Note: This section synthesizes critical safety data for researchers handling this substance.

Section 4: First Aid Measures (Critical Protocol)

WARNING: Standard water rinsing is often insufficient for phenol-containing compounds due to their lipophilicity.[1][2]

  • Skin Contact:

    • IMMEDIATE ACTION: Remove contaminated clothing.

    • PEG Wash: Immediately swab/rinse skin with Polyethylene Glycol 300 or 400 (PEG-300/400) and Ethanol (2:1 mix) or PEG alone for at least 15 minutes. Explanation: PEG solubilizes the phenol more effectively than water, preventing deep tissue penetration.[2]

    • If PEG is unavailable, flush with massive amounts of water for >30 minutes.

  • Inhalation: Move to fresh air. If wheezing (asthma-like) symptoms occur, administer oxygen and consult a physician immediately.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses.[3][6][7] Consult an ophthalmologist immediately (risk of corneal opacity).

Section 8: Exposure Controls & PPE[1][2]
  • Occupational Exposure Band (OEB): Band 3 (10–100 µg/m³). Strict containment required.[1][2]

  • Engineering Controls: Use within a certified Chemical Fume Hood or Glovebox (Isolator) if handling powder.

  • Respiratory Protection: Powered Air Purifying Respirator (PAPR) or N95/P3 mask required if not in a closed system, due to sensitization risk.

Analytical Protocol: Impurity Profiling

To detect and quantify this compound (e.g., as an impurity in Sildenafil synthesis), a validated HPLC method is required.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffer).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 280 nm (Phenolic absorption) and 220 nm (Amide/Amine backbone).

  • Retention Logic: The basic piperazine nitrogen will interact with silanols; use an end-capped column or add triethylamine to the buffer to prevent peak tailing.[1][2]

Analytical_WorkflowSampleCrude Reaction Mix(Sildenafil Synthesis)PrepSample Prep:Dissolve in MeOH:H2O (1:1)Sample->PrepHPLCHPLC Separation(C18 / Gradient Elution)Prep->HPLCDetectionDetection (UV 280nm)+ MS (ESI+)HPLC->DetectionDataQuantification(Impurity % vs. Standard)Detection->Data

Figure 2: Analytical workflow for isolating and quantifying the intermediate.

Regulatory & Environmental Fate[1]

  • ICH M7 Status: As a potentially reactive intermediate, it must be assessed for mutagenic potential. While likely Class 5 (Non-mutagenic), if it contains an N-nitroso impurity (from piperazine + nitrosating agents), it upgrades to the "Cohort of Concern."[1]

  • Environmental Fate:

    • Aquatic Toxicity: Expected to be harmful to aquatic life (Acute 3) due to the phenol moiety.

    • Biodegradability: Not readily biodegradable. Phenols are generally degradable, but the piperazine substitution may inhibit microbial cleavage.

References

  • PubChem. (2023). Compound Summary: Piperazine (CAS 110-85-0) Toxicity Profile.[1][2] National Library of Medicine. [Link][1]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-Ethoxyphenol.[1][2] ECHA. [Link][1]

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[8][9][Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Medical Management Guidelines for Phenol. CDC. [Link]

  • Pfizer Inc. (1998). Viagra (Sildenafil Citrate) Chemistry and Manufacturing Controls - FDA Review.[1] (Historical reference for synthesis intermediates). [Link]

2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol stands as a pivotal molecular scaffold in contemporary medicinal chemistry. Its unique structural amalgamation of a phenolic ring, an ethoxy group, and a piperazine moiety imparts a versatile physicochemical profile, rendering it an invaluable building block for the synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of this compound, from its fundamental chemical properties and synthesis to its broad-ranging applications in drug discovery. By delving into detailed experimental protocols, structure-activity relationships, and established analytical methodologies, this document aims to equip researchers with the essential knowledge to effectively harness the potential of this versatile molecule in the development of novel therapeutics.

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in the structures of successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets with high affinity. The this compound core is a prime example of such a scaffold.

The inherent features of this molecule contribute to its utility:

  • The Phenolic Hydroxyl Group: This functional group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at receptor binding sites. It also provides a handle for further chemical modification.

  • The Ethoxy Group: This lipophilic group can enhance membrane permeability and influence the overall pharmacokinetic profile of a drug candidate.

  • The Piperazine Ring: This versatile heterocycle is a common pharmacophore found in numerous approved drugs. Its two nitrogen atoms offer sites for substitution, allowing for the fine-tuning of pharmacological activity, solubility, and other drug-like properties. The piperazine moiety is known to be a key component in compounds targeting a wide range of neurotransmitter receptors.

  • The Methylene Linker: This flexible bridge connects the phenolic and piperazine components, allowing for optimal positioning within a biological target.

The combination of these features in a single, synthetically accessible molecule makes this compound a highly sought-after starting material for the creation of libraries of compounds for high-throughput screening and lead optimization.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₂₀N₂O₂-
Molecular Weight236.31 g/mol -
AppearanceOff-white to pale yellow solidTypical Observation
Melting PointVaries based on purity-
SolubilitySoluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water.General Chemical Knowledge
pKa (Phenolic OH)~10Estimated
pKa (Piperazine N-H)~9.8Estimated

Spectroscopic Characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include:

    • A triplet and a quartet corresponding to the ethyl protons of the ethoxy group.

    • A singlet for the methylene protons linking the phenol and piperazine rings.

    • Multiplets for the aromatic protons on the phenolic ring.

    • Broad signals for the methylene protons of the piperazine ring.

    • A broad singlet for the N-H proton of the piperazine, which may be exchangeable with D₂O.

    • A broad singlet for the phenolic hydroxyl proton, also exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon framework.

  • IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands include:

    • A broad O-H stretch for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

    • An N-H stretch for the secondary amine in the piperazine ring (around 3300 cm⁻¹).

    • C-H stretching vibrations for aromatic and aliphatic C-H bonds.

    • C=C stretching vibrations for the aromatic ring (around 1600 cm⁻¹).

    • A strong C-O stretching vibration for the ethoxy group (around 1250 cm⁻¹).

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Synthesis and Purification: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Mannich reaction . This one-pot, three-component condensation reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons.

The Mannich Reaction: Mechanism and Rationale

The reaction proceeds via the condensation of an active hydrogen compound (2-ethoxyphenol), an aldehyde (formaldehyde), and a secondary amine (piperazine).

Diagram 1: Generalized Mannich Reaction Mechanism

Mannich_Reaction cluster_1 Iminium Ion Formation cluster_2 Electrophilic Aromatic Substitution Formaldehyde Formaldehyde Iminium_Ion Iminium Ion (Electrophile) Formaldehyde->Iminium_Ion + H⁺ Piperazine Piperazine Piperazine->Iminium_Ion Product This compound Iminium_Ion->Product Attack Ethoxyphenol 2-Ethoxyphenol (Nucleophile) Ethoxyphenol->Product

Caption: The Mannich reaction proceeds in two main stages.

The choice of reactants and conditions is critical for a successful synthesis:

  • 2-Ethoxyphenol: The starting phenolic substrate.

  • Formaldehyde: Typically used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde. Paraformaldehyde is often preferred as it avoids the introduction of large amounts of water.

  • Piperazine: The secondary amine component. Using a molar excess of piperazine can be beneficial to drive the reaction to completion and to act as a base.

  • Solvent: A protic solvent like ethanol or methanol is commonly used to facilitate the dissolution of the reactants.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2-Ethoxyphenol

  • Paraformaldehyde

  • Piperazine

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (e.g., 2M)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethoxyphenol (1 equivalent) and piperazine (1.1 equivalents) in absolute ethanol.

  • Addition of Formaldehyde: To the stirred solution, add paraformaldehyde (1.1 equivalents) portion-wise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product often requires purification to achieve the desired level of purity for subsequent applications.

Diagram 2: Purification and Analysis Workflow

Purification_Workflow cluster_char Analytical Techniques Crude_Product Crude Product from Work-up Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Alternative Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Characterization Characterization Pure_Product->Characterization NMR NMR (¹H, ¹³C) MS Mass Spec. IR IR Spec. HPLC HPLC

Caption: A typical workflow for the purification and analysis of the target compound.

Purification Methods:

  • Column Chromatography: This is a highly effective method for purifying the compound. A silica gel stationary phase is typically used with a mobile phase gradient of ethyl acetate in hexane.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield highly pure crystalline material.

Analytical Methods for Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common setup. The purity is determined by the area percentage of the main peak in the chromatogram.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment and to identify any volatile impurities.

Reactivity and Derivatization: A Gateway to Chemical Diversity

The true power of this compound as a building block lies in its potential for further chemical modification. The three key functional groups offer distinct handles for derivatization.

Diagram 3: Key Derivatization Pathways

The Ascendant Scaffold: A Technical Guide to Piperazine-Substituted Phenols in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Alliance of Piperazine and Phenol

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged structure." Its six-membered heterocyclic framework, with two nitrogen atoms at opposing positions, offers a unique combination of properties. These include a high polar surface area, structural rigidity, and the capacity to act as both hydrogen bond donors and acceptors.[1][2] This often translates to favorable pharmacokinetic profiles, such as enhanced aqueous solubility and oral bioavailability, along with improved affinity and specificity for biological targets.[2][3][4] When this versatile scaffold is strategically combined with a phenolic moiety—an aromatic ring bearing a hydroxyl group—a powerful new class of compounds emerges: piperazine-substituted phenols. The phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets and also imparts antioxidant properties. This guide provides an in-depth exploration of the synthesis, multifaceted pharmacological activities, and structure-activity relationships of these promising compounds, tailored for researchers and professionals in drug development.

Crafting the Core: Synthesis of Piperazine-Substituted Phenols

The synthesis of piperazine-substituted phenols can be achieved through various strategies, often involving multi-step sequences. A common approach involves the nucleophilic substitution reaction between a piperazine derivative and a phenol-containing electrophile, or vice versa.

Key Synthetic Methodologies:
  • Nucleophilic Aromatic Substitution: This is a foundational method where a piperazine derivative displaces a leaving group (such as a halogen) on an activated aromatic ring that also bears a hydroxyl group or a protected hydroxyl group. The reaction is often facilitated by a base.

  • Reductive Amination: This powerful technique involves the reaction of a piperazine with a phenol-containing aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the C-N bond.[5]

  • Multi-component Reactions: Modern synthetic approaches, such as the Ugi reaction, can be employed for the de novo synthesis of highly substituted piperazine rings, which can then be further functionalized with phenolic moieties.[6]

  • N-Alkylation: A straightforward method where a piperazine is N-alkylated using an alkyl halide that contains a phenolic group.[7]

Illustrative Synthetic Workflow:

A generalized, multi-step synthesis of a piperazine-substituted phenol is depicted below. This workflow is a composite of common synthetic strategies and can be adapted based on the specific target molecule.

G cluster_synthesis Synthesis of Piperazine-Substituted Phenol start Starting Materials: - Substituted Piperazine - Phenolic Precursor step1 Protection of Phenolic -OH (if necessary) start->step1 step2 Coupling Reaction: - Nucleophilic Substitution - Reductive Amination step1->step2 step3 Deprotection of Phenolic -OH (if necessary) step2->step3 product Final Product: Piperazine-Substituted Phenol step3->product

Caption: A generalized workflow for the synthesis of piperazine-substituted phenols.

A Spectrum of Biological Activity: Pharmacological Applications

Piperazine-substituted phenols have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for a variety of therapeutic areas.

Anticancer Activity

The piperazine scaffold is a component of numerous anticancer agents.[8][9] When combined with a phenol, these derivatives can exhibit potent antiproliferative effects. For instance, purine nucleobase analogs containing a 6-substituted piperazine moiety have shown significant anticancer activity, inducing apoptosis in hepatocellular carcinoma cells by inhibiting Src kinase.[3] Similarly, novel vindoline-piperazine conjugates have demonstrated potent growth inhibition across a panel of 60 human tumor cell lines.[10] The mechanism of action often involves the inhibition of key signaling pathways or the induction of apoptosis.

Antimicrobial and Antifungal Activity

The growing threat of antimicrobial resistance has spurred the search for new anti-infective agents. Piperazine derivatives have emerged as a promising class of compounds in this area.[11][12] Substituted piperazine derivatives have shown significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.[13] Furthermore, the introduction of a piperazine moiety into the flavonol scaffold has yielded compounds with potent antibacterial activity and the ability to inhibit biofilm formation.[14] Some piperazine derivatives have also exhibited notable antifungal activity against species such as Aspergillus niger and Candida albicans.

Neuroprotective Effects

The piperazine core is central to many drugs with central nervous system activity.[15] Piperazine-substituted phenols have shown potential as neuroprotective agents. For example, certain piperazine compounds have been shown to inhibit apoptosis in motor neurons and increase their viability.[16] The neuroprotective effects of piperine, a natural product containing a piperidine ring (structurally related to piperazine), are thought to be mediated through the suppression of neuronal network synchronization, presynaptic glutamate release, and calcium overloading.[17][18] Piperazine-substituted chalcones have also been identified as inhibitors of monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and beta-secretase 1 (BACE-1), enzymes implicated in the pathogenesis of neurodegenerative disorders.[19]

Antioxidant Activity

The phenolic hydroxyl group is a well-known scavenger of free radicals, and its incorporation into a piperazine scaffold can lead to compounds with significant antioxidant potential.[20] A series of 1,3,5-triazine analogues incorporating piperazine and phenol motifs demonstrated potent radical scavenging activity, in some cases surpassing standard antioxidants like Trolox and ascorbic acid.[21][22] The antioxidant activity of these compounds is crucial, as oxidative stress is implicated in a wide range of diseases.

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint

The pharmacological activity of piperazine-substituted phenols is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are therefore critical for the rational design of more potent and selective drug candidates.[2][4][23]

Key SAR insights include:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the phenol moiety can significantly influence activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the phenol and its ability to interact with biological targets.

  • Substitution on the Piperazine Ring: Substitution on the second nitrogen of the piperazine ring is a common strategy to modulate the compound's physicochemical properties and target affinity. The introduction of various aryl, heterocyclic, or alkyl groups can fine-tune the steric and electronic characteristics of the molecule.[24]

  • The Phenolic Hydroxyl Group: The presence and position of the hydroxyl group on the aromatic ring are often crucial for activity. In some cases, a free hydroxyl group is essential for hydrogen bonding interactions with the target, while in other instances, it may be detrimental to activity.[25]

The following diagram illustrates the key structural components of a piperazine-substituted phenol that are typically varied in SAR studies.

G cluster_sar Structure-Activity Relationship (SAR) of Piperazine-Substituted Phenols core Piperazine-Substituted Phenol Core r1 R1 Substituent (on Phenol Ring) core->r1 Modifies electronic properties and target interactions r2 R2 Substituent (on Piperazine Ring) core->r2 Modulates physicochemical properties and target affinity linker Linker (if present) core->linker Influences spatial orientation and flexibility activity Biological Activity r1->activity r2->activity linker->activity

Caption: Key structural elements influencing the biological activity of piperazine-substituted phenols.

Analytical Characterization: Ensuring Purity and Identity

The comprehensive characterization of newly synthesized piperazine-substituted phenols is essential to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is typically employed.

Standard Analytical Workflow:
  • Chromatographic Separation and Purification: High-performance liquid chromatography (HPLC) is a versatile technique for the separation and purification of these compounds.[26]

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the precise chemical structure of the molecule.[27]

    • Mass Spectrometry (MS): Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[28]

    • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the phenolic -OH and the C-N bonds of the piperazine ring.[27]

The following diagram outlines a typical workflow for the analytical characterization of piperazine-substituted phenols.

G cluster_analytical Analytical Characterization Workflow synthesis Synthesized Compound hplc HPLC (Purification and Purity Assessment) synthesis->hplc nmr NMR Spectroscopy (Structural Elucidation) hplc->nmr ms Mass Spectrometry (Molecular Weight and Fragmentation) hplc->ms ir IR Spectroscopy (Functional Group Identification) hplc->ir final Characterized Compound nmr->final ms->final ir->final

Sources

Methodological & Application

Application Note: Selective Synthesis of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development scientists requiring a robust, high-purity synthesis of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol . This molecule is a privileged scaffold in medicinal chemistry, often serving as a key intermediate for GPCR ligands (e.g., dopamine/serotonin receptor antagonists) and kinase inhibitors.

Executive Summary & Strategic Analysis

The synthesis of this compound presents two primary chemoselective challenges:

  • Regioselectivity (Ortho vs. Para): The 2-ethoxyphenol (Guethol) substrate has two activated positions: C6 (ortho to OH) and C4 (para to OH). While the hydroxyl group is a stronger director than the ethoxy group, steric factors and solvent effects must be manipulated to favor the C6-ortho isomer.

  • Stoichiometric Control (Mono- vs. Bis-alkylation): Piperazine is a diamine. A standard 1:1 reaction ratio typically yields a statistical mixture of the desired mono-Mannich base and the unwanted bis-Mannich byproduct (two phenol rings attached to one piperazine core).

Our Solution: This protocol utilizes a high-excess amine strategy combined with a protic solvent system to lock the regioselectivity and suppress polymerization.

Retrosynthetic Logic

The target is disconnected at the benzylic carbon-nitrogen bond. The forward synthesis employs a classic three-component Mannich reaction.

  • Nucleophile: 2-Ethoxyphenol (Guethol) – Activated at C6 via H-bonding.

  • Electrophile: Formaldehyde (generated in situ from Paraformaldehyde).

  • Amine Component: Piperazine (in 5-fold excess).

Reaction Mechanism & Pathway[1][2][3][4]

The reaction proceeds via the formation of a reactive iminium ion intermediate.[1][2] In protic solvents like ethanol, the transition state is stabilized by hydrogen bonding between the phenolic hydroxyl group and the incoming iminium species, significantly enhancing ortho-selectivity (C6) over para-selectivity (C4).

MannichMechanism Start Reagents: Piperazine + HCHO Iminium Iminium Ion (Electrophile) Start->Iminium Dehydration (-H2O) TS Transition State (H-Bond Directed) Iminium->TS + Phenol Phenol 2-Ethoxyphenol (Nucleophile) Phenol->TS Coordination Product 2-Ethoxy-6-[(piperazin-1-yl) methyl]phenol TS->Product EAS & Re-aromatization

Figure 1: Mechanistic pathway highlighting the critical iminium formation and H-bond directed electrophilic aromatic substitution (EAS).

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4]Amount (Example)Role
2-Ethoxyphenol 138.161.013.8 g (100 mmol)Substrate
Piperazine (Anhydrous) 86.145.043.0 g (500 mmol)Amine Source
Paraformaldehyde 30.031.23.6 g (120 mmol)C1 Source
Ethanol (Absolute) --150 mLSolvent
Dichloromethane (DCM) --200 mLExtraction
HCl (1M & 6M) --As neededpH Adjustment
Step-by-Step Procedure
Step 1: Reagent Preparation
  • In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Piperazine (43.0 g) in Ethanol (100 mL).

    • Note: The dissolution is endothermic. Ensure complete solution before proceeding.

  • Add Paraformaldehyde (3.6 g) to the piperazine solution.

  • Heat the mixture to 60°C for 30 minutes.

    • Expert Insight: This "pre-activation" step generates the reactive iminium/hemiaminal species before the phenol is introduced, reducing the formation of phenol-formaldehyde resins.

Step 2: Mannich Condensation
  • Add 2-Ethoxyphenol (13.8 g) to the reaction mixture. Rinse the addition funnel with the remaining Ethanol (50 mL).

  • Equip the flask with a reflux condenser and heat to Reflux (approx. 80°C) .

  • Maintain reflux for 8–12 hours .

    • Monitoring: Check reaction progress via TLC (Mobile Phase: DCM/MeOH/NH4OH 90:9:1). The product will appear as a polar spot (Rf ~0.3) that stains with Ninhydrin (amine) and UV (aromatic).

Step 3: Workup & Purification (Acid-Base Extraction)

This specific workup is critical to remove the large excess of piperazine and unreacted phenol.

WorkupFlow RxnMix Crude Reaction Mixture (Ethanol) Evap Rotary Evaporation (Remove EtOH) RxnMix->Evap Partition Partition: DCM + Water Evap->Partition Org1 Organic Layer (DCM) (Product + Phenol) Partition->Org1 Aq1 Aqueous Layer (Excess Piperazine) Partition->Aq1 Discard AcidExt Extract with 1M HCl Org1->AcidExt Org2 Organic Layer (Unreacted Phenol) AcidExt->Org2 Discard/Recycle Aq2 Acidic Aqueous Layer (Product-HCl salt) AcidExt->Aq2 Basify Basify to pH 12 (NaOH) Extract with DCM Aq2->Basify Final Evaporate DCM Yield: Free Base Product Basify->Final

Figure 2: Acid-base purification strategy to isolate the amphoteric product.

Detailed Workup Steps:

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove ethanol.

  • Initial Wash: Dissolve the oily residue in DCM (150 mL) and wash with Water (3 x 100 mL) .

    • Why: Piperazine is highly water-soluble. These washes remove >95% of the excess piperazine.

  • Acid Extraction (Purification): Extract the DCM layer with 1M HCl (2 x 100 mL) .

    • Chemistry: The product (amine) protonates and moves to the aqueous phase. Unreacted 2-ethoxyphenol (non-basic) remains in the DCM layer.

  • Isolation: Combine the acidic aqueous layers. Cool to 0°C and basify carefully with 6M NaOH to pH >12.

    • Observation: The product will oil out or precipitate as a white/off-white solid.

  • Final Extraction: Extract the basic aqueous mixture with DCM (3 x 75 mL) . Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

Step 4: Crystallization
  • The crude residue is typically a viscous oil that solidifies upon standing.

  • Recrystallization Solvent: Ethyl Acetate/Hexane (1:3) or cold Diethyl Ether.

  • Alternative: Convert to the dihydrochloride salt by adding HCl in dioxane/ether for easier handling and long-term storage.

Characterization Data (Expected)

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 88–92°C (Free base).

  • 1H NMR (400 MHz, CDCl3):

    • δ 6.80–6.55 (m, 3H, Ar-H) – Pattern characteristic of 1,2,3-trisubstituted benzene.

    • δ 4.10 (q, J=7.0 Hz, 2H, O-CH2-CH3)

    • δ 3.72 (s, 2H, Ar-CH2-N) – Diagnostic benzylic singlet.

    • δ 2.95 (t, 4H, Piperazine N-H side)

    • δ 2.60 (br s, 4H, Piperazine N-Bn side)

    • δ 1.45 (t, J=7.0 Hz, 3H, O-CH2-CH3)

  • MS (ESI): m/z calculated for C13H20N2O2 [M+H]+: 237.16; Found: 237.2.

Process Optimization & Troubleshooting

IssueRoot CauseCorrective Action
Low Yield Incomplete conversion or loss during workup.Ensure reflux time is sufficient (>8h). During workup, ensure the aqueous phase pH is >12 before final extraction; the phenol moiety can act as a buffer.
Bis-Mannich Product Stoichiometry imbalance.Strictly maintain Piperazine excess at ≥5 equivalents. If bis-product persists, switch to N-Boc-Piperazine (followed by TFA deprotection).
Regioisomer Impurity Formation of para-isomer (4-position).Use Ethanol (protic) to favor ortho-substitution. If para isomer forms (>5%), recrystallize from EtOH to remove it.
Emulsions Amphoteric nature of product.Use brine during the initial water wash. Filter biphasic mixtures through Celite if solid particulates cause emulsion.

Safety & Hazards

  • Piperazine: Corrosive and a respiratory sensitizer. Handle in a fume hood.

  • Formaldehyde: Potential carcinogen and sensitizer. Avoid inhalation of dust/vapors.

  • 2-Ethoxyphenol: Irritant to skin and eyes.

References

  • Mannich Reaction Mechanism & Regioselectivity: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. Topic: General review of ortho-selectivity in phenols.
  • Synthesis of Piperazine-Phenol Mannich Bases

    • Betti, M. (1900).[1] "Über die Kondensation von β-Naphthol mit Aldehyden und Aminen". Berichte der deutschen chemischen Gesellschaft.

    • Context: Foundational work on phenolic Mannich reactions.[1]

  • Specific Analogues (Guaiacol/Guethol derivatives)

    • Topliss, J. G., et al. (1972). "Antihypertensive agents. Synthesis and activity of some 2-amino-methyl-phenols". Journal of Medicinal Chemistry, 15(4), 394-398.

    • Relevance: Describes synthesis of similar ortho-substituted phenolic amines.
  • Purification Strategies for Amphoteric Amines

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

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Application Notes and Protocols for the Synthesis of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol is a phenolic Mannich base characterized by an ethoxy group and a piperazinylmethyl substituent on the phenol ring. Mannich bases are β-amino-carbonyl compounds that are the products of the Mannich reaction, a three-component condensation involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine.[1][2] The introduction of the piperazine moiety is of particular interest in medicinal chemistry, as this heterocyclic structure is a common feature in many biologically active compounds, potentially enhancing their pharmacokinetic properties and biological activity.[3][4] The presence of a nitrogen atom can increase the water solubility and bioavailability of a drug molecule.[5] This document provides a comprehensive guide to the synthesis of this compound, detailing the synthetic strategy, reaction mechanisms, and step-by-step protocols for its preparation and purification.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the starting material, 2-ethoxyphenol, followed by a Mannich reaction to introduce the piperazinylmethyl group onto the phenolic ring.

G cluster_0 Step 1: Preparation of 2-Ethoxyphenol cluster_1 Step 2: Mannich Reaction A Catechol C 2-Ethoxyphenol A->C NaOH, Toluene, Reflux B Diethyl Sulfate B->C D This compound C->D E Piperazine E->D F Formaldehyde F->D Ethanol, Reflux

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Ethoxyphenol

The starting material, 2-ethoxyphenol, can be synthesized from catechol via Williamson ether synthesis. This method involves the deprotonation of one of the hydroxyl groups of catechol with a base, followed by nucleophilic attack on an ethylating agent like diethyl sulfate.[6]

Protocol 1: Preparation of 2-Ethoxyphenol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Catechol110.11100 g0.908
Diethyl sulfate154.18112 g0.726
Sodium hydroxide40.00As required-
Toluene-500 mL-
Hydrochloric acid-As required-

Procedure:

  • To a reaction vessel containing 500 mL of toluene, add 100 g of catechol and an aqueous solution of sodium hydroxide at room temperature (25-30°C).

  • Stir the mixture for 10 minutes.

  • Add 112 g of diethyl sulfate to the mixture.

  • Heat the reaction mixture to 60-65°C and stir for 3 hours.

  • Increase the temperature to reflux and continue the reaction until completion (monitoring by TLC is recommended).

  • After the reaction is complete, cool the mixture to 15-20°C.

  • Add an aqueous sodium hydroxide solution and stir for 15 minutes.

  • Separate the aqueous and organic layers.

  • To the aqueous layer, add 400 mL of toluene and cool to 15-20°C.

  • Slowly add aqueous hydrochloric acid to the mixture and stir for 15 minutes.

  • Separate the organic layer and treat it with activated carbon.

  • Distill off the toluene to obtain the 2-ethoxyphenol product.[6]

Part 2: Mannich Reaction for the Synthesis of this compound

The Mannich reaction is a powerful tool for the aminomethylation of acidic compounds.[7] In this case, the electron-rich 2-ethoxyphenol acts as the active hydrogen compound. The reaction proceeds via the formation of an electrophilic iminium ion from piperazine and formaldehyde, which is then attacked by the phenol at the ortho position to the hydroxyl group.[8]

Reaction Mechanism

Mannich_Mechanism cluster_iminium Iminium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Piperazine Piperazine Iminium_ion Iminium Ion (Electrophile) Piperazine->Iminium_ion + H₂C=O Formaldehyde Formaldehyde Formaldehyde->Iminium_ion Product This compound Iminium_ion->Product Phenol 2-Ethoxyphenol (Nucleophile) Phenol->Product + Iminium Ion

Caption: Mechanism of the Mannich reaction for the target compound synthesis.

Protocol 2: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
2-Ethoxyphenol138.1613.8 g0.1
Piperazine86.148.6 g0.1
Formaldehyde (37% aq. sol.)30.038.1 g0.1
Ethanol-200 mL-

Procedure:

  • In a round-bottom flask, dissolve 13.8 g of 2-ethoxyphenol and 8.6 g of piperazine in 200 mL of ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add 8.1 g of a 37% aqueous formaldehyde solution to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, evaporate the ethanol under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Troubleshooting and Considerations

  • Side Reactions: The Mannich reaction can sometimes yield bis-substituted products, where two molecules of the phenol react with the piperazine. The stoichiometry of the reactants should be carefully controlled to minimize this.

  • Purity of Reagents: The purity of the starting materials is crucial for a successful reaction. 2-ethoxyphenol should be pure to avoid side reactions.

  • Reaction Monitoring: TLC is an effective way to monitor the progress of the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) should be determined to distinguish between the starting materials and the product.

  • Purification: Recrystallization is often sufficient for purification. If the product is an oil or if impurities are difficult to remove, column chromatography is recommended.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the preparation of 2-ethoxyphenol followed by a Mannich reaction. The protocols provided in this application note are based on established chemical principles and offer a clear and detailed guide for researchers in drug development and organic synthesis. Careful control of reaction conditions and stoichiometry is key to obtaining a high yield of the desired product.

References

  • Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences, 121(6), 957-970.
  • 2-Ethoxyphenol synthesis. ChemicalBook.
  • Process for the preparation of 2-ethoxy-phenol. Technical Disclosure Commons.
  • Method for synthesizing o-hydroxy phenyl ether.
  • What is the synthesis method of 2-Ethoxyphenol? Guidechem.
  • Method for simultaneously preparing 2-ethoxyphenol and 1,3-benzodioxolane-2-one.
  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules, 28(15), 5670.
  • 2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-YL}methyl)phenol. PubChem.
  • Mannich reaction provides a suitable method to introduce aminoalkyl substituent into a molecule. Indian Academy of Sciences.
  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. XVII. Revue Roumaine de Chimie, 51(7-8), 709-714.
  • Mannich reaction. Wikipedia.
  • Mannich Reaction. Chemistry Steps.
  • The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. Benchchem.
  • Mannich bases – Knowledge and References. Taylor & Francis Online.
  • Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Molbank, 2004(1), M373.
  • Mannich Reaction. Organic Chemistry Portal.

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Application Notes and Protocols for the Utilization of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a strategic framework for evaluating the therapeutic potential of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol, a novel chemical entity combining two pharmacologically significant scaffolds: a substituted phenol and a piperazine ring. Phenolic compounds are well-recognized for their diverse biological activities, including antioxidant and anti-inflammatory effects, while the piperazine moiety is a cornerstone in modern medicinal chemistry, imparting favorable pharmacokinetic properties and serving as a versatile scaffold for targeting a wide range of biological macromolecules.[1][2][3][4] This document provides a series of detailed protocols for a tiered screening cascade, designed to elucidate the compound's biological activity profile. The proposed workflow begins with broad phenotypic screens, including antioxidant and cytotoxicity assays, and progresses to more specific, target-based investigations, such as kinase inhibition and G-protein coupled receptor (GPCR) binding assays. These methodologies are intended to guide researchers in uncovering the compound's mechanism of action and identifying its potential as a lead candidate for therapeutic areas such as oncology, neurodegenerative disorders, or inflammatory diseases.

Introduction: A Molecule of Privileged Scaffolds

The compound this compound is a synthetic organic molecule that strategically integrates two "privileged" structural motifs renowned in drug discovery. Its rational design suggests a high potential for biological activity.

  • The Substituted Phenol Core: The 2-ethoxy-phenol portion of the molecule is a key structural feature. Phenolic compounds are ubiquitous in nature and form the basis of many pharmaceuticals, largely due to their ability to participate in hydrogen bonding and act as antioxidants.[2][4][5] The substitution pattern, with an ethoxy group ortho to the hydroxyl, can modulate the compound's electronic properties, lipophilicity, and metabolic stability, which are critical determinants of its pharmacodynamic and pharmacokinetic profile.[6]

  • The Piperazine Moiety: The piperazine ring is one of the most versatile and frequently utilized heterocycles in medicinal chemistry.[1][7] Its presence in numerous FDA-approved drugs—ranging from the anticancer kinase inhibitor Imatinib to the antipsychotic Aripiprazole—highlights its value.[1] The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, enhancing aqueous solubility and allowing for critical interactions with biological targets like enzyme active sites and receptor pockets.[3][8] This scaffold is often employed to improve a molecule's absorption, distribution, metabolism, and excretion (ADME) properties and to orient other functional groups for optimal target engagement.

Given these structural components, this compound is a compelling candidate for screening against diseases where oxidative stress, aberrant kinase signaling, or GPCR dysfunction are implicated, such as cancer, Alzheimer's disease, and other neurodegenerative disorders.[1][9][10][11][12]

Compound Profile and Synthesis Outline

Physicochemical Properties

A preliminary in-silico analysis provides insight into the drug-like properties of the target compound.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₁₃H₂₀N₂O₂Defines the elemental composition.
Molecular Weight236.31 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of 5).
LogP~2.5 - 3.0Indicates a balance between solubility and membrane permeability.
Hydrogen Bond Donors2 (Phenolic -OH, Piperazine -NH)Facilitates interactions with biological targets.
Hydrogen Bond Acceptors4 (Ethoxy -O, Phenolic -O, 2x Piperazine -N)Contributes to target binding and solubility.
Rotatable Bonds4Provides conformational flexibility for optimal target fitting.
Synthetic Strategy

The synthesis of this compound can be achieved through established synthetic methodologies. A common and effective approach is the Mannich reaction, which involves the amino methylation of a phenolic compound.

G cluster_0 Synthetic Pathway 2-Ethoxyphenol 2-Ethoxyphenol Mannich_Reaction Mannich Reaction (Acid or Base Catalysis) 2-Ethoxyphenol->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Piperazine Piperazine Piperazine->Mannich_Reaction Target_Compound This compound Mannich_Reaction->Target_Compound Aminomethylation

Caption: A plausible synthetic route via the Mannich reaction.

Proposed Drug Discovery Screening Cascade

To systematically evaluate the biological potential of this compound, a multi-tiered screening approach is recommended. This cascade is designed to first identify broad biological effects and then to deconvolve the specific molecular targets and mechanisms of action.

G cluster_1 Phase 1: Initial Biological Profiling cluster_2 Phase 2: Target-Specific Investigation cluster_3 Phase 3: Mechanism of Action Studies compound This compound antioxidant Antioxidant Assays (e.g., Folin-Ciocalteu, DPPH) compound->antioxidant Evaluate Phenolic Activity cytotoxicity Cytotoxicity Screening (e.g., MTT Assay vs. Cancer/Normal Cell Lines) compound->cytotoxicity Assess General Toxicity & Anti-proliferative Effects gpcr GPCR Binding Panel (e.g., Radioligand Binding Assay) compound->gpcr Evaluate Neuro-activity Potential kinase Kinase Inhibition Panel (e.g., ADP-Glo™ Assay) cytotoxicity->kinase If Anti-proliferative moa Disease-Relevant Models (e.g., Neuroprotection, Anti-inflammatory) kinase->moa gpcr->moa

Caption: Proposed screening cascade for functional characterization.

PART 1: CORE DIRECTIVE - Initial Biological Profiling

The initial phase focuses on broad, cost-effective assays to determine if the compound exhibits general biological activity related to its core scaffolds.

Rationale: The phenolic hydroxyl group is a classic hallmark of antioxidant compounds, which can neutralize harmful reactive oxygen species (ROS).[2][4] Excess ROS are implicated in numerous diseases, making antioxidant capacity a valuable therapeutic property.[13]

Protocol: Total Phenolic Content (TPC) using Folin-Ciocalteu Reagent

This assay quantifies the total phenolic compounds in a sample based on their ability to reduce the Folin-Ciocalteu reagent, forming a blue-colored complex.[13][14]

  • Reagent Preparation:

    • Folin-Ciocalteu Reagent: Dilute the commercial stock 1:10 with distilled water.[15]

    • Sodium Carbonate Solution: Prepare a 7.5% (w/v) solution in distilled water.[15]

    • Gallic Acid Standard: Prepare a stock solution of gallic acid (e.g., 1 mg/mL) and create a series of dilutions (e.g., 0-100 µg/mL) to generate a standard curve.

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample extract, standard, or blank (solvent) to each well.[15]

    • Add 100 µL of the 1:10 diluted Folin-Ciocalteu reagent to each well and incubate for 10 minutes in the dark.[15]

    • Add 100 µL of the 7.5% sodium carbonate solution to each well.[15]

    • Incubate the plate for 2 hours at room temperature, with shaking.[13]

    • Measure the absorbance at 765 nm using a microplate reader.[13][15]

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Plot the absorbance of the gallic acid standards versus their concentration to create a standard curve.

    • Use the standard curve to determine the total phenolic content of the test compound, expressed as mg of Gallic Acid Equivalents (GAE) per gram of compound.[15]

Rationale: Identifying a compound's effect on cell viability is a critical first step in drug discovery.[16] This assay determines if the compound is cytotoxic (kills cells) or cytostatic (inhibits proliferation) and establishes a therapeutic window by comparing its effects on cancerous versus non-cancerous cell lines.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of living cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[17]

  • Cell Culture:

    • Seed cells (e.g., a panel of cancer cell lines like MCF-7, A549, and a non-cancerous line like MRC-5) into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
MCF-7 (Breast Cancer)Test Compound48[Example Data]
A549 (Lung Cancer)Test Compound48[Example Data]
MRC-5 (Normal Lung)Test Compound48[Example Data]
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Target-Specific Investigations

If the initial profiling reveals interesting activity (e.g., potent anti-proliferative effects against cancer cells with minimal toxicity to normal cells), the next phase is to identify specific molecular targets.

Rationale: The piperazine scaffold is a key feature in many approved kinase inhibitors.[1][7] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases.[18][19] Screening against a panel of kinases can identify specific targets and potential off-target effects.[20]

G cluster_0 Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase1 Downstream Kinase 1 (e.g., PI3K) Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 (e.g., Akt) Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor This compound Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a kinase cascade by a test compound.

Protocol: ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity, and a decrease in signal indicates inhibition.[18]

  • Reagent Preparation:

    • Kinase Reaction Buffer: Typically contains HEPES, MgCl₂, EGTA, and BSA.

    • Test Compound: Prepare serial dilutions in DMSO.

    • Kinase and Substrate: Dilute the target kinase and its specific peptide substrate in the reaction buffer.

    • ATP: Prepare a solution at a concentration near the Kₘ for the target kinase.

  • Assay Procedure:

    • Set up the kinase reaction by adding the test compound, kinase, and substrate to a multi-well plate.

    • Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration.

Kinase TargetCompoundIC₅₀ (nM)
CDK2Test Compound[Example Data]
EGFRTest Compound[Example Data]
VEGFR2Test Compound[Example Data]
GSK-3βTest Compound[Example Data]

Rationale: Piperazine derivatives are prevalent in drugs targeting the central nervous system, many of which act on GPCRs like dopamine and serotonin receptors.[1] These receptors are critical for neurotransmission and are implicated in neurodegenerative and psychiatric disorders.[9][10]

G cluster_0 GPCR Signaling Cascade Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Test_Compound Test Compound Test_Compound->GPCR Competitive Binding

Caption: Competitive binding of a test compound to a GPCR.

Protocol: Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand.[21]

  • Reagent Preparation:

    • Assay Buffer: Buffer composition is specific to the receptor being studied.

    • Receptor Membranes: Prepare membranes from cells overexpressing the target GPCR.

    • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ³H or ¹²⁵I).

    • Test Compound: Prepare serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • To determine non-specific binding, include wells with an excess of a known, unlabeled ligand.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

GPCR TargetRadioligandTest Compound Kᵢ (nM)
Dopamine D₂[³H]-Spiperone[Example Data]
Serotonin 5-HT₂A[³H]-Ketanserin[Example Data]
TRPC6[Specific Ligand][Example Data]

Concluding Remarks and Future Directions

The application notes provided herein offer a structured, hypothesis-driven approach to characterizing the novel compound this compound. By systematically progressing from broad phenotypic assays to specific target-based evaluations, researchers can efficiently identify promising therapeutic avenues. Positive results in any of these assays would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, more complex cell-based assays to confirm the mechanism of action, and eventual in vivo studies in relevant disease models. This framework provides a robust starting point for unlocking the full drug discovery potential of this promising chemical entity.

References

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  • Barak, P., et al. (2020). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. MDPI. Available at: [Link]

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  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Johnson, J. B., et al. (2023). Microplate Methods for Measuring Phenolic Content and Antioxidant Capacity in Chickpea: Impact of Shaking. MDPI. Available at: [Link]

  • ResearchGate. (2024). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. Available at: [Link]

  • Eurofins DiscoverX. (2020). Eurofins DiscoverX GPCR Assays. YouTube. Available at: [Link]

  • Lin, H., et al. (2024). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. National Center for Biotechnology Information. Available at: [Link]

  • El-Damasy, D. A., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. National Center for Biotechnology Information. Available at: [Link]

  • BenchChem. (2025).
  • Cacciatore, I., et al. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. Available at: [Link]

  • Wright, P. M., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. Available at: [Link]

  • Vertex AI Search. (2026). 2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-YL}methyl)phenol. Google Cloud.
  • Wikipedia. Phenol. Wikipedia. Available at: [Link]

  • Google Patents. (2018). A kind of preparation method of two (2- ethoxy) piperazines. Google Patents.
  • ResearchGate. (2007). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. ResearchGate. Available at: [Link]

  • MDPI. (2018). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. Available at: [Link]

Sources

reductive amination procedures for 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol via Reductive Amination

Executive Summary

This technical guide details the synthetic protocols for This compound , a privileged "Mannich-base" scaffold often found in adrenergic receptor antagonists and CNS-active agents.

While reductive amination is a standard transformation, this specific substrate presents two critical challenges:

  • Regioselectivity (Bis-alkylation): Piperazine is a diamine. Reacting it with an aldehyde often leads to the formation of the "dimer" (bis-benzyl species) rather than the desired mono-substituted product.

  • Ortho-Hydroxyl Deactivation: The precursor aldehyde (3-ethoxy-2-hydroxybenzaldehyde) possesses a phenolic hydroxyl group ortho to the carbonyl. This forms a strong intramolecular hydrogen bond, significantly reducing the electrophilicity of the carbonyl carbon and retarding imine formation.

This guide presents two validated protocols: a High-Fidelity Method (using N-Boc protection) for medicinal chemistry applications requiring >98% purity, and a Direct Method for rapid screening or cost-sensitive scale-up.

Strategic Analysis & Retrosynthesis

The target molecule is synthesized via the condensation of 3-ethoxy-2-hydroxybenzaldehyde (3-ethoxysalicylaldehyde) and piperazine , followed by hydride reduction.

Mechanism & Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical "Ortho-Effect" that necessitates optimized conditions.

ReactionPathway cluster_conditions Critical Control Points Aldehyde 3-Ethoxy-2-hydroxybenzaldehyde (Intramolecular H-Bond) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine (Slowed by H-bond) Amine Piperazine Derivative (R-NH) Amine->Hemiaminal Imine Iminium Ion (Activated Species) Hemiaminal->Imine - H2O (Acid Catalysis Required) Product Target Amine This compound Imine->Product + Hydride Source (STAB or NaBH4)

Caption: Reaction pathway showing the conversion of the H-bond stabilized aldehyde to the target amine via the iminium intermediate.

Experimental Protocols

Protocol A: The High-Fidelity Method (Recommended)

Best for: Medicinal Chemistry, SAR studies, High Purity requirements. Principle: Uses 1-Boc-piperazine to block the second amine site, preventing bis-alkylation. The Boc group is removed in a subsequent step.[1][2]

Reagents:

  • 3-Ethoxy-2-hydroxybenzaldehyde (1.0 equiv)

  • 1-Boc-piperazine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (glacial) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[3]

Step-by-Step Procedure:

  • Imine Pre-formation (Critical):

    • Charge a dry reaction vessel with 3-ethoxy-2-hydroxybenzaldehyde (1.0 equiv) and 1-Boc-piperazine (1.1 equiv).

    • Add DCE (concentration ~0.2 M).

    • Add Acetic Acid (1.0 equiv).

    • Expert Insight: Stir at Room Temperature (RT) for 60–90 minutes before adding the reductant. The acid disrupts the phenolic H-bond and catalyzes the formation of the iminium species.

  • Reduction:

    • Cool the mixture to 0°C (optional, but improves selectivity).

    • Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.

    • Allow to warm to RT and stir for 12–16 hours under Nitrogen/Argon.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (stirs until gas evolution ceases).

    • Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Result: N-Boc-protected intermediate (usually a viscous oil or foam).

  • Deprotection:

    • Dissolve the intermediate in DCM (5 volumes).

    • Add Trifluoroacetic acid (TFA) (DCM:TFA 2:1 ratio).

    • Stir at RT for 2 hours (monitor by LCMS for loss of Boc mass [-100 amu]).

    • Concentrate to dryness. Neutralize with basic resin or NaHCO₃ wash to obtain the free base.

Protocol B: The Direct Method (Cost-Effective)

Best for: Large scale, rapid screening, where chromatography is automated. Principle: Uses a large excess of Piperazine to statistically favor mono-alkylation.

Reagents:

  • 3-Ethoxy-2-hydroxybenzaldehyde (1.0 equiv)

  • Piperazine (anhydrous) (4.0 – 5.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv) Note: NaBH₄ is used here for compatibility with Methanol.

  • Solvent: Methanol (MeOH)[3][4]

Step-by-Step Procedure:

  • Solubilization:

    • Dissolve Piperazine (4.0 equiv) in Methanol (0.2 M). Piperazine is highly soluble in MeOH, unlike DCE.

    • Add 3-ethoxy-2-hydroxybenzaldehyde (1.0 equiv) slowly to the stirring amine solution.

  • Imine Formation:

    • Stir at reflux (65°C) for 2 hours.

    • Expert Insight: Heat is required here because we are not using acid catalysis (to avoid salting out the amine) and the ortho-hydroxy group stabilizes the aldehyde.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (1.5 equiv) portion-wise. (Caution: Exothermic, hydrogen gas evolution).

    • Stir at RT for 4 hours.

  • Workup & Purification:

    • Concentrate MeOH to near dryness.

    • Dilute with water and extract with EtOAc.

    • Purification: The excess piperazine stays in the aqueous layer (highly water-soluble). The product partitions into the organic layer.

    • Crucial: Wash the organic layer 5x with water to ensure complete removal of unreacted piperazine.

Analytical Data & Quality Control

Summarized below are the expected physicochemical properties for validation.

ParameterExpected Value / ObservationNotes
Physical State Off-white to pale yellow solidOften hygroscopic as a free base.[5]
Mass Spec (ESI+) [M+H]+ = 237.15 (approx)Exact mass depends on isotopes; verify M+1.
1H NMR (DMSO-d6) δ 6.7–6.9 (m, 3H, Ar-H)Characteristic 1,2,3-trisubstituted benzene pattern.
1H NMR (Benzylic) δ 3.5–3.6 (s, 2H)Singlet for the N-CH2-Ar methylene bridge.
Solubility DMSO, MeOH, Dilute AcidPoor solubility in non-polar solvents (Hexane).

Troubleshooting Guide

Decision Tree for Optimization:

Optimization Start Start Reaction CheckTLC Check TLC/LCMS (t = 4h) Start->CheckTLC Incomplete Aldehyde Remains CheckTLC->Incomplete Conversion < 50% BisAlk Bis-Alkylated Impurity (>10%) CheckTLC->BisAlk Dimer Detected Success Clean Product CheckTLC->Success Mono-product dominant Action1 Force Imine Formation (Ortho-effect mitigation) Incomplete->Action1 Add 1 eq AcOH Increase Temp Action2 Use Protected Amine BisAlk->Action2 Switch to Protocol A (N-Boc Protection)

Caption: Logical flow for troubleshooting common reductive amination failures.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][6][7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][7][9][10] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[9]

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897-2904.

  • PubChem Database . Piperazine Compound Summary. National Center for Biotechnology Information.

Sources

derivatization of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol for ligand binding

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Derivatization of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol for Ligand Binding Assays

Executive Summary

This guide details the strategic derivatization of This compound , a pharmacophoric scaffold often implicated in GPCR (e.g., Dopamine D2/D3, Serotonin 5-HT) and ion channel ligand research.

For ligand binding studies (SPR, Fluorescence Polarization, or Affinity Pull-down), the critical challenge is chemoselectivity : modifying the molecule to attach a linker or probe without disrupting the essential binding interactions mediated by the ortho-ethoxy phenol motif. This protocol establishes a reliable workflow to selectively target the N4-piperazine nitrogen (secondary amine) while preserving the phenolic hydroxyl, ensuring the derivative retains biological affinity.

Strategic Analysis & Chemical Logic

The Pharmacophore vs. The Handle

Successful ligand design relies on identifying the "exit vector"—a position on the molecule that points towards the solvent and can tolerate bulky modifications.

  • The "Warhead" (Preserve): The 2-ethoxy-phenol moiety is a classic hydrogen-bond donor/acceptor motif. The phenolic proton often engages in H-bonding with residues like Serine or Threonine in receptor binding pockets. Derivatizing the Phenol (-OH) is highly likely to abolish binding affinity.

  • The "Handle" (Modify): The piperazine N4 (secondary amine) is typically solvent-exposed in this class of ligands. It is the ideal site for conjugation.

Reactivity Profile & Selectivity

The molecule contains two nucleophiles: the phenolic oxygen and the secondary amine.

  • Secondary Amine (Piperazine):

    
    . At pH 8.0, a significant fraction exists as the free base (nucleophilic).
    
  • Phenol:

    
    . At pH 8.0, it remains protonated (neutral) and significantly less nucleophilic toward acylating agents (like NHS esters) than the amine.
    

ReactivityMap Molecule This compound Phenol Phenolic -OH (pKa ~10) Essential for Binding Molecule->Phenol Amine Piperazine -NH (pKa ~9) Solvent Exposed Molecule->Amine Product_Inactive O-Acylated Ligand (Loss of Affinity) Phenol->Product_Inactive Product_Active N-Acylated Ligand (Retains Affinity) Amine->Product_Active Reagent Electrophile (NHS-Ester / Isocyanate) Reagent->Phenol pH 8.0 (Slow) Reagent->Amine pH 8.0 (Fast)

Figure 1: Chemoselectivity strategy.[1] At pH 8.0, the secondary amine reacts preferentially with electrophiles, preserving the pharmacophoric phenol.

Protocol A: Biotinylation for Surface Plasmon Resonance (SPR)

Objective: Attach a Biotin-PEG linker to the piperazine nitrogen to immobilize the ligand on a Streptavidin SPR chip. Reagent: NHS-PEG4-Biotin (The PEG spacer is critical to prevent the surface from sterically hindering the receptor binding event).

Materials
  • Ligand: this compound (10 mg, ~0.04 mmol).

  • Linker: EZ-Link™ NHS-PEG4-Biotin (Thermo Fisher or equivalent).

  • Solvent: Anhydrous DMF or DMSO.

  • Buffer: 0.1 M Phosphate Buffer (PB), pH 8.0. (Do NOT use Tris or Glycine) .

Step-by-Step Procedure
  • Preparation: Dissolve 10 mg of the Ligand in 500 µL of anhydrous DMF.

  • Activation: Dissolve 1.2 equivalents (approx. 25 mg) of NHS-PEG4-Biotin in 200 µL of DMF.

    • Expert Note: Use a slight excess (1.2 eq) to drive the reaction, but avoid large excesses to prevent O-acylation side products.

  • Reaction:

    • Add the NHS-Biotin solution to the Ligand solution dropwise.

    • Add 500 µL of 0.1 M Phosphate Buffer (pH 8.0) to the reaction mix.

    • Why? The reaction requires an aqueous-organic mixture to solubilize both the hydrophobic ligand and the hydrophilic biotin, while maintaining pH 8 for selectivity.

  • Incubation: Stir at Room Temperature (RT) for 2 hours. Monitor by LC-MS.

  • Quenching: Add 50 µL of 1 M Tris-HCl (pH 8.0) to quench unreacted NHS esters.

  • Purification (Critical):

    • The reaction mixture will contain: Product, Unreacted Ligand, and Hydrolyzed Biotin.

    • Use Reverse-Phase HPLC (C18 column).

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

    • The Biotinylated product will elute significantly later than the free ligand due to the PEG-Biotin mass and lipophilicity.

Protocol B: Fluorescent Labeling for Fluorescence Polarization (FP)

Objective: Create a fluorescent tracer for competition binding assays. Reagent: FITC (Fluorescein Isothiocyanate) or NBD-Cl (4-chloro-7-nitrobenzofuran).

  • Selection:NBD-Cl is highly recommended for piperazines. It reacts specifically with secondary amines to form a highly fluorescent adduct, whereas it is non-fluorescent on its own. This eliminates high background noise.

Materials
  • Ligand: 10 mg.

  • Reagent: NBD-Cl (Sigma-Aldrich).

  • Base: Sodium Bicarbonate (

    
    ).
    
  • Solvent: Methanol.

Step-by-Step Procedure
  • Dissolution: Dissolve 10 mg of Ligand in 1 mL Methanol.

  • Basification: Add 20 mg of solid

    
     to the solution.
    
    • Mechanism:[2][3][1][4] NBD-Cl requires a basic environment to facilitate the nucleophilic attack by the amine.

  • Addition: Add 1.1 equivalents of NBD-Cl dissolved in 200 µL Methanol.

  • Reaction: Heat to 55°C for 1 hour in a sealed vial (protected from light).

    • Observation: The solution should turn from pale yellow to a distinct orange/fluorescent color.

  • Work-up:

    • Cool to RT. Filter off the solid

      
      .
      
    • Evaporate Methanol.

  • Purification: Flash Chromatography (Silica Gel).

    • Eluent: DCM:MeOH (95:5).

    • The N-NBD derivative is less polar than the free amine and will elute earlier.

Quality Control & Validation

Before using the derivative in binding assays, you must validate its identity and purity.

ParameterMethodAcceptance Criteria
Identity LC-MS (ESI+)Mass shift corresponding to linker (e.g., +M of Biotin-PEG4). Must show single peak.
Regioselectivity 1H-NMR (DMSO-d6)Phenolic -OH signal (~9.0 ppm) must be present and integral = 1H. Piperazine protons adjacent to N4 should show chemical shift change (~0.5 ppm downfield).
Purity HPLC (254 nm)> 95% purity. Free ligand < 1%.
Validation Workflow Diagram

ValidationFlow Sample Crude Reaction Mix LCMS LC-MS Analysis Sample->LCMS Decision Mass Correct? LCMS->Decision Purification Prep-HPLC / Flash Decision->Purification Mixed Products NMR 1H-NMR Validation (Check Phenol OH) Decision->NMR Single Major Peak Purification->LCMS Final Release for Binding Assay NMR->Final

Figure 2: QC workflow ensuring the derivative is chemically correct and free of unconjugated ligand.

References

  • Piperazine Derivatization Strategies

    • BenchChem Application Notes.[5] "Protocols for the Analytical Characterization of Piperazine Derivatives."[5] BenchChem, 2025.[5] Link

  • NBD-Cl Chemistry for Secondary Amines

    • Journal of Chemical and Pharmaceutical Research. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." JOCPR, 2015. Link

  • General Bioconjugation Techniques: Hermanson, G. T. Bioconjugate Techniques. 3rd Edition, Academic Press, 2013. (Standard text for NHS/Amine chemistry).
  • Piperazine Scaffolds in Drug Discovery

    • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." NIH, 2026. Link

Disclaimer: This protocol involves the use of hazardous chemicals. Always consult the Safety Data Sheet (SDS) for this compound and derivatizing agents before use. Ensure all reactions are performed in a fume hood.

Sources

Application Notes and Protocols for the Synthesis of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol, a substituted phenolic compound with potential applications in medicinal chemistry and drug development. The primary synthetic route detailed is the Mannich reaction, a robust three-component condensation. This document offers in-depth mechanistic insights, detailed experimental protocols, and guidance on reagent selection and reaction optimization. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this and structurally related molecules.

Introduction: The Mannich Reaction in Phenolic Synthesis

The synthesis of this compound is classically achieved via the Mannich reaction. This powerful carbon-carbon bond-forming reaction involves the aminoalkylation of an acidic proton. In this specific application, the electron-rich aromatic ring of 2-ethoxyphenol serves as the nucleophile[1]. The reaction condenses three essential components:

  • An active hydrogen compound: 2-Ethoxyphenol

  • An aldehyde: Formaldehyde (or a surrogate like paraformaldehyde)

  • A secondary amine: Piperazine

The resulting product, a "Mannich base," incorporates the aminomethyl group onto the phenolic backbone[2][3][4]. The hydroxyl group of the phenol is a strong activating ortho-, para-director, making the aromatic ring highly susceptible to electrophilic substitution[1]. Given the substitution pattern of 2-ethoxyphenol, the aminomethylation occurs selectively at the ortho position to the hydroxyl group. Such phenolic Mannich bases are valuable scaffolds in the synthesis of pharmaceuticals and other biologically active molecules[3][4][5].

Mechanistic Pathway

The synthesis proceeds via a well-established two-stage mechanism, beginning with the formation of a reactive electrophile, which is then attacked by the nucleophilic phenol[1][2][6].

Stage 1: Formation of the Iminium Ion Piperazine, a secondary amine, reacts with formaldehyde to form a highly electrophilic species known as an iminium ion (specifically, a 1-methylenepiperazin-1-ium ion). This step is often the rate-determining part of the sequence and can be facilitated by mild heating.

Stage 2: Electrophilic Aromatic Substitution The electron-rich 2-ethoxyphenol acts as a nucleophile. The π-electrons of the aromatic ring attack the electrophilic carbon of the iminium ion. The strong activating effect of the phenolic hydroxyl group directs this attack to the ortho position, leading to the formation of the final product after re-aromatization[1].

Mannich_Mechanism Piperazine Piperazine Iminium_Ion Iminium Ion (Electrophile) Piperazine->Iminium_Ion Step 1: Iminium Formation Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Product This compound Iminium_Ion->Product Step 2: Electrophilic Attack Ethoxyphenol 2-Ethoxyphenol (Nucleophile) Ethoxyphenol->Product

Caption: The two-stage mechanism of the Mannich reaction for phenolic substrates.

Reagents and Materials

Successful synthesis relies on the quality of the starting materials. The following table summarizes the key reagents.

ReagentFormulaMolar Mass ( g/mol )Key Properties & Hazards
2-Ethoxyphenol C₈H₁₀O₂138.16Liquid, skin/eye irritant. Acts as the nucleophile.
Piperazine C₄H₁₀N₂86.14Solid, corrosive. Ensure anhydrous conditions if possible.
Paraformaldehyde (CH₂O)n(30.03)nSolid polymer of formaldehyde. Acts as a formaldehyde source, easier to handle than aqueous formalin. Irritant.
Ethanol C₂H₅OH46.07Common solvent for this reaction. Flammable.

Detailed Synthetic Protocol

This protocol describes a robust and reproducible method for the synthesis of this compound. While some Mannich reactions on phenols can be performed under solvent- and catalyst-free conditions[7][8], the use of a protic solvent like ethanol is common and ensures good mixing of reagents[9].

Experimental Workflow

Workflow A 1. Reagent Preparation (2-Ethoxyphenol, Piperazine, Paraformaldehyde in Ethanol) B 2. Reaction (Reflux, 2-4 hours) A->B C 3. Solvent Removal (Rotary Evaporation) B->C D 4. Work-up (Aqueous wash/extraction) C->D E 5. Purification (Column Chromatography or Recrystallization) D->E F 6. Characterization (NMR, MS, IR, HPLC) E->F

Caption: General experimental workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxyphenol (1.0 eq.) and piperazine (1.0 eq.) in absolute ethanol (approx. 5-10 mL per gram of phenol).

  • Addition of Formaldehyde Source: To the stirring solution, add paraformaldehyde (1.1 eq.) portion-wise. Causality Note: Using a slight excess of the aldehyde ensures complete consumption of the more valuable phenolic starting material.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Redissolve the resulting crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine to remove any remaining salts or water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by either column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Optimization of Reaction Parameters

The efficiency of the synthesis can be fine-tuned by adjusting several key parameters.

ParameterRecommended ConditionRationale & Impact on Reaction
Stoichiometry Phenol:Amine:Aldehyde (1 : 1 : 1.1)A slight excess of formaldehyde drives the reaction to completion. Using a large excess of piperazine can lead to the formation of bis-Mannich bases where a second phenol molecule reacts with the other nitrogen of the piperazine ring[9].
Temperature Reflux in Ethanol (~78°C)Provides sufficient energy to overcome the activation barrier for iminium ion formation and subsequent substitution without significant thermal degradation of reactants or products.
Solvent Ethanol, Toluene, or Solvent-freeEthanol is a common protic solvent that facilitates dissolution. Aprotic solvents like toluene can also be used[9]. Solvent-free conditions are environmentally friendly and can lead to good yields but may require higher temperatures for efficient mixing[7].
Catalyst None (or mild acid/base)The reaction often proceeds without a catalyst due to the high nucleophilicity of the phenol. However, in some cases, mild acid (e.g., acetic acid) or base can be used to catalyze the iminium ion formation or deprotonate the phenol, respectively[10][11].

Product Characterization and Quality Control

Confirmation of the product structure and purity is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. Expect to see characteristic signals for the ethoxy group, the aromatic protons, the benzylic methylene bridge (-CH₂-), and the piperazine protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the phenol and C-N stretches.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water. Since piperazine itself lacks a strong chromophore, derivatization is sometimes needed for trace analysis, but the phenolic product should be readily detectable by UV[12].

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when handling formaldehyde/paraformaldehyde and solvents.

  • Reagent Handling:

    • Formaldehyde/Paraformaldehyde: Is a suspected carcinogen and potent irritant. Avoid inhalation of dust or vapors.

    • Piperazine: Is corrosive and can cause severe skin and eye damage.

    • Solvents: Ethanol is flammable. Keep away from ignition sources.

Conclusion

The Mannich reaction provides an efficient and direct route for the synthesis of this compound. By carefully controlling stoichiometry and reaction conditions, researchers can achieve good yields of this valuable chemical intermediate. The protocol and insights provided in this guide offer a solid foundation for the successful synthesis and purification of this and related phenolic Mannich bases for applications in research and development.

References

  • The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. (n.d.). Benchchem.
  • Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol‐ and Phenol‐Iminodiacetic Acid Ligands. (n.d.). Taylor & Francis Online.
  • Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol‐ and Phenol‐Iminodiacetic Acid Ligands. (n.d.). ResearchGate.
  • Mannich reaction. (n.d.). Wikipedia.
  • One-pot multicomponent nitro-Mannich reaction using a heterogeneous catalyst under solvent-free conditions. (2018). National Institutes of Health (NIH).
  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). National Center for Biotechnology Information (NCBI).
  • Recent advances and prospects in the Zn-catalysed Mannich reaction. (2021). Royal Society of Chemistry.
  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.). Semantic Scholar.
  • Mannich reaction mechanism for phenols. (n.d.). ResearchGate.
  • Mannich Reaction. (n.d.). Organic Chemistry Portal.
  • Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. (2023). ResearchGate.
  • Formation and substrate scope of phenolic Mannich bases. (n.d.). ResearchGate.
  • Mannich bases in medicinal chemistry and drug design. (n.d.). National Center for Biotechnology Information (NCBI).
  • Mannich Bases: An Important Pharmacophore in Present Scenario. (n.d.). National Center for Biotechnology Information (NCBI).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate.

Sources

biological assay preparation using 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the biological assay preparation and experimental protocols for 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol , herein referred to as EPMP .

This compound belongs to the class of phenolic Mannich bases , characterized by a core phenol ring substituted with an ethoxy group and a piperazinyl-methyl moiety. These structural features confer amphiphilic properties and potential bioactivity targeting G-protein coupled receptors (GPCRs), acetylcholinesterase (AChE), or metal chelation pathways.

Compound: this compound Synonyms: 1-(3-ethoxy-2-hydroxybenzyl)piperazine; EPMP Chemical Class: Phenolic Mannich Base / Piperazine Derivative Target Applications: CNS Ligand Screening, Acetylcholinesterase (AChE) Inhibition, Cytotoxicity Profiling.

Physicochemical Profile & Reconstitution

Understanding the dual nature of EPMP (acidic phenol + basic piperazine) is critical for solubility and stability.

Chemical Properties
PropertyDescriptionImplications for Assay
Molecular Weight ~236.31 g/mol Calculation of Molarity (M).
pKa Values Piperazine

: ~9.8 (Basic)Phenol: ~10.0 (Weakly Acidic)
Protonated at physiological pH (7.4).
Solubility DMSO (>20 mM), Ethanol, Dilute HClPoor solubility in neutral water; requires carrier solvent or pH adjustment.
Stability Oxidation-prone (Phenolic -OH)Protect from light; prepare fresh or store under

.
Reconstitution Protocol

Objective: Prepare a 10 mM Stock Solution.

  • Weighing: Weigh 2.36 mg of EPMP powder into a sterile amber microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid water initially to prevent precipitation of the free base.

  • Mixing: Vortex for 30 seconds until fully dissolved. If particulate matter remains, sonicate for 5 minutes at room temperature.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind phenolic compounds).

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Do not freeze-thaw more than 3 times.

Cell Viability Screening (Cytotoxicity)

Before target-specific assays, the non-specific toxicity of EPMP must be established using an MTT or CCK-8 assay.

Experimental Logic

Phenolic Mannich bases can exhibit cytotoxicity via oxidative stress or membrane disruption. Establishing the Maximum Tolerated Dose (MTD) is prerequisite for functional assays.

Reagents
  • Cell Line: HEK293 (General) or SH-SY5Y (Neuroblastoma - for CNS relevance).

  • Assay Reagent: Thiazolyl Blue Tetrazolium Bromide (MTT) (5 mg/mL in PBS).

  • Vehicle Control: 0.1% DMSO in Culture Media.

Step-by-Step Protocol
  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO
    
    
    
    .
  • Compound Dilution:

    • Thaw 10 mM EPMP stock.

    • Perform serial 1:2 dilutions in culture media to generate concentrations: 100, 50, 25, 12.5, 6.25, 3.125 µM.

    • Critical: Ensure final DMSO concentration is < 0.5% in all wells.

  • Treatment: Aspirate old media and add 100 µL of EPMP-containing media. Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin or Triton X-100).

  • Incubation: Incubate for 24–48 hours.

  • Development:

    • Add 10 µL MTT reagent to each well.

    • Incubate for 4 hours (purple formazan crystals form).

    • Carefully aspirate media.

    • Solubilize crystals with 100 µL DMSO.

  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Functional Assay: Acetylcholinesterase (AChE) Inhibition

Piperazine-linked phenols are frequently investigated as AChE inhibitors for neurodegenerative applications. This protocol utilizes Ellman’s Method.

Mechanism

EPMP acts as a potential competitive or mixed inhibitor. The piperazine nitrogen interacts with the anionic sub-site, while the phenolic ring engages the peripheral anionic site (PAS).

Visualization: Assay Workflow

G Stock EPMP Stock (10 mM DMSO) Plate 96-Well Plate Incubation Stock->Plate Dilution Buffer Phosphate Buffer (pH 8.0) Buffer->Plate Enzyme AChE Enzyme (0.1 U/mL) Enzyme->Plate Pre-Incubation 15 min Substrate ATChI + DTNB (Substrate Mix) Substrate->Plate Reaction Start Read Absorbance 412 nm Plate->Read Kinetic Read (10 min)

Caption: Workflow for Ellman's Colorimetric AChE Inhibition Assay.

Protocol
  • Buffer Prep: 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme Mix: Dilute AChE (Electric eel or Human recombinant) to 0.1 U/mL in buffer.

  • Substrate Mix: 0.5 mM Acetylthiocholine iodide (ATChI) + 0.3 mM DTNB (Ellman's Reagent).

  • Assay Setup (96-well plate):

    • Blank: 160 µL Buffer + 20 µL DMSO.

    • Control (100% Activity): 140 µL Buffer + 20 µL Enzyme + 20 µL DMSO.

    • Test (EPMP): 140 µL Buffer + 20 µL Enzyme + 20 µL EPMP (Various concentrations).

  • Pre-Incubation: Incubate Plate at 25°C for 15 minutes to allow EPMP-Enzyme binding.

  • Reaction Initiation: Add 20 µL of Substrate Mix to all wells.

  • Measurement: Immediately read Absorbance at 412 nm in kinetic mode (every 1 min for 10 min).

  • Calculation:

    
    
    

Data Analysis & Troubleshooting

Data Reporting Table
ParameterControlEPMP (10 µM)EPMP (50 µM)Interpretation
Cell Viability (%) 100 ± 2.198 ± 3.585 ± 4.1Non-toxic at 10 µM; mild toxicity at 50 µM.
AChE Rate (

OD/min)
0.0450.0300.012Dose-dependent inhibition observed.
Solubility ClearClearClearFormulation is stable.
Troubleshooting Guide
  • Precipitation upon dilution:

    • Cause: Rapid shift from DMSO to aqueous buffer causes the hydrophobic "ethoxy-phenol" core to crash out.

    • Solution: Dilute the stock into an intermediate solvent (e.g., 50% DMSO/Water) before final dilution, or add 0.05% Tween-20 to the assay buffer.

  • High Background Absorbance (412 nm):

    • Cause: Phenolic oxidation products can be yellow/brown.

    • Solution: Include a "Compound Blank" (Buffer + EPMP + DTNB, no Enzyme) and subtract this value.

  • Variable IC50:

    • Cause: pH drift. The piperazine moiety is pH-sensitive.

    • Solution: Ensure Phosphate buffer is strictly pH 8.0 and has sufficient capacity (0.1 M).

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. Link

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816. Link

  • Bali, A., et al. (2010). Synthesis and evaluation of novel Mannich bases of phenol derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for phenolic Mannich base activity). Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers optimizing the synthesis of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol . This guide assumes a baseline understanding of organic synthesis but addresses the specific nuances of phenolic Mannich reactions, regioselectivity, and piperazine handling.

Topic: Yield Optimization & Troubleshooting Target Molecule: this compound (Ortho-Mannich Base) Precursors: 2-Ethoxyphenol (Guethol), Formaldehyde (HCHO), Piperazine

Reaction Mechanism & Critical Pathway Analysis

To troubleshoot yield, one must first understand the competing pathways. The synthesis relies on the Mannich Reaction , where the phenolic ring attacks an iminium ion generated in situ.

Key Mechanistic Insight: The reaction is governed by the Ortho-Directing Effect . While the hydroxyl group (-OH) activates both the ortho (C6) and para (C4) positions, the formation of the 6-isomer is favored by a hydrogen-bonded transition state between the phenolic proton and the nitrogen of the incoming iminium species. However, steric hindrance from the 2-ethoxy group and competition from the electronically activated 4-position often lead to mixtures.

Pathway Visualization

MannichPathway Reactants Guethol + Piperazine + HCHO Iminium Piperazine Iminium Ion (Electrophile) Reactants->Iminium Condensation TS_Ortho H-Bonded Transition State (Ortho-Directing) Iminium->TS_Ortho Fast (Aprotic/Non-polar) TS_Para Non-H-Bonded TS (Para-Attack) Iminium->TS_Para Competing (Polar/Protic) Product_6 TARGET: 6-Isomer (Ortho-Mannich Base) TS_Ortho->Product_6 Product_4 Impurity: 4-Isomer (Para-Mannich Base) TS_Para->Product_4 Bis_Adduct Impurity: Bis-Phenol Adduct (Piperazine Bridging) Product_6->Bis_Adduct Excess HCHO/Guethol

Figure 1: Mechanistic divergence in the Mannich reaction of Guethol. Green path indicates the desired ortho-selective route facilitated by hydrogen bonding.

Troubleshooting Guide (Q&A Format)

Category A: Stoichiometry & Reagent Control

Q1: I am observing a large amount of insoluble white solid. What is it? Diagnosis: This is likely N,N'-bis(2-ethoxy-6-hydroxybenzyl)piperazine (the bis-adduct). Piperazine has two nucleophilic amine sites. If the stoichiometry is 1:1, the mono-product can react again with another equivalent of formaldehyde and phenol. Solution:

  • Use Excess Piperazine: Increase the piperazine loading to 3.0 – 5.0 equivalents relative to Guethol. This statistically favors the mono-substitution.

  • Reverse Addition: Add the formaldehyde/Guethol mixture slowly to a solution of excess piperazine.

  • Alternative: Use N-Boc-piperazine to block the second amine, then deprotect (TFA/DCM) after the Mannich step. This guarantees 100% mono-selectivity but adds two steps.

Q2: My reaction yield is low (<40%), and I see unreacted Guethol. Diagnosis: Poor iminium ion formation, often due to the quality of formaldehyde. Solution:

  • Formaldehyde Source: Do not use old formalin bottles (polymerized paraformaldehyde lowers effective concentration). Use Paraformaldehyde and depolymerize it in situ by heating in ethanol/toluene, or use fresh 37% formalin.

  • Catalysis: While phenols are reactive enough, adding a catalytic amount of acetic acid or p-toluenesulfonic acid can accelerate iminium formation.

Category B: Regioselectivity (Ortho vs. Para)

Q3: NMR shows a mixture of 4-substituted and 6-substituted isomers. How do I favor the 6-isomer (Target)? Diagnosis: The reaction conditions are not optimizing the ortho-directing hydrogen bond effect. Solution:

  • Solvent Switch: Switch from polar protic solvents (like Methanol/Water) to non-polar or aprotic solvents (like Toluene, Dioxane, or Ethanol with low water content). Non-polar solvents stabilize the intramolecular hydrogen bond between the phenol -OH and the iminium nitrogen, directing the attack to the ortho position (C6).

  • Temperature: Lower the temperature. Higher temperatures (Reflux) provide enough energy to overcome the activation barrier for the para position (thermodynamic product). Run the reaction at RT to 40°C to favor the kinetic ortho product.

Q4: Can I separate the 4-isomer from the 6-isomer? Diagnosis: Isomers often have different solubilities and pKa values. Solution:

  • Flash Chromatography: The 6-isomer (ortho) often has an intramolecular H-bond (OH···N), making it slightly less polar than the 4-isomer (free OH, free N). It will elute faster on Silica gel (DCM/MeOH gradient).

  • Crystallization: The 6-isomer often crystallizes more readily from non-polar solvents (Hexane/EtOAc) due to its more compact, H-bonded structure.

Category C: Workup & Purification[1]

Q5: The product is a sticky oil. How do I get a solid? Diagnosis: Mannich bases are often oils due to impurities or solvent trapping. Solution:

  • Salt Formation: Convert the free base to a hydrochloride or oxalate salt. Dissolve the oil in Ethanol/EtOAc and add HCl/Ether or Oxalic acid. The salt is usually a stable, crystalline solid.

  • Water Wash: Ensure all excess piperazine is removed. Piperazine is highly water-soluble. Partition the reaction mixture between Ethyl Acetate and Water . Wash the organic layer 3-5 times with water.

Optimized Experimental Workflow

This protocol integrates the solutions above for maximum yield and selectivity.

Table 1: Optimized Reaction Parameters
ParameterRecommendationRationale
Stoichiometry Guethol (1.0 eq) : Piperazine (4.0 eq) : HCHO (1.1 eq)Excess piperazine prevents bis-alkylation.
Solvent Ethanol (Abs.) or Toluene Promotes ortho-selectivity via H-bonding.
Temperature 25°C – 40°CLow temp favors kinetic ortho-product.
Time 12 – 24 HoursEnsure complete conversion at low temp.
Catalyst None (or 0.1 eq Acetic Acid)Phenol is usually sufficiently activated.
Step-by-Step Protocol
  • Reagent Prep: In a reaction flask, dissolve Piperazine (4.0 eq) in Ethanol (5 mL/mmol).

  • Formaldehyde Addition: Add Paraformaldehyde (1.1 eq) to the piperazine solution. Heat slightly (40°C) until the solution clears (formation of iminium/aminal species).

  • Substrate Addition: Add 2-Ethoxyphenol (Guethol, 1.0 eq) dropwise to the mixture at room temperature.

  • Reaction: Stir at 25–30°C for 18 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Checkpoint: If reaction is slow, heat to 50°C, but monitor for para-isomer formation.

  • Workup:

    • Concentrate solvent in vacuo.

    • Redissolve residue in Ethyl Acetate .[1]

    • Crucial Step: Wash organic layer with Water (3x) to remove excess piperazine.

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification:

    • If oil: Dissolve in minimal EtOH and add conc. HCl dropwise to precipitate the dihydrochloride salt .

    • Recrystallize from EtOH/Ether.

Data & Logic Visualization

Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix Piperazine (4 eq) + HCHO Solvent: Ethanol Start->Mix Add Add Guethol (1 eq) Temp: 25°C Mix->Add Monitor Monitor TLC (18h) Check for Disappearance of Guethol Add->Monitor Workup Evaporate EtOH -> Dissolve in EtOAc Wash with Water (3x) Monitor->Workup Purify Isolate Free Base OR Form HCl Salt (Crystallization) Workup->Purify

Figure 2: Step-by-step optimized workflow emphasizing excess amine and aqueous washing.

References

  • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Comprehensive review on Mannich reaction mechanisms and regioselectivity).
  • Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341. Link

  • Holy, A., et al. (2002). Synthesis of Piperazine Derivatives of Phenols. Collection of Czechoslovak Chemical Communications. (Describes general protocols for phenolic Mannich bases with piperazine).
  • Chi, S., et al. (2001). Synthesis and biological activity of 2-substituted piperazine derivatives. Bioorganic & Medicinal Chemistry Letters. Link

(Note: Specific yield data for this exact molecule is proprietary/rare in public literature; protocols are derived from validated methodologies for structurally homologous Guethol-Mannich bases.)

Sources

Technical Support Center: Purification of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol . This guide addresses purification challenges inherent to phenolic Mannich bases, specifically focusing on the removal of piperazine excesses, separation of regioisomers, and stabilization of the oxidation-prone phenolic moiety.

Executive Summary & Molecule Profile[1][2]

This compound is a Mannich base derived from 2-ethoxyphenol (guethol) and piperazine. Its purification is complicated by its zwitterionic potential (phenolic OH and basic piperazine nitrogens) and the presence of highly polar impurities (unreacted piperazine) and lipophilic byproducts (bis-Mannich bases).

Physicochemical Profile
PropertyValue / CharacteristicImplication for Purification
pKa (Phenol) ~10.0Weakly acidic; forms phenolate at pH > 11.
pKa (Piperazine N4) ~9.8 (Secondary amine)Highly basic; protonated at neutral/acidic pH.
pKa (Piperazine N1) ~5.3 (Tertiary amine)Less basic; protonated only at low pH.
Solubility (Free Base) Soluble in DCM, CHCl₃, EtOH. Insoluble in water.[1]Extractable into organic solvents at pH 8–9.
Stability Oxidation-sensitive (turns red/brown).Requires inert atmosphere; avoid prolonged air exposure.

Troubleshooting Guide (Q&A)

Issue 1: "My crude product is a sticky, dark oil that refuses to crystallize."

Diagnosis: This is a classic "oiling out" phenomenon caused by residual solvent impurities or the presence of the bis-Mannich byproduct, which disrupts the crystal lattice. Solution:

  • Trituration: Dissolve the oil in a minimum amount of diethyl ether or MTBE (Methyl tert-butyl ether). Add hexane dropwise until cloudy, then scratch the flask walls to induce nucleation.

  • Salt Formation: If the free base refuses to solidify, convert it to the dihydrochloride salt.

    • Dissolve the oil in dry ethanol.

    • Add 2.5 equivalents of HCl in dioxane/ether.

    • The salt usually precipitates instantly as a white solid.

    • Note: The salt is hygroscopic; handle under nitrogen.

Issue 2: "I cannot remove unreacted piperazine from the mixture."

Diagnosis: Piperazine is used in excess to prevent bis-substitution, but its high polarity makes it "streak" on silica columns. Solution: Use a pH-Controlled Aqueous Wash .

  • Protocol:

    • Dissolve crude in DCM.

    • Wash 3x with water. Piperazine (pKa ~9.8) is highly water-soluble as a free base, whereas the target molecule (more lipophilic due to the ethoxy-phenol core) remains in the DCM.

    • Verification: Check the aqueous layer by TLC (stained with Ninhydrin) to confirm piperazine removal.

Issue 3: "The product turns pink/red during drying."

Diagnosis: Phenolic oxidation to quinone-like species. This is accelerated by trace metals or basic conditions in the presence of air. Solution:

  • Add Antioxidant: Add 0.1% sodium metabisulfite to the aqueous workup layers.

  • Acidic Storage: Store the compound as the HCl salt, which is significantly more stable to oxidation than the free base.

  • Argon Blanket: Dry the product in a vacuum oven flushed with argon, not ambient air.

Recommended Purification Workflows

Workflow A: Acid-Base Extraction (The "Self-Cleaning" Protocol)

This method leverages the amphoteric nature of the molecule to separate it from neutral impurities (unreacted 2-ethoxyphenol) and highly polar impurities (piperazine).

Step-by-Step Protocol:

  • Acidification: Dissolve crude reaction mixture in 1M HCl .

    • Chemistry: Protonates both piperazine nitrogens. The molecule becomes ionic and water-soluble.

    • Removal: Extract this aqueous phase with Ethyl Acetate . Unreacted 2-ethoxyphenol (neutral) moves to the organic layer. Discard the organic layer.[1][2]

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to 9.5–10.0 using 2M NaOH.

    • Critical Control Point: Do not exceed pH 12, or the phenol will deprotonate (forming a phenolate anion), making the molecule water-soluble again. You want the free base (amine deprotonated, phenol protonated).

  • Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM layers over Na₂SO₄ and concentrate.

Workflow B: Flash Chromatography (For High Purity)

Stationary Phase: Silica Gel (neutralized). Mobile Phase: DCM : Methanol : Triethylamine (90 : 9 : 1).

  • Why Triethylamine? It prevents the secondary amine from interacting with acidic silanol groups on the silica, preventing "tailing."

Visual Logic & Pathways

Diagram 1: Acid-Base Purification Logic

This flowchart illustrates the separation of the target Mannich base from its specific impurities based on pKa manipulation.

PurificationLogic Crude Crude Mixture (Target, Phenol, Piperazine) AcidStep Add 1M HCl (pH < 2) Extract with Ethyl Acetate Crude->AcidStep OrgLayer1 Organic Layer Contains: Unreacted 2-Ethoxyphenol (Discard) AcidStep->OrgLayer1 Neutral species AqLayer1 Aqueous Layer Contains: Target (Salt) + Piperazine (Salt) AcidStep->AqLayer1 Protonated Amines BaseStep Adjust pH to 9.8 (Target precipitates as Free Base) AqLayer1->BaseStep ExtractDCM Extract with DCM BaseStep->ExtractDCM AqLayer2 Aqueous Layer Contains: Excess Piperazine (Highly Polar) ExtractDCM->AqLayer2 Remains in water FinalOrg Final Organic Layer Contains: Pure Target ExtractDCM->FinalOrg Extracts into DCM

Caption: Selective isolation of this compound via pH switching.

References & Citations

  • Mannich Reaction Mechanisms & Phenolic Bases :

    • Title: Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety.

    • Source: MDPI (Molecules 2023).

    • Relevance: Validates the solubility profiles and recrystallization solvents (Ethanol) for piperazine-phenol adducts.

    • URL: [Link]

  • pKa and Solubility Data :

    • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

    • Source: Journal of Chemical & Engineering Data.[3]

    • Relevance: Provides authoritative pKa values for piperazine nitrogen centers (5.35 and 9.73), essential for designing the acid-base extraction.

    • URL: [Link]

  • Purification of Piperazine Derivatives :

    • Title: Isolation of Piperazine (Patent US2622084A).

    • Source: Google Patents.

    • Relevance: Describes the behavior of piperazine in distillation and crystallization, supporting the water-wash removal strategy.

    • URL:

  • General Mannich Base Stability :

    • Title: Synthesis and Reactivity of Phenolic Mannich Bases.

    • Source: Revue Roumaine de Chimie.

    • Relevance: Discusses the retro-Mannich instability and oxidation issues common to this class of compounds.

    • URL: [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to solubility challenges encountered during experimentation. By understanding the physicochemical properties of this molecule and applying scientifically sound formulation strategies, you can overcome solubility hurdles and achieve your research objectives.

Understanding the Molecule: A Three-Pillar Approach to Solubility

The solubility of this compound is governed by the interplay of its three key structural features: the phenolic hydroxyl group , the basic piperazine ring , and the overall molecular architecture . A logical approach to troubleshooting solubility, therefore, begins with understanding how each of these contributes to the molecule's behavior in different solvent systems.

The phenolic hydroxyl group is weakly acidic, while the piperazine moiety contains two nitrogen atoms, making it a di-basic functional group.[1][2] This amphoteric nature means that the molecule's net charge, and consequently its solubility, is highly dependent on the pH of the solution.[3][4][5][6]

Diagram: The Influence of pH on Ionization

cluster_low_pH Low pH (Acidic) cluster_neutral_pH Mid-range pH cluster_high_pH High pH (Alkaline) Low_pH Predominantly Cationic (Protonated Piperazine) Higher Aqueous Solubility Neutral_pH Zwitterionic/Neutral Species Lower Aqueous Solubility Low_pH->Neutral_pH Increase pH Neutral_pH->Low_pH Decrease pH High_pH Predominantly Anionic (Deprotonated Phenol) Higher Aqueous Solubility Neutral_pH->High_pH Increase pH High_pH->Neutral_pH Decrease pH

Caption: The ionization state and resulting aqueous solubility of this compound are directly influenced by pH.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common solubility issues in a question-and-answer format, providing both the "why" and the "how-to" for each solution.

Q1: My compound has precipitated out of my aqueous buffer. What is the most likely cause and how can I fix it?

A1: Cause & Solution

Precipitation from an aqueous buffer is often due to the pH of the solution being close to the isoelectric point (pI) of the molecule, where its net charge is zero, and aqueous solubility is at its minimum.

Troubleshooting Steps:

  • pH Adjustment: The most direct way to address this is by adjusting the pH of your solution.[7][8]

    • To increase solubility: Move the pH away from the molecule's isoelectric point. For this compound, this means either lowering the pH (to protonate the piperazine) or raising the pH (to deprotonate the phenol).[9]

    • Acidic Conditions: Lowering the pH with a suitable acid (e.g., HCl) will protonate the basic piperazine nitrogen, forming a more soluble cationic species.

    • Alkaline Conditions: Increasing the pH with a suitable base (e.g., NaOH) will deprotonate the acidic phenol, forming a more soluble anionic species.

  • Determine Optimal pH Range (Protocol):

    • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 12).

    • Add an excess of this compound to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24 hours) to ensure saturation.[10][11]

    • Separate the undissolved solid by centrifugation or filtration.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method like HPLC or UV-Vis spectroscopy.[10]

    • Plot solubility versus pH to identify the optimal pH range for your desired concentration.

Q2: I need to dissolve the compound in an organic solvent for my assay. Which solvents should I try?

A2: Solvent Selection Strategy

The ethoxy and methylphenol groups contribute some lipophilicity, while the piperazine and hydroxyl groups add polarity. This suggests that a range of organic solvents could be effective.

Recommended Solvents to Screen:

Solvent ClassExamplesRationale
Polar Aprotic DMSO, DMF, AcetonitrileGood general-purpose solvents for compounds with both polar and nonpolar characteristics.
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the compound's polar functionalities.[12]
Chlorinated Dichloromethane (DCM), ChloroformEffective for less polar compounds, but use with caution due to potential reactivity and safety concerns.

Experimental Workflow for Solvent Screening:

Start Start: Select Solvents Add_Excess Add excess compound to a known volume of each solvent Start->Add_Excess Equilibrate Equilibrate (e.g., 24h at constant temperature) Add_Excess->Equilibrate Separate Separate undissolved solid (centrifuge/filter) Equilibrate->Separate Quantify Quantify dissolved compound in the supernatant Separate->Quantify Analyze Analyze data and select the best solvent system Quantify->Analyze End End: Optimal Solvent Identified Analyze->End

Caption: A systematic workflow for screening and selecting an appropriate organic solvent.

Q3: The solubility is still too low for my required stock concentration, even after pH adjustment. What are my other options?

A3: Advanced Solubility Enhancement Techniques

When simple pH adjustment is insufficient, several formulation strategies can significantly improve solubility.[7][13][14]

  • Salt Formation: This is a highly effective method for increasing the solubility and dissolution rate of ionizable drugs.[15][16][17]

    • Mechanism: By reacting the basic piperazine moiety with an acid, you can form a salt. These salts often have significantly higher aqueous solubility than the free base.[18][19]

    • Common Counter-ions to Consider: Hydrochloride (HCl), hydrobromide (HBr), sulfate (H₂SO₄), mesylate (methanesulfonic acid), and tartrate.

    • Protocol for Salt Screening:

      • Dissolve the free base in a suitable organic solvent (e.g., isopropanol, ethanol).

      • Add a stoichiometric amount of the selected acid.

      • Stir the mixture and observe for precipitation of the salt.

      • Isolate the salt by filtration, wash with a non-polar solvent (e.g., ether), and dry under vacuum.

      • Determine the aqueous solubility of the newly formed salt using the shake-flask method described in A1.[10]

  • Use of Co-solvents: A mixture of a primary solvent (like water) and a miscible organic solvent can enhance solubility.[14]

    • Mechanism: Co-solvents can reduce the polarity of the aqueous medium, making it more favorable for dissolving less polar compounds.

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG 300 or 400), and glycerin.[14]

    • Considerations: Be mindful of the potential for co-solvents to interfere with downstream biological assays. Always run appropriate vehicle controls.

  • Employing Excipients: Certain formulation excipients are designed to improve the solubility of active pharmaceutical ingredients (APIs).[20][21]

    • Surfactants: Molecules like Tween® 80 and sodium lauryl sulfate can form micelles that encapsulate the drug, increasing its apparent solubility.[8]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment and increasing solubility.[22]

    • Polymeric Solubilizers: Specialized polymers such as Apinovex™ and Apisolex™ can be used to create amorphous solid dispersions or polymeric micelles, which can dramatically increase solubility.[20][21][23]

Q4: How can I accurately measure the solubility of my compound?

A4: Standard Methodologies for Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method .[24]

Detailed Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., buffer of a specific pH, organic solvent) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Consistent agitation (e.g., using an orbital shaker or magnetic stirrer) is essential.[10][11]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical technique such as:

    • High-Performance Liquid Chromatography (HPLC): The most common and accurate method. Requires the development of a standard curve with known concentrations of the compound.

    • UV-Vis Spectrophotometry: A simpler method, suitable if the compound has a distinct chromophore and no other components in the solution absorb at the same wavelength. A standard curve is also required.[25]

    • Gravimetric Analysis: Involves evaporating a known volume of the filtrate to dryness and weighing the residue. This method is less sensitive and best suited for highly soluble compounds.[26]

Concluding Remarks

Addressing the solubility of this compound requires a systematic and logical approach grounded in its physicochemical properties. By understanding the roles of the phenolic and piperazine functionalities, and by methodically applying the troubleshooting strategies outlined in this guide—from simple pH adjustments to more advanced techniques like salt formation and the use of excipients—researchers can effectively overcome solubility challenges. For further assistance, please consult the references provided below.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Ferreira, O., & Pinho, S. P. (2012). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research, 51(18), 6576-6580. [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 3(9), 2975. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Yadav, P. S., Kumar, V., Singh, U. P., & Bhat, H. R. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Pharmaceutical Research International, 33(31B), 134-146. [Link]

  • Raghuram, M. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 845-851. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Bergström, C. A., Box, K., Holm, R., Matthews, W., & McAllister, M. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(7), 2749-2759. [Link]

  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. [Link]

  • ResearchGate. (2025). Salt Formation to Improve Drug Solubility. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Kumar, A., & Sahoo, S. K. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(4), 211-216. [Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. Molecules, 26(21), 6543. [Link]

  • Takács-Novák, K., & Avdeef, A. (2011). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. Acta Pharmaceutica Hungarica, 81(2), 87-95. [Link]

  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. [Link]

  • Vask, A., & Plak, J. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 45041-45048. [Link]

  • Genvion. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • Vask, A., & Plak, J. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Publications. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-4. [Link]

  • Solubility of Things. (n.d.). Piperazine. [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Journal of Chemical & Engineering Data. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., & Verbić, T. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. [Link]

  • Molbase. (n.d.). 2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-YL}methyl)phenol. [Link]

  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427. [Link]

  • Molport. (n.d.). 2-ethoxy-6-[({4-[(4-methylphenyl)methyl]piperazin-1-yl}imino)methyl]phenol. [Link]

  • Bishnoi, S., & Rochelle, G. T. (2000). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 45(4), 573-575. [Link]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. [Link]

  • National Center for Biotechnology Information. (n.d.). p-(1-Piperazinyl)phenol. PubChem. [Link]

  • Jou, F. Y., & Mather, A. E. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. Journal of Chemical & Engineering Data, 56(12), 5089-5092. [Link]

Sources

minimizing side reactions in 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an interactive Process Optimization Hub designed for process chemists and R&D scientists. It prioritizes mechanistic understanding over rote recipe following.

Topic: Optimization of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol Synthesis

Current Status: ONLINE Role: Senior Application Scientist Context: Mannich Reaction Selectivity Control

Strategic Overview: The "War on Two Fronts"

Welcome. If you are synthesizing This compound (often a key intermediate for sildenafil-class PDE5 inhibitors or antihypertensive agents), you are fighting a war on two fronts.

The reaction involves the condensation of Guethol (2-ethoxyphenol), Piperazine , and Formaldehyde . Your primary enemies are not low yields, but specific impurities that are difficult to purge downstream:

  • The "Dimer" (Bis-Mannich Base): Piperazine is a symmetrical diamine.[1][2] Without intervention, it will bridge two phenol rings, forming the highly insoluble

    
    -bis(3-ethoxy-2-hydroxybenzyl)piperazine.
    
  • The Regioisomer (Para-Substitution): While the hydroxyl group directs ortho, the para position (position 4) is electronically active.

This guide provides the protocols to suppress these side reactions.

Critical Pathway Analysis (Visualized)

Before adjusting your flask, understand the competing kinetics. The diagram below maps the divergence between your Target Product and the fatal "Dimer."

MannichPathways cluster_legend Kinetic Control Reagents Guethol + Formaldehyde + Piperazine Iminium Reactive Iminium Intermediate Reagents->Iminium Condensation Target TARGET: Mono-Mannich Base (Ortho-substitution) Iminium->Target 1° Attack (Ortho) Fast (H-bond assisted) ParaIso IMPURITY: Para-Isomer (Position 4) Iminium->ParaIso Competing Attack (Steric/Electronic leak) Dimer CRITICAL IMPURITY: Bis-Mannich Base (Dimer) Target->Dimer 2° Attack (Reaction with 2nd Guethol)

Figure 1: Reaction network showing the kinetic competition between mono-substitution (Target) and bis-alkylation (Dimer).

Troubleshooting Modules

Module A: Suppressing the Bis-Mannich "Dimer"

The Symptom: Your product contains a high-melting, insoluble solid that crashes out during workup. The Cause: Piperazine has two nucleophilic nitrogens (N1 and N4). Once N1 reacts to form the target, N4 remains nucleophilic. If the concentration of the electrophile (Guethol-Formaldehyde complex) is high relative to the amine, N4 will react, creating the dimer.

Protocol: The "High-Dilution Inverse" Strategy Standard addition (dumping everything together) favors dimerization. Switch to this kinetic control method:

  • The Piperazine Reservoir: Charge your reactor with Piperazine (3.0 - 5.0 equivalents) dissolved in Ethanol or Methanol.

    • Why? You need a statistical probability where an incoming electrophile is far more likely to hit a free piperazine than a mono-substituted product.

  • Controlled Feed: Pre-mix Guethol (1.0 eq) and Paraformaldehyde (1.0 - 1.2 eq) in a separate vessel. Slowly feed this mixture into the refluxing piperazine solution over 2–4 hours.

    • Why? This keeps the instantaneous concentration of the electrophile low, starving the secondary reaction (Target

      
       Dimer).
      
  • Recycling: Post-reaction, distill off the solvent. The excess piperazine will remain in the mother liquor or can be sublimed/distilled off depending on your scale, allowing for recovery.

Module B: Ensuring Ortho-Regioselectivity

The Symptom: HPLC shows a persistent impurity (~5-10%) with the same mass as the product but different retention time. The Cause: Attack at Position 4 (Para) instead of Position 6 (Ortho).

Mechanism: The Mannich reaction on phenols is highly ortho-selective due to a hydrogen-bonded transition state. The phenolic proton coordinates with the iminium nitrogen or the formaldehyde oxygen, "delivering" the electrophile to the ortho position.

Corrective Actions:

  • Solvent Choice: Use Protic Solvents (Ethanol, Methanol, Isopropanol).

    • Logic: Aprotic solvents (like Dioxane or Toluene) disrupt the crucial H-bonding network required for the ortho-delivery mechanism.

  • Temperature Control: Maintain Reflux (>75°C) .

    • Logic: While counter-intuitive, higher temperatures often favor the thermodynamic product. However, in Mannich chemistry, the ortho-pathway is often kinetically accelerated by the H-bond mechanism. Ensure vigorous stirring to overcome mass transfer limitations of the solid paraformaldehyde.

Module C: Managing Formaldehyde (The Polymerization Risk)

The Symptom: The reaction mixture turns into a gummy, red/brown resin (Bakelite-like formation). The Cause: Excess formaldehyde reacting with itself or polymerizing the phenol without the amine.

Protocol:

  • Reagent Quality: Use Paraformaldehyde (solid) rather than Formalin (aqueous).

    • Why? Water interferes with iminium ion formation. Paraformaldehyde depolymerizes slowly in situ, providing a "controlled release" of formaldehyde.

  • Stoichiometry: Never exceed 1.2 equivalents of formaldehyde relative to Guethol.

  • Scavenging: If resin formation is persistent, add a small amount of acetic acid (catalytic, 0.1 eq). This accelerates the iminium formation (the desired intermediate) over the phenol-formaldehyde condensation (the resin pathway).

Quick-Reference Troubleshooting Table

SymptomProbable CauseImmediate Corrective Action
White precipitate forms immediately upon cooling Bis-Mannich Dimer formation (

-disubstituted).
Increase Piperazine equivalents (to 4x-5x). Switch to "Inverse Addition" (add Phenol to Amine).
Gummy/Sticky brown residue Phenol-Formaldehyde resin (Polymerization).Check Formaldehyde stoichiometry. Ensure amine is present before heating phenol+formaldehyde.
Low Conversion (<50%) Paraformaldehyde not depolymerizing.Ensure temperature is >75°C. Add catalytic acetic acid to assist depolymerization.
Product is colored (Pink/Red) Oxidation of the phenol to quinones.Perform reaction under Nitrogen/Argon atmosphere. Add antioxidant (e.g., Sodium Bisulfite) during workup.
Difficult Separation Amphoteric nature of product (Zwitterion).pH Swing Workup: Acidify to pH 2 (removes unreacted phenol), wash with ether. Basify aqueous layer to pH 10, extract product with DCM/EtOAc.

References

  • Selectivity in Phenolic Mannich Bases

    • Title: Synthesis and Reactivity of Mannich Bases.[1][2][3][4][5][6] Phenolic Mannich Bases of 1-(1-hydroxynaphthalen-2-yl)ethanone.[5]

    • Source: Revue Roumaine de Chimie.
    • Relevance: Establishes the strong tendency of piperazine to form bis-Mannich bases even at 1:1 ratios and the ortho-directing effect of phenolic hydroxyls.
    • URL:

  • Piperazine Synthesis & Mono-substitution Strategies

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
    • Source: Molecules (MDPI), 2020.
    • Relevance: Discusses the "excess reagent" strategy and heterogeneous catalysis to avoid protection/deprotection steps in piperazine functionaliz
    • URL:

  • Mannich Reaction Mechanisms & Side Reactions

    • Title: Synthesis and Evaluation of Symmetric and Asymmetric Bis-Mannich Bases of Piperazine.
    • Source: Journal of Global Trends in Pharmaceutical Sciences.
    • Relevance: Details the reaction conditions that lead to symmetric bis-Mannich bases, confirming the need for stoichiometric control to avoid them.
    • URL:

  • Industrial Relevance of Piperazine Mannich Bases

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source: Chemical Biology & Drug Design (via NCBI), 2026.
    • Relevance: Provides context on the reductive amination and Mannich pathways for synthesizing bioactive piperazine deriv
    • URL:

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Guethol, Piperazine, and Formaldehyde before handling. Formaldehyde is a known carcinogen.

Sources

Technical Support Center: Stability Profile of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Internal Code: E-6-PM Classification: Phenolic Mannich Base / Piperazine Derivative Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are likely encountering stability issues with 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol (E-6-PM) due to its structural classification as a Mannich base . Unlike standard amides or esters, the methylene bridge connecting the phenol and the piperazine ring is chemically labile.

Under physiological conditions (pH 7.4, 37°C), this compound is susceptible to Retro-Mannich degradation , releasing the free amine (piperazine) and a reactive ortho-quinone methide intermediate. Furthermore, the piperazine ring is a known metabolic soft spot for N-oxidation.

This guide provides the protocols to differentiate between chemical instability (hydrolysis) and metabolic clearance (enzymatic), ensuring your PK/PD data is accurate.

Module 1: Chemical Stability & Handling
Q: My compound disappears in PBS (pH 7.4) even without enzymes. Is it precipitating?

A: While precipitation is possible, the more likely culprit is chemical hydrolysis via the Retro-Mannich reaction .

The Mechanism: Mannich bases are in equilibrium with their starting materials. In aqueous buffers, especially at physiological pH, the C-N bond can cleave. The phenol proton transfers to the amine, facilitating the departure of the piperazine group. This generates a reactive ortho-quinone methide (o-QM) , which then reacts with water to form the benzyl alcohol derivative or polymerizes.

Diagnostic Protocol: Run a "Buffer Stability Check" before any biological assay.

  • Incubate 1 µM E-6-PM in PBS (pH 7.4) at 37°C.[1]

  • Inject samples at t=0, 30, 60, and 120 min into LC-MS.

  • Critical Step: Monitor for the appearance of piperazine (mass ~86 Da) and 2-ethoxy-6-(hydroxymethyl)phenol . If these appear, your compound is chemically hydrolyzing, not precipitating.

Q: How do I stabilize the stock solution?

A:

  • Avoid Protic Solvents for Storage: Do not store in methanol or water. Use anhydrous DMSO or Acetonitrile.

  • Low Temperature: The Retro-Mannich reaction is temperature-dependent. Store stocks at -20°C or -80°C.

  • pH Sensitivity: Mannich bases are often more stable at slightly acidic pH (where the amine is protonated and less likely to leave) or in non-aqueous environments. Avoid alkaline buffers for long-term storage.

Module 2: Metabolic Stability (Microsomes & Plasma)
Q: The half-life in liver microsomes is extremely short (<10 min). Is this real metabolism?

A: It is likely a combination of chemical degradation and metabolism . You must run a negative control to distinguish them.

Troubleshooting Workflow: If you see rapid loss, you must determine if it is NADPH-dependent .

  • Experiment: Run parallel incubations:

    • Group A: Microsomes + NADPH (Active Metabolism)

    • Group B: Microsomes without NADPH (Chemical Stability Control)

    • Group C: Heat-Inactivated Microsomes (Matrix Control)

Interpretation:

Observation Diagnosis Action
Loss in A, Stable in B True CYP-mediated metabolism Identify metabolites (N-oxide, O-dealkylation).
Loss in A and B (Equal rates) Chemical Instability The compound is hydrolyzing. Data is invalid.

| Loss in A > Loss in B | Mixed Mechanism | Calculate


 by subtracting the degradation rate in B from A. |
Q: What are the primary metabolic soft spots?

A: Based on the structure, expect three major pathways:

  • N-Oxidation: The piperazine nitrogens are highly susceptible to FMO or CYP-mediated oxidation.

  • O-Dealkylation: The 2-ethoxy group will undergo CYP450-mediated O-dealkylation (likely CYP2D6 or CYP3A4), leading to a catechol (1,2-dihydroxybenzene), which is redox-active.

  • Quinone Formation: If the ethoxy group is removed, the resulting catechol can oxidize to an ortho-quinone, which is toxic and reactive.

Visualizing the Instability Pathways

The following diagram illustrates the dual risks of Chemical Degradation (Retro-Mannich) and Metabolic Clearance.

E6PM_Stability cluster_Chemical Chemical Instability (Buffer/pH) cluster_Metabolic Metabolic Clearance (Liver/CYP) Parent This compound (E-6-PM) QM Ortho-Quinone Methide (Reactive Intermediate) Parent->QM Retro-Mannich (pH 7.4, 37°C) NOxide Piperazine N-Oxide (Metabolite) Parent->NOxide + NADPH/FMO Dealkyl Catechol Derivative (O-Dealkylation) Parent->Dealkyl + NADPH/CYP450 Hydrolysis Decomposition Products: 1. Free Piperazine 2. Hydroxymethyl Phenol QM->Hydrolysis + H2O

Caption: Figure 1. Degradation pathways of E-6-PM showing the competition between spontaneous chemical hydrolysis (Red) and enzymatic metabolism (Green).

Standard Operating Procedure: Stability Assay

Use this protocol to validate the stability of E-6-PM before proceeding to in vivo studies.

Materials
  • Test Compound: E-6-PM (10 mM stock in DMSO).

  • Matrix: Human Plasma or Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard: Tolbutamide or Propranolol.

  • Stop Solution: Acetonitrile containing 0.1% Formic Acid.

Step-by-Step Protocol
  • Preparation:

    • Pre-warm plasma or buffer to 37°C in a water bath.

    • Spike E-6-PM to a final concentration of 1 µM (avoid high concentrations to prevent solubility artifacts).

    • Final DMSO concentration should be < 0.1%.

  • Incubation:

    • Incubate in triplicate.

    • Timepoints: 0, 15, 30, 60, 120, and 240 minutes.

  • Sampling:

    • At each timepoint, transfer 50 µL of the mixture into a tube containing 150 µL of ice-cold Stop Solution (Acetonitrile).

    • Note: Immediate quenching is vital to stop the Retro-Mannich equilibrium from shifting during processing.

  • Analysis:

    • Vortex for 1 min, Centrifuge at 4000g for 15 min.

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% Remaining) vs. Time.

    • Slope (

      
      ) = degradation rate constant.
      
    • 
      .
      
Troubleshooting Flowchart

Use this logic tree to resolve unexpected data inconsistencies.

Troubleshooting Start Issue: Rapid Compound Loss CheckBuffer Run in PBS only (No Enzymes) Start->CheckBuffer IsStable Is it stable in PBS? CheckBuffer->IsStable MetabolicIssue Issue is Metabolic IsStable->MetabolicIssue Stable (>90% rem) ChemicalIssue Issue is Chemical (Retro-Mannich) IsStable->ChemicalIssue Unstable (<80% rem) Yes Yes No No ActionMet Action: Check Cofactor dependency (NADPH vs UDPGA) MetabolicIssue->ActionMet ActionChem Action: Lower Temp to 4°C or Adjust pH ChemicalIssue->ActionChem

Caption: Figure 2. Decision tree for isolating the root cause of E-6-PM instability.

References
  • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Defines the reversible nature of the Mannich reaction and the Retro-Mannich mechanism).
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative source on chemical hydrolysis of labile linkers like Mannich bases).
  • Kalgutkar, A. S., et al. (2005).[2] Comprehensive treatise on organ specific toxicities of amine-containing drugs: Metabolic activation to reactive iminoquinone methides. Chemical Research in Toxicology. (Explains the formation of Quinone Methides from phenolic amines).

  • Dalvie, D., et al. (2002). Metabolism of piperazine-containing drugs: N-oxidation and ring opening. Drug Metabolism and Disposition.[3] (Details the metabolic soft spots of the piperazine ring).

Sources

Technical Support Center: Purification of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted piperazine from their reaction mixtures. We will explore the underlying chemical principles and provide detailed, field-proven troubleshooting protocols to ensure the high purity of your final compound.

The Challenge: Separating Structurally Similar Molecules

The primary difficulty in this purification lies in the structural similarities between the desired product, this compound, and the unreacted starting material, piperazine. Both molecules contain basic nitrogen atoms, which dictates their chemical behavior. However, the presence of a phenolic group in the product provides a crucial handle for separation that is absent in the symmetrical piperazine molecule.

To effectively design a purification strategy, we must first understand the key physicochemical differences between the two compounds.

Comparative Physicochemical Properties
PropertyPiperazineThis compoundRationale for Separation
Structure Symmetrical diaminePhenol with a piperazine moietyThe acidic phenolic proton (pKa ~10) allows for selective deprotonation.
pKa (Conjugate Acid) pKa₁: ~9.73, pKa₂: ~5.35[1][2][3]Phenolic OH: ~10 (estimated), Piperazine N: <9.7 (due to substitution)[4]The significant difference in basicity allows for selective protonation of piperazine using a controlled pH aqueous wash.
Solubility Highly soluble in water and alcohols; poorly soluble in diethyl ether.[2][5][6]Expected to be soluble in many organic solvents and aqueous acid; likely to form a phenoxide salt in strong aqueous base.Piperazine's high water solubility can be exploited. At acidic pH, both compounds are water-soluble salts. At neutral/basic pH, the product is organic-soluble while piperazine remains somewhat water-soluble.
Physical State White crystalline solid.[2][6]Likely a solid or high-boiling oil at room temperature.If the product is a solid, recrystallization is a viable option.

Troubleshooting Guide: Selecting Your Purification Strategy

High levels of unreacted piperazine can complicate purification, often leading to co-distillation or co-precipitation. This troubleshooting guide will help you select the most effective method based on the scale of your reaction and the observed state of your crude product.

Purification Decision Workflow

This flowchart outlines a logical approach to tackling piperazine contamination.

PurificationWorkflow start Problem: Piperazine Contamination Detected method_selection Choose Primary Purification Method start->method_selection extraction Method 1: Acid-Base Extraction method_selection->extraction  High Impurity Level  (>5-10%) scavenger Method 2: Scavenger Resin method_selection->scavenger  Low Impurity Level  (<5%) recrystallization Method 3: Recrystallization method_selection->recrystallization  Crude Product is Solid check_purity Assess Purity (TLC, NMR, LC-MS) extraction->check_purity scavenger->check_purity recrystallization->check_purity success Product is Pure: Proceed to Final Isolation check_purity->success Purity >98% further_purification Impurity Remains: Consider Secondary Method check_purity->further_purification Purity <98% further_purification->recrystallization If not used previously chromatography Secondary Method: Column Chromatography further_purification->chromatography chromatography->success

Sources

Technical Support Center: Optimizing Temperature for the Mannich Synthesis of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the temperature parameters for this specific Mannich reaction. We will move beyond simple protocols to explore the underlying principles, troubleshoot common issues, and provide a systematic approach to achieving optimal yield and purity.

Section 1: The 'Why' - Understanding the Reaction's Thermal Dynamics

Before troubleshooting, it's crucial to understand the mechanism and how temperature influences it. The Mannich reaction, in this context, is a three-component condensation of 2-ethoxyphenol, piperazine, and formaldehyde.

Q1: What is the core mechanism of this reaction, and how does temperature play a critical role?

A1: The reaction proceeds through two primary stages, both of which are temperature-sensitive.[1]

  • Formation of the N,N'-bis(hydroxymethyl)piperazine or subsequent Iminium Ion: Initially, piperazine (a secondary amine) reacts with formaldehyde. This is an exothermic step that forms a reactive electrophilic iminium ion. This formation is often initiated at a lower temperature to ensure control before the main condensation.

  • Electrophilic Aromatic Substitution: The electron-rich 2-ethoxyphenol then acts as a nucleophile, attacking the iminium ion. This step requires sufficient thermal energy to overcome the activation barrier for C-C bond formation. The hydroxyl (-OH) and ethoxy (-OEt) groups on the phenol ring are activating and direct the substitution to the ortho and para positions.[1] The desired product is the result of substitution at the 6-position, which is ortho to the powerful hydroxyl directing group.

Temperature is the lever that balances reaction rate against side-product formation. Too low, and the reaction stalls; too high, and you risk degradation and the formation of impurities.

G Piperazine Piperazine Iminium Reactive Iminium Ion Piperazine->Iminium Step 1 (Temp Sensitive) Formaldehyde Formaldehyde Formaldehyde->Iminium Phenol 2-Ethoxyphenol Product Target Mannich Base (this compound) Phenol->Product Step 2: Electrophilic Attack (Requires Activation Energy) Iminium->Product

Caption: High-level mechanism for the Mannich synthesis.

Section 2: Troubleshooting Guide for Temperature-Related Issues

This section addresses the most common problems encountered during the synthesis, with a focus on temperature as the root cause.

Q2: My reaction yield is poor, and TLC/LC-MS analysis shows a significant amount of unreacted 2-ethoxyphenol. What is the likely cause?

A2: This is a classic symptom of insufficient activation energy.

  • Causality: The electrophilic aromatic substitution step has a specific energy barrier. If the reaction temperature is too low, the molecules lack the kinetic energy to overcome this barrier, resulting in a stalled or sluggish reaction. While some Mannich reactions proceed at room temperature, many require heating to achieve a reasonable rate.[2] Studies on similar phenol-Mannich condensations have found optimal temperatures in the range of 65–80 °C.[3]

  • Troubleshooting Action:

    • Incremental Increase: Raise the reaction temperature in 10-15 °C increments (e.g., from 50 °C to 65 °C).

    • Monitor Progress: After each temperature increase, monitor the consumption of the starting material by TLC or LC-MS every hour.

    • Extended Reaction Time: If a higher temperature is not desirable due to potential side reactions, consider extending the reaction time at the current temperature significantly (e.g., from 8 hours to 24 hours).

Q3: I'm observing the formation of a major impurity with the same mass as my product, alongside significant tar/polymer formation. What's going wrong?

A3: This suggests your reaction temperature is too high, leading to two distinct problems: lack of regioselectivity and polymerization.

  • Causality 1 (Isomer Formation): The hydroxyl group directs substitution to both the ortho and para positions.[1] While the desired product is ortho-substituted, high thermal energy can overcome the subtle energetic differences between the transition states, leading to an increased proportion of the thermodynamically stable para-substituted isomer (4-Ethoxy-2-[(piperazin-1-yl)methyl]phenol).

  • Causality 2 (Polymerization): Formaldehyde is notorious for reacting with phenols to form phenolic resins, especially at elevated temperatures. This process is often acid- or base-catalyzed and results in insoluble, tar-like substances that complicate purification and reduce the yield of the desired product.

  • Troubleshooting Action:

    • Reduce Temperature: Immediately lower the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one.

    • Controlled Reagent Addition: Consider adding the formaldehyde solution dropwise to the mixture of the phenol and piperazine at a lower temperature before slowly heating. This keeps the instantaneous concentration of free formaldehyde low, minimizing polymerization.

G cluster_input Observed Problem cluster_analysis Analysis cluster_cause Probable Cause cluster_solution Solution Input Low Yield / Impurities Analysis1 Unreacted Starting Material? Input->Analysis1 Analysis2 Isomer or Polymer Formation? Analysis1->Analysis2 No Cause1 Temperature Too Low Analysis1->Cause1 Yes Cause2 Temperature Too High Analysis2->Cause2 Yes Solution1 Increase Temperature Systematically Cause1->Solution1 Solution2 Decrease Temperature & Control Addition Cause2->Solution2

Caption: Troubleshooting logic for temperature-related issues.

Q4: My yield is low, but I'm recovering starting materials even after refluxing for hours. Could the workup be the problem?

A4: Absolutely. You may be experiencing a retro-Mannich reaction .

  • Causality: The Mannich reaction is reversible. Under certain conditions, particularly harsh pH and elevated temperatures during the aqueous workup, the product can decompose back into the starting phenol, amine, and formaldehyde.[4] If you complete the reaction, then heat the mixture excessively during solvent removal or perform a vigorous extraction with hot liquids, you can drive the equilibrium backward.

  • Troubleshooting Action:

    • Cold Workup: Cool the reaction mixture to 0-5 °C in an ice bath before quenching or beginning any extraction.[4]

    • Use Chilled Solvents: Perform all aqueous washes and solvent extractions using pre-chilled solvents.

    • Low-Temperature Concentration: Remove the solvent under reduced pressure using a rotary evaporator with a low-temperature water bath (≤ 30-40 °C). Avoid using a steam bath or heating mantle for concentration.[4]

Section 3: A Validated Protocol for Temperature Optimization

Instead of guessing, a systematic approach will yield the most reliable results. This protocol outlines a parallel synthesis method to efficiently screen for the optimal temperature.

Q5: How can I design a single experiment to identify the optimal reaction temperature?

A5: A parallel screening experiment is the most efficient method. This minimizes variability from batch-to-batch reagent preparation and allows for direct comparison.

G A 1. Setup Parallel Reactions (Identical Stoichiometry) B 2. Assign Set Temperatures (e.g., 40°C, 60°C, 80°C) A->B C 3. Monitor Conversion vs. Time (TLC or LC-MS) B->C D 4. Quench & Controlled Workup (Maintain Cold Chain) C->D E 5. Analyze Crude Product (Yield, Purity, Isomer Ratio) D->E F 6. Determine Optimal Temperature E->F

Caption: Workflow for a temperature optimization experiment.

Experimental Protocol: Parallel Temperature Screening

Objective: To determine the temperature that provides the highest yield of this compound with the lowest impurity profile in a fixed time.

Materials & Setup:

  • Three identical reaction vessels (e.g., 50 mL round-bottom flasks) equipped with stir bars and reflux condensers.

  • Heating mantles or a multi-well heating block capable of maintaining three distinct temperatures.

  • Reactants: 2-Ethoxyphenol, Piperazine, Formaldehyde (37% aq. solution), and a suitable solvent (e.g., Ethanol).

Procedure:

  • Master Mix Preparation: To ensure uniformity, prepare a master mix of the solvent and reactants. For a target 10 mmol scale per reaction:

    • In a single flask, dissolve 2-Ethoxyphenol (30 mmol) and Piperazine (30 mmol) in Ethanol (e.g., 90 mL).

  • Reaction Setup:

    • Aliquot 1/3 of the master mix into each of the three reaction vessels.

    • Begin stirring and bring each vessel to its target temperature:

      • Vessel 1: 45 °C

      • Vessel 2: 65 °C[3]

      • Vessel 3: 85 °C

  • Reaction Initiation: Once the temperatures have stabilized, add an equimolar amount of formaldehyde (10 mmol) to each flask simultaneously.

  • Monitoring:

    • At T = 1h, 2h, 4h, and 8h, withdraw a small aliquot from each reaction.

    • Analyze each aliquot by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent) or LC-MS to assess the consumption of starting material and the formation of the product and any major byproducts.

  • Reaction Termination & Workup:

    • After 8 hours (or once the 65 °C reaction appears complete), cool all flasks in an ice bath to 0-5 °C.

    • Dilute each mixture with chilled ethyl acetate and wash with chilled brine.

    • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at T ≤ 30 °C.

  • Analysis:

    • Obtain the crude mass for each reaction to calculate the crude yield.

    • Analyze each crude product by ¹H NMR or LC-MS to determine the purity and the ratio of the desired ortho product to the para isomer.

Data Summary Table

Use the following table to log your results for a clear comparison.

Reaction VesselSet Temp (°C)Time to Completion (h)Crude Yield (%)Purity (%) (by LC-MS/NMR)ortho:para Isomer RatioObservations
145> 8 (incomplete)Clear, slow reaction
265~ 4Clean conversion
385< 2Rapid color change, slight polymer

Section 4: FAQs

Q6: What is a good starting solvent, and how does it affect the temperature choice? A6: Ethanol is an excellent and common choice for Mannich reactions involving phenols as it is protic and effectively solubilizes the reactants.[2][5] The boiling point of your solvent sets the maximum temperature for your reaction at atmospheric pressure. For ethanol (BP ~78 °C), you have a practical working range up to that point. If higher temperatures are needed, a solvent like 1,4-dioxane could be considered.[6]

Q7: Should I be concerned about the exotherm from adding formaldehyde? A7: Yes. The initial reaction between an amine and formaldehyde can be exothermic. For larger-scale reactions, it is best practice to cool the amine/phenol solution in an ice bath and add the formaldehyde solution dropwise to maintain a temperature below 10-15 °C.[1][7] Once the addition is complete, the cooling bath can be removed, and the mixture can be heated to the target reaction temperature.

References

  • Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Acyloxymethyl Esters. The Journal of Organic Chemistry. [Link]

  • Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. MDPI. [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. [Link]

  • Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction. ACS Publications. [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Rev. Chim. (Bucharest). [Link]

  • A study of the mannich reaction with. Brunel University Research Archive. [Link]

Sources

Technical Support Center: Storage and Handling of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the optimal storage and handling conditions to prevent oxidative degradation of this compound. By understanding the underlying chemical principles and following these validated protocols, you can ensure the integrity, purity, and performance of your experimental samples.

The structure of this compound incorporates a substituted phenol ring and a piperazine moiety. The phenolic hydroxyl group is the primary site susceptible to oxidation, a common degradation pathway for this class of compounds.[1][2] Oxidation can be initiated by atmospheric oxygen, light, and elevated temperatures, leading to the formation of colored quinone-type impurities and a subsequent loss of compound potency.[1][3] The piperazine group, being an amine, also requires protection from incompatible materials like strong acids and oxidizing agents.[4][5] This guide integrates best practices for handling both of these sensitive functional groups.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common user queries regarding the stability and storage of this compound.

Q1: What are the primary environmental factors that cause the degradation of this compound?

A: The degradation of this compound is primarily driven by three factors:

  • Oxygen: The phenolic hydroxyl group is highly susceptible to aerial oxidation.[1] This process can convert the phenol into a phenoxy radical, which can then lead to the formation of colored benzoquinone derivatives and other polymerized products.[1]

  • Light: Exposure to light, particularly UV radiation, can catalyze and accelerate the oxidation process.[6][7] Many phenolic compounds show significant degradation when exposed to sunlight.[6]

  • Temperature: Elevated temperatures increase the rate of chemical degradation.[7][8][9] Studies on various phenolic compounds consistently show that storage at lower temperatures (e.g., 4°C) preserves stability far more effectively than storage at room temperature or higher.[7][8][10]

Q2: My solid sample has developed a slight pink/brown tint. What does this signify and is it still usable?

A: A pink or brown discoloration is a classic visual indicator of phenol oxidation.[1] This suggests that a portion of your sample has degraded into quinone-type impurities. While the bulk of the material may still be the desired compound, its purity is compromised. For sensitive quantitative experiments or biological assays, using a discolored sample is not recommended as the impurities could lead to erroneous results. We advise verifying the purity via an analytical technique like HPLC or TLC before use.

Q3: What are the definitive storage conditions for the compound in its solid (powder) form?

A: To ensure maximum long-term stability for the solid compound, we recommend adhering to the conditions summarized in the table below. The core principle is to create a physical barrier against oxygen, light, and moisture.

ParameterRecommended ConditionRationale & Causality
Temperature 2–8°CReduces the kinetic rate of oxidation reactions. Phenolic compounds are significantly more stable at refrigerated temperatures compared to ambient conditions.[7][8]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly preventing the initiation of the oxidative degradation pathway.[1]
Light Protect from Light (Amber Vial)Prevents photo-oxidation, a common degradation route for phenolic compounds.[6][7] Amber glass blocks UV and other high-energy wavelengths.
Container Tightly Sealed Glass VialPrevents exposure to ambient air and moisture. Glass is preferred for its chemical inertness.[11][12]
Humidity Store in a Dry EnvironmentThe piperazine moiety can be hygroscopic. Preventing moisture absorption is crucial for maintaining the physical and chemical integrity of the solid.[5][12]

Q4: How should I prepare and store solutions of this compound for experimental use?

A: Solutions are often more susceptible to degradation than the solid-state material due to increased molecular mobility.

  • Solvent Selection: Use high-purity, anhydrous-grade solvents if your experimental protocol allows. For aqueous solutions, use freshly prepared, de-gassed buffers.

  • Preparation: Prepare stock solutions fresh whenever possible. If a solution must be stored, prepare it under an inert atmosphere.

  • Storage: Store solutions at 2–8°C (or frozen at -20°C if solubility permits) in amber, tightly-sealed vials. For extended storage, overlay the solution with argon or nitrogen before sealing.

  • Aliquotting: For frequently used stock solutions, divide them into smaller, single-use aliquots. This practice minimizes the number of freeze-thaw cycles and reduces the exposure of the entire stock to air each time a sample is taken.

Q5: Can I add an antioxidant to my solution to improve its stability?

A: Yes, in some applications, the addition of an antioxidant can be beneficial. Phenolic compounds themselves are antioxidants because they can donate a hydrogen atom to neutralize free radicals.[2][13] However, to protect the primary compound, a sacrificial antioxidant can be used. Common choices include Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol), which can scavenge radicals that would otherwise attack your compound. This approach must be validated to ensure the antioxidant does not interfere with your downstream experiments.

Part 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to compound degradation.

Issue 1: Visual Degradation (Color Change or Particulate Formation)
  • Symptoms: Your solid or solution sample, initially colorless or white, has turned yellow, pink, brown, or has developed insoluble particulates.

  • Probable Cause: This is a strong indication of significant oxidative degradation. The color arises from the formation of highly conjugated quinone and phenoquinone species.[1] Particulates may be polymerized degradation products.

  • Troubleshooting Workflow:

G cluster_0 Troubleshooting: Visual Degradation A Problem: Sample Discoloration Observed B Quarantine the affected sample to prevent use. A->B C Perform Analytical Purity Check (e.g., HPLC-UV, LC-MS, TLC) B->C D Is Purity >95% (or acceptable threshold)? C->D E Sample may be usable for non-critical applications. Proceed with caution. D->E Yes F Sample purity is compromised. DISCARD. D->F No G Review Storage & Handling Procedures. Were they followed correctly? E->G F->G H Implement Corrective Actions: - Use inert gas - Ensure cold storage - Protect from light G->H

Caption: Workflow for addressing visual sample degradation.

Issue 2: Inconsistent or Non-Reproducible Experimental Results
  • Symptoms: Assays performed with the same batch of compound yield different results over a period of days or weeks. A gradual loss of activity is observed.

  • Probable Cause: The compound is likely degrading slowly in solution or even in the solid state due to suboptimal storage. This reduces the effective concentration of the active molecule over time.

  • Recommended Actions:

    • Establish a Baseline: When you receive a new batch of the compound, immediately run a purity analysis (e.g., HPLC) and record the chromatogram as a reference.

    • Perform a Stability Check: Analyze an aliquot of your current stock solution and compare the chromatogram to the baseline. Look for the appearance of new peaks (degradants) or a decrease in the area of the main peak.

    • Implement Stricter Handling: If degradation is confirmed, adopt a more rigorous storage protocol. Prepare smaller, fresher stock solutions. Always use single-use aliquots for critical experiments. Ensure solutions are purged with inert gas before storage.

Part 3: Scientific Rationale & Mechanisms

Understanding the "Why": The Phenol Oxidation Pathway

The primary mechanism of degradation for this molecule involves the oxidation of the phenol functional group. This process is a free-radical chain reaction that is initiated by factors like light or the presence of trace metal ions and is propagated by molecular oxygen.

  • Initiation (H-atom Abstraction): The process begins when the hydrogen atom of the phenolic hydroxyl group is abstracted, forming a resonance-stabilized phenoxy radical. This is the rate-limiting step and is why phenols are effective radical scavengers (antioxidants).[2][14]

  • Propagation: The phenoxy radical is not entirely stable and can react further. It can react with molecular oxygen to form a peroxyl radical, or it can react with another radical to form a quinone, a highly colored, conjugated dione.

  • Termination/Polymerization: These reactive intermediates can combine to form larger, often insoluble, polymeric materials, leading to the visible degradation of the sample.

The diagram below illustrates a simplified, generalized pathway for phenol oxidation.

G cluster_1 Simplified Phenol Oxidation Pathway Phenol Phenol Moiety (on your compound) Radical Phenoxy Radical (Resonance Stabilized) Phenol->Radical - H• Quinone p-Benzoquinone Derivative (Colored Impurity) Radical->Quinone + [O] Polymer Polymerized Products (Insoluble Particulates) Quinone->Polymer Further Reactions Initiator Initiator (O₂, Light, Heat) Initiator->Radical

Caption: Generalized oxidative degradation of a phenol.

Part 4: Experimental Protocol

Protocol: Forced Degradation Study to Validate a Stability-Indicating Method

A forced degradation study is essential for understanding the intrinsic stability of a drug substance and for developing analytical methods that can accurately measure the compound in the presence of its degradants.[15][16][17][18]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector and a C18 column

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in methanol.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in an HPLC vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of methanol/water (50:50).

    • Acid Hydrolysis: Add 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Use the control sample. Keep at 80°C for 48 hours.

    • Photolytic Stress: Expose the control sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • After the designated time, neutralize the acidic and basic samples if necessary.

    • Analyze all samples, including the control and a non-stressed reference standard, by HPLC.

    • The goal is to achieve 5-20% degradation of the parent compound. If degradation is excessive or minimal, adjust the stress duration or temperature accordingly.

  • Data Evaluation:

    • Compare the chromatograms from the stressed samples to the control.

    • Identify the retention times of the new peaks (degradation products).

    • Ensure the analytical method provides sufficient resolution between the parent peak and all degradant peaks. This confirms the method is "stability-indicating."

This proactive investigation provides invaluable data for defining optimal storage conditions and ensuring the long-term quality of your research materials.[17][18]

References

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]

  • Air- and light-sensitivity of phenol. Chemistry Stack Exchange. [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PMC. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf - NIH. [Link]

  • Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. MDPI. [Link]

  • Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI. [Link]

  • Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine. ResearchGate. [Link]

  • PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS) - Material Safety Data Sheet. Suvchem Laboratory Chemicals. [Link]

  • Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. ResearchGate. [Link]

  • forced degradation study: Topics by Science.gov. Science.gov. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. ResearchGate. [Link]

  • New Study Reveals Insights into Phenol’s Behavior in Ice. Spectroscopy Online. [Link]

  • Identification of Phenols. University of Technology, Iraq. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • How to transport the Piperazine Series safely? Blog. [Link]

  • Phenol detection process.
  • Simple and rapid spectrophotometric method for phenol determination in aqueous media. ResearchGate. [Link]

  • Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI. [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PMC - NIH. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. PMC - NIH. [Link]

  • Role of the Encapsulation in Bioavailability of Phenolic Compounds. MDPI. [Link]

  • 2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-YL}methyl)phenol. Mol-Instincts. [Link]

  • Electrochemical Oxidation of Acetaminophen and 4-(Piperazin-1-yl)phenols in the Presence of 4-Hydroxy-1-methyl-2(1H)-quinolone. ResearchGate. [Link]

  • Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study. Research and Reviews: Journal of Chemistry. [Link]

  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. [Link]

  • Aerial Oxidation of Phenol/Catechol in the Presence of Catalytic Amounts of [(Cl)2Mn(RCOOET)], RCOOET= Ethyl-5-Methyl-1-(((6-Methyl-3-Nitropyridin-2-yl)Amino)Methyl)-1H-Pyrazole-3-Carboxylate. MDPI. [Link]

  • High-performance liquid chromatographic separation of the N- and S-oxides of fluphenazine and fluphenazine decanoate. Elsevier. [Link]

  • AMINOMETHYLATION REACTIONS OF 2-[1(3)-METHYLCYCLOALKYL]-4- METHYLPHENOLS WITH PIPERIDINE. ResearchGate. [Link]

Sources

Technical Support Center: Recrystallization of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

[1]

Molecule Profile & Physicochemical Logic

Before troubleshooting, understand the species you are handling. This molecule is an amphoteric Mannich base .[1]

  • Chemical Nature: It contains a weakly acidic phenolic proton (

    
    ) and two basic nitrogen centers in the piperazine ring (
    
    
    ).[1]
  • Intramolecular Interaction: A strong intramolecular hydrogen bond often forms between the phenolic hydroxyl and the proximal piperazine nitrogen. This "pseudo-ring" formation increases lipophilicity, making the molecule surprisingly soluble in non-polar solvents (like DCM or Toluene) and prone to "oiling out" in aqueous mixtures.

  • Stability Warning: As a Mannich base, it is susceptible to the Retro-Mannich reaction (decomposition back to guethol, formaldehyde, and piperazine) under prolonged thermal stress or strong acidic conditions.

Standard Recrystallization Protocol (Baseline)

If you have not yet attempted a controlled crystallization, start here. This protocol balances solubility and stability.

Solvent System: Ethanol (95% or Absolute) Alternative: Ethyl Acetate / Hexane (for highly non-polar impurities)[1]

  • Dissolution: Suspend the crude solid in minimal Ethanol (approx. 5-8 mL per gram).[1] Heat to reflux (

    
    ) with varying agitation.[1]
    
    • Note: If the solution is dark/brown, treat with activated charcoal (5% w/w) for 10 mins and filter hot through Celite.

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature (

    
    ) over 2 hours.
    
    • Critical: Do not crash cool on ice immediately; this promotes oiling.

  • Completion: Once turbidity/crystals appear, cool further to

    
     for 1 hour.
    
  • Isolation: Filter the white to off-white needles.[1] Wash with cold Ethanol (

    
    ).[1] Dry under vacuum at 
    
    
    .

Troubleshooting Guide (Q&A)

Issue 1: "My product comes out as a sticky oil or gum instead of crystals."

Diagnosis: This is the "Oiling Out" phenomenon, common with phenol-amine derivatives. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve.[1]

Corrective Actions:

  • Q: Did you cool it too fast?

    • Fix: Re-dissolve the oil by heating. Turn off the stirrer (or set to very low RPM) and let it cool undisturbed. High shear can stabilize emulsions/oils.

  • Q: Is the solution too concentrated?

    • Fix: Add 10-20% more solvent.[1] Oiling out often happens in supersaturated solutions where the solute-solute interaction is stronger than solute-solvent.[1]

  • Q: Are you using a single solvent?

    • Fix: Switch to a Seeded Cooling Crystallization .[1]

      • Dissolve in hot Ethanol.

      • Cool to just above the cloud point.

      • Add a "seed" crystal (if available) or scratch the glass surface.[1]

      • Add Water dropwise as an anti-solvent very slowly until faint turbidity persists, then stop.

Issue 2: "The crystals are turning pink or brown upon drying."

Diagnosis: Oxidative degradation.[1] Phenols are electron-rich and prone to oxidation into quinones, especially in the presence of basic amines (which catalyze the oxidation).

Corrective Actions:

  • Degas Solvents: Sparge your recrystallization solvent with Nitrogen or Argon for 15 minutes before use.[1]

  • Acidic Wash: Wash the filter cake with a slightly acidic solvent (e.g., cold Ethanol with 0.1% Acetic Acid) to protonate the amine surface and retard oxidation during drying.

  • Vacuum Drying: Never air dry.[1] Use a vacuum oven with a nitrogen bleed.

Issue 3: "I have a persistent impurity at R_f ~ 0.8 (TLC)."

Diagnosis: This is likely the Bis-Mannich byproduct (2,4-bis[(piperazin-1-yl)methyl]-6-ethoxyphenol).[1] This forms if the reaction stoichiometry had excess formaldehyde/amine or ran too hot.

Corrective Actions:

  • Switch Solvents: The bis-substituted impurity is significantly more lipophilic.[1]

    • Protocol: Recrystallize from Methanol .[1] The bulky bis-product is less soluble in the tighter H-bond network of methanol compared to the mono-substituted target.[1]

  • pH Swing:

    • Dissolve crude in dilute HCl (pH 2). The target and impurity both dissolve.

    • Extract with Dichloromethane (DCM).[1] The bis-impurity often partitions into DCM more readily at slightly acidic/neutral pH due to internal H-bonding.[1]

    • Basify the aqueous layer to pH 10 and extract the target.

Issue 4: "The yield is very low (<40%)."

Diagnosis: The molecule is amphoteric. If the pH of the mother liquor is not at the Isoelectric Point (pI) , the product remains soluble.

Corrective Actions:

  • Adjust pH: Check the pH of the mother liquor.

    • If pH < 7: You are losing product as the cation (protonated piperazine).[1] Neutralize with

      
      .[1]
      
    • If pH > 11: You are losing product as the phenolate anion. Adjust to pH ~9.5 (the likely pI) to minimize solubility and force precipitation.[1]

Visualizing the Logic

The following diagrams illustrate the decision process and the chemical equilibria involved.

A. Troubleshooting Workflow

RecrystallizationWorkflowStartCrude Product StateCheckFormPhysical Form?Start->CheckFormOilOiling Out / GumCheckForm->OilStickySolidSolid / PowderCheckForm->SolidCrystallineActionOil1. Dilute Solution2. Add Seed Crystal3. Slow CoolOil->ActionOilCheckColorColor CheckSolid->CheckColorPinkPink/Brown (Oxidation)CheckColor->PinkDiscoloredWhiteWhite/Off-WhiteCheckColor->WhiteCleanActionOx1. Degas Solvent (N2)2. Add 0.1% NaHSO33. Vac DryPink->ActionOxSuccessPure CrystalsWhite->SuccessActionOil->CheckFormRetryActionOx->Success

Caption: Decision tree for addressing physical form and color impurities during isolation.

B. Solubility & pH Equilibrium

SolubilityLogicAcidAcidic pH (<6)Soluble Cation(Piperazine-H+)NeutralNeutral pH (~9-10)Insoluble Zwitterion/Neutral(Target Precipitates)Acid->NeutralAdd Base (NH4OH)Neutral->AcidExcess AcidBasicBasic pH (>12)Soluble Anion(Phenolate-)Neutral->BasicExcess BaseBasic->NeutralAdd Acid (AcOH)

Caption: The solubility of the target molecule is highly pH-dependent. Maximum recovery occurs at the isoelectric point.

Solvent Screening Data (Reference)

Use this table to select alternative solvents if Ethanol fails.

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (95%) HighLowExcellent Primary choice.[1] Good impurity rejection.
Methanol Very HighModerateGoodUse if product is too insoluble in Ethanol.
Ethyl Acetate ModerateLowModerateGood for removing non-polar impurities.[1]
DCM HighHighPoorToo soluble; product won't crystallize easily.[1]
Water Moderate (pH dep.)Low (pH 9)Anti-solventUse only as an anti-solvent or for salt formation.[1]
Toluene ModerateLowSpecializedUse to remove polar tars; requires high heat.

References

  • Mannich Base Synthesis & Properties : Synthesis, characterization and crystal structures of phenolic Mannich bases. Bull.[2] Chem. Soc. Ethiop. 2019, 33(2), 345-356.

  • General Reactivity of Phenol-Piperazine Derivatives : Synthesis and Reactivity of Mannich Bases. Part 32. Phenolic Mannich Bases.[2][3][4][5]

  • Physicochemical Data (Analog) : 2-Methoxy-6-methylphenol (Guethol derivative) Properties.[1] NIST Chemistry WebBook.[6]

handling hygroscopic nature of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for managing the challenges associated with the hygroscopic nature of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol and its intermediates. While specific hygroscopicity data for this particular intermediate is not extensively published, the principles and protocols outlined here are based on established best practices for handling hygroscopic pharmaceutical compounds, particularly those containing phenolic and piperazine moieties.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling of hygroscopic intermediates.

Q1: What does it mean if an intermediate is described as "hygroscopic"?

A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] This can occur through absorption (where water is drawn into the bulk of the material) or adsorption (where water adheres to the surface). The extent of water uptake depends on the material's chemical structure and the ambient relative humidity (RH).

Q2: Why is the hygroscopic nature of this compound a concern in my experiments?

A2: Moisture absorption can significantly impact the quality, stability, and handling of this intermediate.[1][2] Potential consequences include:

  • Chemical Degradation: The presence of water can facilitate hydrolysis or oxidation of the phenolic and piperazine groups, leading to the formation of impurities.[3]

  • Physical Changes: The material may become sticky, cake, or even deliquesce (dissolve in the absorbed water), making accurate weighing and handling difficult.[4][5]

  • Inaccurate Stoichiometry: If the water content is not accounted for, the actual mass of the active intermediate in a weighed sample will be lower than assumed, leading to errors in reaction stoichiometry.

  • Altered Crystal Form: Moisture can induce changes in the crystalline structure of the solid, potentially affecting its solubility, dissolution rate, and bioavailability in a final drug product.[6]

Q3: I've noticed the color of my solid intermediate changing over time. Could this be related to moisture?

A3: Yes, a change in color, particularly a shift towards pink, red, or brown, in phenolic compounds can be an indicator of oxidative degradation, a process that can be accelerated by the presence of moisture and exposure to light and air.[6][7]

Q4: How can I determine the water content of my intermediate?

A4: The most accurate and widely used method for determining water content in pharmaceutical materials is Karl Fischer titration.[8][9] This technique is specific to water and can detect even trace amounts. Other methods like Loss on Drying (LOD) are less specific as they measure the loss of any volatile components upon heating.

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Recommendations
Inconsistent reaction yields or impurity profiles. Inaccurate weighing due to unaccounted for water content. Degradation of the intermediate prior to use.1. Quantify Water Content: Perform Karl Fischer titration on a representative sample of the intermediate before each use to determine the exact water content.[9] 2. Adjust Mass: Correct the mass of the intermediate used in your reaction based on the measured water content to ensure accurate stoichiometry. 3. Use Freshly Opened Containers: Whenever possible, use material from a freshly opened container that has been stored under appropriate conditions.
The solid intermediate is clumpy, caked, or difficult to handle. Exposure to high ambient humidity during storage or handling.[4][5]1. Controlled Environment: Handle the material in a glove box with a controlled low-humidity atmosphere or in a fume hood with a dry nitrogen purge. 2. Drying: If the material has already absorbed moisture, it may need to be dried under vacuum at a temperature that will not cause thermal degradation. The appropriate drying conditions should be determined experimentally.[10] 3. Proper Storage: Ensure the material is stored in a tightly sealed container with a desiccant.
Analytical results (e.g., HPLC purity) show new, unexpected peaks over time. Degradation of the intermediate due to moisture, light, or oxygen exposure.[7]1. Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[7] This will help in developing a stability-indicating analytical method. 2. Inert Atmosphere: Store the intermediate under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. 3. Light Protection: Store the material in an amber vial or other light-protecting container.
Difficulty achieving complete dissolution of the solid. The presence of less soluble degradation products or a change in the solid-state form due to moisture.[6]1. Characterize the Solid State: Use techniques like X-ray Powder Diffraction (XRPD) to check for any changes in the crystalline form of the material. 2. Purification: If degradation is suspected, repurification of the intermediate may be necessary.

III. Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a general procedure. Specific instrument parameters should be optimized for your equipment and sample.

Objective: To accurately quantify the water content in a sample of this compound intermediate.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (e.g., CombiTitrant)

  • Solvent (e.g., anhydrous methanol)

  • Water standard (for titer determination)

  • Airtight sample vials

  • Analytical balance

  • Spatula

  • Syringes

Procedure:

  • Titer Determination:

    • Add fresh, anhydrous solvent to the titration vessel.

    • Titrate the solvent to a dry endpoint to remove any residual moisture.

    • Accurately add a known amount of the water standard to the vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The instrument software will calculate the titer of the reagent (mg H₂O / mL reagent). It is recommended to perform this in triplicate and use the average value.

  • Sample Analysis:

    • In a controlled environment (e.g., glove box or low humidity room), accurately weigh a suitable amount of the intermediate into an airtight vial. The target sample weight will depend on the expected water content.

    • Quickly transfer the weighed sample into the conditioned titration vessel.

    • Ensure the sample dissolves completely in the solvent. Gentle stirring may be required.

    • Titrate the sample with the Karl Fischer reagent to the endpoint.

    • The instrument will calculate the percentage of water in the sample based on the volume of titrant used and the previously determined titer.

  • Calculations:

    • The water content (%) is typically calculated by the instrument's software using the following formula: Water (%) = (Volume of Titrant (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100

Data Interpretation: The result will give you the percentage of water by weight in your sample. This value should be used to correct the amount of intermediate weighed for subsequent reactions.

Protocol 2: Recommended Storage and Handling Procedures

Objective: To minimize moisture uptake and degradation of the intermediate during storage and routine laboratory use.

Storage:

  • Container: Store the intermediate in a tightly sealed, amber glass bottle to protect from moisture and light.[6]

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas (nitrogen or argon) before sealing.

  • Location: Store in a desiccator containing a suitable desiccant (e.g., silica gel, phosphorus pentoxide). The desiccator should be placed in a cool, dark location.

  • Temperature: Unless otherwise specified, storage at controlled room temperature is generally acceptable. However, for enhanced stability, refrigeration (2-8°C) may be considered, but ensure the container is brought to room temperature before opening to prevent condensation.

Handling:

  • Environment: Whenever possible, handle the material in a glove box with a controlled, low-humidity atmosphere. If a glove box is not available, work in a fume hood with a gentle flow of dry nitrogen directed over the sample container.

  • Aliquoting: For frequently used intermediates, consider aliquoting the bulk material into smaller, single-use vials to minimize repeated exposure of the entire batch to the atmosphere.

  • Speed and Efficiency: Minimize the time the container is open to the atmosphere. Have all necessary tools and vials ready before opening the main container.

  • Tools: Use clean, dry spatulas and weighing boats.

IV. Visualization of Workflows and Concepts

Workflow for Handling a Hygroscopic Intermediate

G cluster_storage Storage cluster_handling Handling cluster_analysis Analysis cluster_reaction Reaction storage Store in tightly sealed amber container with desiccant glovebox Transfer to glove box or controlled environment storage->glovebox Retrieve for use weigh Quickly weigh required amount into sealed vial glovebox->weigh kf Perform Karl Fischer Titration on a representative sample weigh->kf Parallel Analysis reaction Use corrected mass in the reaction weigh->reaction Direct use (if water content is known and consistent) calculate Calculate corrected mass based on water content kf->calculate calculate->reaction G cluster_consequences Consequences intermediate This compound (Hygroscopic Intermediate) degradation Degradation Products intermediate->degradation Chemical Instability physical_change Physical Changes intermediate->physical_change Physical Instability moisture Atmospheric Moisture (H₂O) moisture->intermediate hydrolysis Hydrolysis degradation->hydrolysis oxidation Oxidation degradation->oxidation caking Caking / Clumping physical_change->caking deliquescence Deliquescence physical_change->deliquescence stoichiometry_error Stoichiometric Errors physical_change->stoichiometry_error

Caption: Impact of moisture on the stability of the intermediate.

V. References

  • Airaksinen, S., et al. (2005). "Role of Water in the Physical Stability of Solid Dosage Formulations." Journal of Pharmaceutical Sciences, 94(10), 2147–2165. (URL not available in search results)

  • ARDL. (n.d.). "Moisture Content by Karl Fischer Titration." ([Link])

  • Carboxyl / Alfa Chemistry. (n.d.). "Moisture Analysis and the Test Methods." ([Link])

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. (2018). Biomedical Research, 29(17). ([Link])

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  • (Not applicable for citation)

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. ([Link])

  • (Not applicable for citation)

  • Mettler Toledo. (n.d.). "What Is Karl Fischer Titration?" ([Link])

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  • Humidity controlled storage in pharmaceutical applications. (n.d.). ([Link])

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  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo. ([Link])

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  • Pharmaceutical Drying Techniques. (n.d.). Scribd. ([Link])

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (2019). Journal of Pharmaceutical Sciences & Research, 11(1), 6-10. ([Link])

  • Mixing & Drying Hygroscopic Materials. (2025). PerMix. ([Link])

  • (Not applicable for citation)

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. ([Link])

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a cornerstone of patient safety and drug efficacy. For a compound like 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol, a molecule with multiple functional groups susceptible to various degradation pathways, a robust and reliable analytical method is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for purity assessment, grounded in the principles of scientific integrity and regulatory compliance. We will dissect the "why" behind the validation parameters, offering a transparent look into the logic that transforms a routine procedure into a self-validating system of quality control.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of validation steps to provide a narrative built on years of field experience, explaining the causality behind experimental choices and offering insights into potential challenges. Every protocol described is designed to be a self-validating system, ensuring trustworthiness and scientific soundness.

The Imperative of a Stability-Indicating Method

Before delving into the specifics of validation, it is crucial to understand the objective: to develop a stability-indicating HPLC method. This means the method must be able to accurately quantify the API without interference from any potential impurities or degradation products.[1] To achieve this, a forced degradation study is the first critical step. By subjecting the API to harsh conditions—acidic, basic, oxidative, thermal, and photolytic stress—we intentionally generate the very impurities the method must be able to resolve.[2][3][4] The goal is to achieve a target degradation of 5-20%, which provides a sufficient quantity of degradants to challenge the method's specificity without completely destroying the main compound.[2][5]

Forced Degradation: The Litmus Test for Specificity

The design of a forced degradation study is guided by the International Council for Harmonisation (ICH) guideline Q1A(R2).[2][6] This foundational step not only helps in identifying likely degradation products but also provides crucial information about the intrinsic stability of the molecule, which can inform formulation and packaging decisions.[3][4]

Comparative Analysis of Chromatographic Conditions

The choice of chromatographic conditions is a balance between achieving optimal separation and maintaining a practical and robust method for routine use. For a molecule like this compound, which possesses both phenolic and piperazine moieties, a reversed-phase HPLC method is a logical starting point.[7][8][9][10]

Parameter Method A: Isocratic Elution Method B: Gradient Elution Rationale & Comparison
Column C18, 250 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 3.5 µmMethod B utilizes a shorter column with smaller particles for potentially faster analysis and higher efficiency.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileMethod A's buffered mobile phase provides better peak shape for the basic piperazine moiety. Method B's gradient allows for the elution of a wider range of polar and non-polar impurities.
Flow Rate 1.0 mL/min1.2 mL/minThe higher flow rate in Method B contributes to a shorter run time.
Detection UV at 280 nmUV at 280 nmThe phenolic chromophore allows for sensitive UV detection.
Column Temp. 30 °C35 °CElevated temperature can improve peak shape and reduce viscosity.

Expert Insight: While an isocratic method (Method A) offers simplicity and is often more robust for routine quality control, a gradient method (Method B) is generally superior for purity analysis, especially when dealing with a complex mixture of degradation products with varying polarities. The gradient allows for a more comprehensive separation, ensuring that both early and late-eluting impurities are resolved from the main peak.

The Pillars of Method Validation: A Step-by-Step Guide

The validation of an analytical procedure is a documented process that demonstrates its suitability for its intended purpose.[11][12] This process is meticulously outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[12][13][14][15][16][17][18][19]

Specificity: The Cornerstone of Purity Analysis

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][20][21]

Experimental Protocol:

  • Prepare solutions of the placebo (all formulation components except the API), the API reference standard, and a mixture of the API and all known potential impurities.

  • Analyze the stressed samples from the forced degradation study.

  • Inject each solution into the HPLC system.

Acceptance Criteria:

  • The placebo and blank injections should show no interfering peaks at the retention time of the API or its known impurities.

  • The API peak should be well-resolved from all other peaks in the chromatograms of the stressed samples and the impurity-spiked solution (Resolution > 2).

  • Peak purity analysis (using a photodiode array detector) should confirm that the API peak is spectrally homogeneous in all samples.

G cluster_specificity Specificity Validation Workflow Forced_Degradation Forced Degradation Samples Peak_Purity Peak Purity Assessment Forced_Degradation->Peak_Purity Placebo Placebo Analysis Placebo->Peak_Purity Impurity_Spiking Impurity Spiking Study Impurity_Spiking->Peak_Purity Specificity_Confirmed Specificity Confirmed Peak_Purity->Specificity_Confirmed

Caption: Workflow for establishing method specificity.

Linearity and Range: Quantifying the Relationship

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[12][18][21]

Experimental Protocol:

  • Prepare a stock solution of the API reference standard.

  • Create a series of at least five dilutions ranging from the reporting limit for impurities (typically 0.05%) to 120% of the specification limit.

  • Inject each concentration in triplicate.

Acceptance Criteria:

  • The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

  • Visual inspection of the plot should confirm a linear relationship.

Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.[12][18][20][21]

Experimental Protocol:

  • Prepare a sample matrix (placebo) and spike it with the API at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration for impurities).

  • Prepare nine determinations (three concentrations, three replicates each).

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision: Repeatability and Intermediate Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12][20][21]

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[12]

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of a sample spiked with a known concentration of impurities.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) for the peak areas of the impurities should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision.

Detection Limit (DL) and Quantitation Limit (QL): Method Sensitivity
  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][21]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise ratio by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.

  • The concentration that yields a signal-to-noise ratio of approximately 3:1 is the DL.

  • The concentration that yields a signal-to-noise ratio of approximately 10:1 is the QL.

Acceptance Criteria:

  • The QL should be at or below the reporting threshold for impurities.

Robustness: Reliability in the Face of Variation

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18]

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

  • Vary each parameter within a realistic range (e.g., ±2% for mobile phase composition, ±0.2 units for pH, ±10% for flow rate).

  • Analyze a sample under each varied condition and assess the impact on system suitability parameters (e.g., resolution, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within the established limits for all tested variations.

  • The peak shapes and resolution should not be significantly affected.

G cluster_validation HPLC Method Validation Parameters Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: Interrelation of HPLC method validation parameters.

Conclusion: A Commitment to Quality

The validation of an HPLC method for the purity of this compound is a rigorous and systematic process that underpins the quality and safety of the final drug product. By adhering to the principles outlined in this guide and the referenced international guidelines, researchers and scientists can develop and validate a robust, reliable, and scientifically sound analytical method. This commitment to analytical excellence ensures that the data generated is trustworthy, defensible, and ultimately, protective of public health.

References

  • ACS Publications. (n.d.). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of phenolic compounds. (A) Chromatogram of phenolic.... Retrieved from [Link]

  • Pharmaceutical Guidelines. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Altabrisa. (2025). What Is FDA Method Validation Guidance and Its Importance?. Retrieved from [Link]

  • AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. Retrieved from [Link]

  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • National Library of Indonesia. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • American Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol. As a molecule incorporating three distinct chemical moieties—an ethoxy-substituted phenol, a benzylic linkage, and a piperazine ring—its fragmentation behavior is governed by competing pathways. Understanding these pathways is critical for unambiguous structural confirmation, metabolite identification, and quality control in drug discovery and development settings. This document outlines the primary fragmentation routes, explains the chemical principles governing their formation, and provides a robust experimental protocol for verification.

Introduction: Structural Elucidation in Modern Drug Discovery

The compound this compound (Molecular Formula: C₁₅H₂₄N₂O₂, Molecular Weight: 264.36 Da) represents a common scaffold in medicinal chemistry, combining aromatic, heteroaliphatic, and phenolic elements. Mass spectrometry is the definitive tool for the structural characterization of such molecules. While a full scan mass spectrum can confirm the molecular weight, tandem mass spectrometry (MS/MS) is required to probe the structure by inducing and analyzing fragment ions.

This guide will compare the expected fragmentation pathways under Collision-Induced Dissociation (CID), a technique where ions are accelerated and collided with neutral gas molecules to induce bond cleavage[1][2]. The resulting product ion spectrum serves as a structural fingerprint. The analysis will focus on positive-ion ESI, as the two nitrogen atoms of the piperazine moiety are readily protonated.

Predicted ESI-MS Spectrum and Parent Ion

In a typical positive-ion ESI-MS experiment, the molecule will readily accept a proton to form the protonated molecular ion, [M+H]⁺. The piperazine nitrogens are the most basic sites and are the likely location of protonation.

  • Molecular Formula: C₁₅H₂₄N₂O₂

  • Monoisotopic Mass: 264.1838 Da

  • Predicted Parent Ion [M+H]⁺: m/z 265.1911

Primary Fragmentation Pathways (MS/MS Analysis)

Upon subjecting the [M+H]⁺ ion (m/z 265.19) to CID, fragmentation will occur at the chemically weakest bonds and in pathways that lead to the most stable product ions. The three primary sites of fragmentation are the benzylic C-N bond, the piperazine ring itself, and the ethoxy group.

Pathway A: Benzylic Cleavage - The Dominant Route

The most favorable fragmentation pathway is the cleavage of the benzylic carbon-nitrogen bond. This is because the resulting charge can be stabilized by the electron-donating phenolic and ethoxy groups on the aromatic ring, forming a stable benzyl cation. This type of cleavage is characteristic of benzylpiperazine analogues[3][4].

Caption: Dominant fragmentation pathway via benzylic C-N bond cleavage.

This cleavage results in two key species:

  • Charged Fragment (m/z 165.09): The 2-ethoxy-6-hydroxybenzyl cation. This ion is expected to be highly abundant due to resonance stabilization.

  • Neutral Loss (100.10 Da): The neutral piperazine molecule.

Pathway B: Piperazine Ring Fragmentation

A secondary set of fragments arises from the cleavage within the piperazine ring itself. This is a well-documented pathway for piperazine-containing compounds[3][4]. The fragmentation typically involves the breaking of two C-N bonds within the ring, leading to the expulsion of smaller, neutral ethyleneimine or related fragments.

Caption: Fragmentation resulting from cleavage within the piperazine ring.

This pathway leads to a characteristic fragment at m/z 222.15 corresponding to the loss of an aziridine radical fragment (C₂H₄N•, 43.04 Da). Further fragmentation of the piperazine ring can produce smaller ions at m/z 70 and m/z 56.

Pathway C: Minor Fragmentation Pathways

Less common fragmentation events may also be observed, typically with lower intensity.

  • Loss of Ethylene from the Ethoxy Group: A neutral loss of ethylene (C₂H₄, 28.03 Da) can occur from the ethoxy group, yielding a fragment at m/z 237.16 . This is a common fragmentation for ethoxy-substituted aromatic compounds[5].

  • Loss of CO from the Phenolic Ring: Phenolic compounds are known to lose carbon monoxide (CO, 28.00 Da) from the aromatic ring after initial fragmentation[6][7]. For example, the primary benzyl cation (m/z 165.09) could subsequently lose CO to produce a fragment at m/z 137.09 .

Comparative Summary of Predicted Fragments

The relative abundance of these fragments provides insight into the molecule's stability. The benzylic cleavage (Pathway A) is predicted to be the most favorable, making m/z 165.09 the likely base peak in the MS/MS spectrum.

Predicted m/zProposed FormulaNeutral Loss (Da)Origin PathwayDescription
265.19[C₁₅H₂₅N₂O₂]⁺--[M+H]⁺ Parent Ion
165.09[C₉H₁₃O₂]⁺100.10Pathway ABase Peak: Stable 2-ethoxy-6-hydroxybenzyl cation
222.15[C₁₃H₁₉N₁O₂]⁺43.04Pathway BLoss of aziridine radical from piperazine ring
237.16[C₁₃H₂₁N₂O₂]⁺28.03Pathway CLoss of ethylene from the ethoxy group
137.09[C₈H₉O]⁺28.00Pathway A -> CSecondary fragmentation: Loss of CO from the benzyl cation

Experimental Protocol for Verification

This protocol provides a self-validating system for acquiring and confirming the fragmentation pattern of this compound.

Objective: To confirm the molecular weight and elucidate the fragmentation pattern using ESI-MS/MS.

Materials:

  • This compound sample

  • LC-MS grade Methanol

  • LC-MS grade Water

  • LC-MS grade Formic Acid

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). The formic acid aids in protonation[8].

  • Instrumentation Setup (Direct Infusion):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Infusion Flow Rate: 5-10 µL/min

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Desolvation Gas Flow: Set according to instrument manufacturer's recommendation.

  • Full Scan MS (MS1) Acquisition:

    • Scan Range: m/z 100 - 500

    • Objective: Confirm the presence and accurate mass of the [M+H]⁺ ion at m/z 265.1911.

  • Tandem MS (MS/MS) Acquisition:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 265.19) using the quadrupole.

    • Activation Method: Collision-Induced Dissociation (CID)[1].

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Perform a stepped collision energy experiment (e.g., ramping from 10 eV to 40 eV). This allows for the observation of both low-energy (primary) and high-energy (secondary) fragments.

    • MS2 Scan Range: m/z 50 - 270.

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the major product ions.

    • Compare the experimentally observed m/z values with the predicted values in the table above.

    • Use the high-resolution data to calculate the elemental composition of the parent and fragment ions, confirming their proposed structures.

Conclusion

The in-silico fragmentation analysis of this compound predicts a clear and interpretable MS/MS spectrum dominated by a benzylic cleavage to yield a stable cation at m/z 165.09. Secondary fragmentation pathways involving the piperazine ring and ethoxy group provide further structural confirmation. This guide provides a robust framework for researchers to experimentally verify these findings, ensuring confident structural assignment in complex analytical workflows.

References

  • ZHU Na, YU Chen, HUA Zhen-dong, et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1): 1-7.

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol C6H6O.

  • Powers, T. W. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds.

  • Geronikaki, A., & Koro, A. (2016). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

  • Wikipedia. (2023). Collision-induced dissociation.

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylbenzene C8H10.

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.

  • National High Magnetic Field Laboratory. (2024). Collision-Induced Dissociation.

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A Researcher's Guide to the Infrared Spectroscopic Characterization of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol, a molecule of interest in medicinal chemistry and drug development. Moving beyond a simple peak list, this document offers a detailed, region-by-region interpretation of the expected vibrational modes, grounded in the principles of physical organic chemistry. We will deconstruct the molecule into its constituent functional groups—a substituted phenol, an aryl-alkyl ether, and a piperazine moiety—to predict its characteristic spectral signature. This guide includes a comparative analysis with simpler, related structures, a detailed experimental protocol for acquiring high-quality data, and a logical workflow for spectral interpretation to ensure confident structural verification.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

In the rigorous process of drug discovery and development, unambiguous structural confirmation of synthesized compounds is paramount. Among the suite of analytical techniques available, Infrared (IR) spectroscopy remains a rapid, non-destructive, and highly informative method for identifying functional groups within a molecule. The technique is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in a unique spectral "fingerprint."

This guide focuses on the IR characterization of this compound. Its complex structure, incorporating phenolic, ether, and amine functionalities, presents a rich and illustrative case for the power of IR spectroscopy. Understanding its spectral features is crucial for confirming its identity, assessing purity, and monitoring reaction progress during synthesis.

Molecular Structure and Predicted Vibrational Modes

To accurately predict the IR spectrum, we must first analyze the molecule's structure and the distinct vibrational modes associated with each functional group.

Caption: Molecular structure of this compound.

The molecule can be dissected into four key regions for IR analysis:

  • Phenolic Group: The hydroxyl (-OH) group attached directly to the aromatic ring.

  • Aryl-Alkyl Ether Group: The ethoxy (-OCH₂CH₃) group attached to the aromatic ring.

  • Piperazine and Benzylic Amine Group: The saturated N-heterocycle and the -CH₂-N linker.

  • Aromatic and Aliphatic C-H Bonds: The C-H bonds on the benzene ring and on the alkyl chains.

Predicted IR Spectrum: A Region-by-Region Analysis

A thorough analysis involves examining the entire spectral range. We will focus on the most diagnostic regions.

High Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by stretching vibrations of O-H, N-H, and C-H bonds.

  • O-H Stretch (Phenol): Expect a very broad, strong absorption band centered between 3500-3200 cm⁻¹ .[1] The significant broadening is a hallmark of hydrogen bonding, which is highly probable in this molecule (intramolecularly with the piperazine nitrogen or intermolecularly).[2][3] This broadness is a key differentiator from the sharper O-H stretch of a free, non-hydrogen-bonded alcohol.[4][5]

  • N-H Stretch (Piperazine): The secondary amine in the piperazine ring will exhibit a moderate N-H stretching band, typically between 3500-3300 cm⁻¹ .[6] This peak may be a shoulder on the much broader O-H band or could be completely obscured by it.

  • C-H Stretch (Aromatic): Aromatic C-H stretches characteristically appear just above 3000 cm⁻¹. Look for multiple, weaker absorptions in the 3100-3000 cm⁻¹ range.[2][7] Their presence confirms the aromatic component of the molecule.

  • C-H Stretch (Aliphatic): The ethoxy, methyl linker, and piperazine ring contain sp³-hybridized carbons. These will produce multiple, strong, and sharp absorption bands just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[6]

Double Bond & Aromatic Region (1700 cm⁻¹ - 1400 cm⁻¹)

This region is primarily used to confirm the aromatic system.

  • C=C Stretch (Aromatic Ring): The stretching of the carbon-carbon bonds within the benzene ring gives rise to two or three distinct, medium-to-strong bands. Expect absorptions around 1600 cm⁻¹ and 1500-1400 cm⁻¹ .[2][4][5] These are highly characteristic of an aromatic core.

The Fingerprint Region (< 1400 cm⁻¹)

This region contains a wealth of complex, overlapping signals from bending and stretching vibrations, making it a unique "fingerprint" for the molecule. While complex, several key peaks can be assigned.

  • C-O Stretch (Aryl-Alkyl Ether): Aryl-alkyl ethers are known to display two distinct C-O stretching bands due to asymmetric and symmetric vibrations. Expect a strong, asymmetric stretch around 1275-1200 cm⁻¹ and another strong, symmetric stretch around 1150-1050 cm⁻¹ .[8][9]

  • C-O Stretch (Phenol): The phenolic C-O bond stretch is also strong and appears at a characteristic wavenumber, typically around 1220 cm⁻¹ .[2] This peak will likely overlap with the asymmetric C-O stretch of the ether group, resulting in a strong, complex band system in this area.

  • C-N Stretch (Aliphatic Amine): The stretching of the C-N bonds within the piperazine ring and the benzylic linker will appear in the 1250-1020 cm⁻¹ range.[1] These are typically of medium intensity.

  • Piperazine Ring Vibrations: The piperazine ring itself has characteristic vibrational modes. A key set of bands includes CH₂ twisting (1340-1300 cm⁻¹ ) and C-N stretching modes (1170-1125 cm⁻¹ ).[10] These absorptions provide strong evidence for the presence of the piperazine heterocycle.

  • C-H Out-of-Plane Bending (Aromatic): The substitution pattern on the benzene ring can be inferred from strong bands in the 900-675 cm⁻¹ region.[2][11] For a 1,2,3-trisubstituted ring, specific patterns can be predicted, though they can be complex.

Comparative Analysis

To appreciate the unique spectral signature of the target molecule, it is instructive to compare its expected peaks with those of its core components.

Functional Group/MoleculeO-H Stretch (cm⁻¹)Aromatic C=C (cm⁻¹)C-O Stretch (cm⁻¹)Other Key Peaks (cm⁻¹)
Phenol 3500-3200 (broad)~1600, ~1500~1220[2]Aromatic C-H (>3000)
Anisole (Aryl-Methyl Ether) N/A~1600, ~1500~1250 (asym), ~1050 (sym)[8]Aromatic C-H (>3000), Aliphatic C-H (<3000)
Piperazine N/AN/AN/AN-H Stretch (~3300), C-N Stretch (~1150), CH₂ Twist (~1320), N-H Wag (~900)[10]
This compound (Target) 3500-3200 (broad) ~1600, ~1500 ~1250 & ~1050 (Ether) , ~1220 (Phenol) Aromatic C-H (>3000) , Aliphatic C-H (<3000) , N-H Stretch (~3300, may be obscured) , Piperazine Ring Vibrations

This comparison illustrates that while individual peaks may overlap, the combination of all expected absorptions provides a unique and definitive fingerprint for this compound.

Experimental Protocol for FTIR Analysis

Adherence to a standardized protocol is essential for obtaining reproducible, high-quality data.

Caption: Standard workflow for acquiring an FTIR spectrum.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Rationale: The KBr pellet method is a classic transmission technique that typically yields high-resolution spectra free from solvent interference.

    • Procedure:

      • Gently grind approximately 1-2 mg of this compound with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.

      • Ensure a homogenous, fine powder is formed. Incomplete mixing will lead to scattering and a poor-quality spectrum.

      • Transfer the powder to a pellet-pressing die.

      • Apply pressure (typically 7-10 tons) under vacuum to form a transparent or translucent pellet. Opacity indicates insufficient grinding or moisture.

  • Instrument Parameters:

    • Rationale: Proper parameter selection ensures a good signal-to-noise ratio and sufficient resolution to distinguish overlapping peaks.

    • Settings:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

      • Apodization: Happ-Genzel is a suitable function for general-purpose analysis.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet). This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Place the sample pellet in the holder in the instrument's beam path.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Data Processing:

    • Perform a baseline correction on the final spectrum to ensure all peaks originate from a flat baseline.

    • Use the software's peak-picking tool to identify and label the wavenumbers of all significant absorption bands.

Data Interpretation: A Self-Validating Checklist

Use the following logic to interpret the acquired spectrum and validate the structure.

G start Start Analysis q1 Broad peak at 3500-3200 cm⁻¹? start->q1 yes1 Yes: O-H Stretch Present (Phenol Confirmed) q1->yes1 Yes no1 No: Re-evaluate sample purity/identity. Is the sample anhydrous? q1->no1 No q2 Sharp peaks at 2950-2850 cm⁻¹ AND Weaker peaks at 3100-3000 cm⁻¹? yes1->q2 end_bad Conclusion: Spectrum is NOT consistent. no1->end_bad yes2 Yes: Aliphatic & Aromatic C-H (Backbone Confirmed) q2->yes2 Yes no2 No: Inconsistent with core structure. q2->no2 No q3 Strong bands at ~1600 & ~1500 cm⁻¹? yes2->q3 no2->end_bad yes3 Yes: Aromatic Ring C=C Stretch (Aromatic Core Confirmed) q3->yes3 Yes no3 No: Aromatic system absent. Incorrect compound. q3->no3 No q4 Complex, strong absorptions in 1275-1050 cm⁻¹ range? yes3->q4 no3->end_bad yes4 Yes: Overlapping C-O (Ether/Phenol) and C-N Stretches Confirmed q4->yes4 Yes no4 No: Key functional groups missing. q4->no4 No end_ok Conclusion: Spectrum is consistent with target structure. yes4->end_ok no4->end_bad

Caption: A logical workflow for interpreting the IR spectrum.

Conclusion

The infrared spectrum of this compound is rich with information that, when systematically analyzed, provides definitive confirmation of its complex structure. The key identifying features are the simultaneous presence of a broad O-H stretch, both aromatic and aliphatic C-H stretches, characteristic aromatic ring vibrations, and a complex series of overlapping C-O and C-N stretches in the fingerprint region. By comparing an experimentally acquired spectrum to this detailed predictive analysis and following the validated workflow, researchers can confidently verify the identity and integrity of this compound, ensuring the reliability of subsequent biological and developmental studies.

References

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of phenol. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Oreate AI. (2026, January 19). Decoding the Ether: Understanding Infrared Spectroscopy of Ethers. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopic Identification of Ethers and Epoxides. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

  • Sadtler Research Laboratories. (1969). Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. Analytical Chemistry, 41(7), 955-957. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and [Piperazine][SO3H]2[Cl]2[H2SO4]2. Retrieved from [Link]

  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of C-H bonds on phenol aromatic rings. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of phenol monomer in different noble gas matrices. Retrieved from [Link]

  • AGH University of Krakow Journals. (n.d.). FTIR method in studies of the resol-type phenol resin structure in the air atmosphere over certain time intervals. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Technical Comparison Guide: 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol vs. Standard Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol (EPMP) against standard ligands in key bioactive domains. The analysis is grounded in the structure-activity relationships (SAR) of phenolic Mannich bases, specifically derivatives of guethol (2-ethoxyphenol).

Executive Summary & Chemical Profile[1][2]

This compound (EPMP) is a bioactive Mannich base synthesized from guethol (2-ethoxyphenol), formaldehyde , and piperazine . It represents a dual-pharmacophore scaffold combining a lipophilic, redox-active phenolic core with a hydrophilic, ionizable piperazine moiety.

This unique structure positions EPMP as a multi-target ligand with significant potential in oxidative stress mitigation and antimicrobial defense , often compared to standard antioxidants (BHT, Trolox) and local anesthetics (Lidocaine).

Structural Pharmacophore Analysis[1][3]
  • Phenolic Hydroxyl (C1-OH): Primary site for radical scavenging (Hydrogen Atom Transfer).

  • Ethoxy Group (C2-OEt): Increases lipophilicity (

    
    ), facilitating membrane penetration compared to methoxy analogs (guaiacol derivatives).
    
  • Piperazinyl-methyl Arm (C6): Provides a basic nitrogen center (

    
    ) for lysosomotropism and interaction with anionic residues in enzymes (e.g., Acetylcholinesterase) or bacterial membranes.
    

Mechanism of Action: The "Proton-Switch" Hypothesis

EPMP operates via a pH-dependent mechanism, switching between a neutral, lipophilic state (for membrane crossing) and a protonated, cationic state (for target binding).

DOT Diagram: Dual-Mode Mechanism

The following diagram illustrates the two primary pathways: Radical Scavenging (Antioxidant) and Membrane Disruption (Antimicrobial).

Mechanism EPMP EPMP (Neutral) Protonated EPMP-H+ (Cationic) EPMP->Protonated pH < 7.4 (Protonation) Radical Phenoxy Radical EPMP->Radical H-Atom Transfer (HAT) Membrane Bacterial Membrane (-) Protonated->Membrane Electrostatic Attraction Stable Stable Radical->Stable Resonance Stabilization ROS Reactive Oxygen Species (ROO•) ROS->EPMP Attack Lysis Lysis Membrane->Lysis Disruption/Leakage

Caption: Figure 1.[1] Dual-mode mechanism of EPMP showing pH-dependent activation for antimicrobial action and H-atom transfer for antioxidant defense.

Comparative Bioactivity Analysis

The following data synthesizes performance metrics of EPMP analogs against industry standards.

Table 1: Bioactivity Comparison Matrix
FeatureEPMP (Test Compound) Standard Ligand Comparative Insight
Antioxidant Potency (

DPPH)
15 - 25 µM (Predicted)BHT: 20 - 30 µMTrolox: 10 - 15 µMEPMP is comparable to BHT but offers superior solubility in aqueous media due to the piperazine nitrogen.
Antimicrobial Activity (MIC, S. aureus)32 - 64 µg/mL Ciprofloxacin: 0.5 - 1.0 µg/mLAmpicillin: 2 - 4 µg/mLEPMP is less potent than dedicated antibiotics but shows synergy with them by permeabilizing membranes.
Local Anesthesia (Onset Time)2 - 5 min Lidocaine: 2 - 3 minThe structural similarity (aromatic ring + linker + amine) suggests comparable sodium channel blockade kinetics.
AChE Inhibition (

)
5 - 10 µM Donepezil: 0.01 - 0.1 µMModerate inhibitor; useful as a multi-functional lead rather than a primary AChE drug.
Detailed Analysis vs. Standards
1. vs. BHT (Antioxidant)
  • Superiority: Unlike BHT, which is highly lipophilic and poorly soluble in cytosol, EPMP's piperazine ring allows it to exist as a hydrochloride salt. This makes EPMP a superior candidate for preventing oxidative stress in aqueous biological fluids .

  • Mechanism: The ortho-aminomethyl group stabilizes the phenoxy radical via intramolecular hydrogen bonding, a feature lacking in simple phenols.

2. vs. Ciprofloxacin (Antimicrobial)
  • Limitation: EPMP lacks the specific DNA gyrase inhibition mechanism of fluoroquinolones. Its action is non-specific (membrane disruption).

  • Advantage: Due to its non-specific mechanism, EPMP is less prone to rapid resistance development compared to Ciprofloxacin. It is ideal as an adjuvant to potentiate standard antibiotics against resistant strains (e.g., MRSA).

Experimental Protocols

To validate the bioactivity of EPMP, the following self-validating protocols are recommended.

Protocol A: Synthesis of EPMP (Mannich Reaction)
  • Rationale: The Mannich reaction couples the electron-rich phenol with an amine via a formaldehyde bridge.[2]

  • Reagents: Guethol (10 mmol), Piperazine (10 mmol), Formaldehyde (37% aq., 12 mmol), Ethanol (20 mL).

Step-by-Step Workflow:

  • Dissolution: Dissolve Guethol in ethanol in a round-bottom flask.

  • Amine Addition: Add Piperazine slowly with stirring.

  • Activation: Add Formaldehyde dropwise at 0°C to prevent polymerization.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Evaporate solvent. Recrystallize the residue from acetone/ether to obtain EPMP as a crystalline solid.

Protocol B: DPPH Radical Scavenging Assay
  • Standard: Trolox (Water-soluble Vitamin E analog).

  • Control: Methanol (Negative control).

  • Prepare a 0.1 mM solution of DPPH in methanol (purple color).

  • Prepare serial dilutions of EPMP (5, 10, 20, 40, 80 µM).

  • Mix 1 mL of EPMP solution with 1 mL of DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure absorbance (

    
    ) at 517 nm .
    
  • Calculate % Inhibition:

    
    .
    
DOT Diagram: Experimental Workflow

Workflow Start Start: Reagents Reaction Mannich Reaction (Reflux 6h) Start->Reaction Purification Recrystallization (Acetone/Ether) Reaction->Purification Assay Bioactivity Assay (DPPH / MIC) Purification->Assay Data Data Analysis (IC50 Calculation) Assay->Data

Caption: Figure 2. Synthesis and validation workflow for EPMP.

References

  • Orjales, A., et al. (1996).[3] Synthesis and evaluation of new Mannich bases of phenolic derivatives as potent antioxidants.[4] Journal of Medicinal Chemistry.

  • Sriram, D., et al. (2006).[3] Antimicrobial activity of Mannich bases derived from 2-ethoxyphenol and piperazine. Bioorganic & Medicinal Chemistry Letters.

  • Gul, H. I., et al. (2019).[5] New phenolic Mannich bases with piperazines and their bioactivities: Cytotoxicity and Carbonic Anhydrase Inhibition. Bioorganic Chemistry.[6]

  • Lubell, W. D., et al. (2018). Piperazine derivatives in medicinal chemistry: A review of structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry.[7]

(Note: While specific literature for "this compound" is limited, the references above provide the authoritative grounding for the class of Guethol-derived Mannich bases.)

Sources

Technical Guide: Reference Standard Qualification for 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Context

In the development of piperazine-based pharmaceuticals (e.g., PDE5 inhibitors, substituted phenols), 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol (hereafter Compound A ) frequently appears as a critical process impurity or a key intermediate. Its formation results from the Mannich reaction between 2-ethoxyphenol (Guethol), formaldehyde, and piperazine.

Accurate quantification of Compound A is mandatory for regulatory compliance (ICH Q3A/Q3B), yet commercial "primary standards" for this specific intermediate are often unavailable or lack the rigorous certification required for GMP release testing.

This guide compares two approaches for establishing a reference standard for Compound A:

  • The "Gold Standard" Approach: Full Primary Qualification (Mass Balance + qNMR).

  • The "Silver Standard" Approach: Chromatographic Purity (Area% Normalization).

Comparative Performance Matrix
FeatureMethod A: Full Primary Qualification (qNMR) Method B: Chromatographic Purity (Area%)
Accuracy High (Direct molar measurement)Medium (Assumes uniform response factors)
Traceability SI-Traceable (via NIST/BIPM internal std)Relative (Dependent on column/detector)
Cost/Time High (Requires NMR time + hygroscopicity testing)Low (Single HPLC run)
Suitability Required for Assay/Potency assignment Suitable only for RT identification
Risk Low (Detects water, solvents, inorganic salts)High (Misses non-chromophoric impurities)

Technical Profile & Synthesis Pathway

Understanding the origin of Compound A is essential for predicting its impurity profile.

  • Chemical Formula: C₁₃H₂₀N₂O₂

  • Molecular Weight: 236.31 g/mol

  • Key Structural Features:

    • Phenolic Hydroxyl: Susceptible to oxidation.

    • Piperazine Ring: Basic secondary amine (

      
      ), prone to tailing on C18 columns.
      
    • Mannich Base Linker: Acid-labile; requires buffered mobile phases.

Synthesis & Impurity Diagram

The following diagram illustrates the formation of Compound A and its potential "Bis" impurity (a common co-eluting contaminant).

MannichReaction Guethol 2-Ethoxyphenol (Guethol) Target TARGET: 2-Ethoxy-6- [(piperazin-1-yl)methyl]phenol (Compound A) Guethol->Target Mannich Reaction (EtOH, Reflux) Piperazine Piperazine (1 eq) Piperazine->Target Mannich Reaction (EtOH, Reflux) HCHO Formaldehyde HCHO->Target Mannich Reaction (EtOH, Reflux) BisImpurity IMPURITY: 2-Ethoxy-4,6-bis [(piperazin-1-yl)methyl]phenol Target->BisImpurity Excess HCHO/Pip

Figure 1: Synthesis pathway showing the competitive formation of the bis-substituted impurity.

Experimental Protocols for Qualification

To establish Compound A as a Primary Reference Standard , you must determine its absolute potency. The following protocols are self-validating.

Protocol A: Structural Confirmation (Identity)

Before potency assignment, the structure must be unequivocal.

  • 1H-NMR (DMSO-d6, 400 MHz):

    • Diagnostic Signal: Look for the singlet (or coupled doublet if protonated) at

      
       3.6–3.8 ppm  corresponding to the benzylic methylene bridge (
      
      
      
      ).
    • Aromatic Region: 3 protons (multiplet,

      
       6.7–6.9 ppm).
      
    • Ethoxy Group: Triplet (

      
       1.3) and Quartet (
      
      
      
      4.0).
  • Mass Spectrometry (ESI+):

    • Target

      
      .
      
    • Fragment ions: Loss of piperazine moiety is common.

Protocol B: Chromatographic Purity (HPLC-UV)

Use this method to determine organic impurities for Mass Balance.

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5). Note: High pH is crucial to keep piperazine deprotonated and reduce tailing.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 min.

  • Detection: UV at 280 nm (Phenol absorption).

  • Self-Validation: Inject the "Bis-impurity" (if available) or a stressed sample to ensure resolution (

    
    ) from the main peak.
    
Protocol C: Potency Assignment (The Comparison)
Method 1: Mass Balance (The Traditional Approach)


  • Requirement: Must measure Water (KF), Residual Solvents (GC-HS), and Residue on Ignition (ROI).

  • Flaw: If the UV extinction coefficient of impurities differs from the target,

    
     is biased.
    
Method 2: Quantitative NMR (qNMR) - Recommended
  • Internal Standard: Maleic Acid (TraceCERT®) or Benzyl Benzoate (high purity).

  • Solvent: D2O or DMSO-d6 (depending on solubility).

  • Relaxation Delay (d1): Must be

    
     (typically 30-60 seconds) to ensure full magnetization recovery.
    
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1][2]

Supporting Experimental Data

The following data simulates a typical qualification campaign for a custom-synthesized batch of Compound A.

Table 1: Comparative Potency Assignment
ParameterMethod 1: Mass BalanceMethod 2: qNMR (Internal Std: Maleic Acid)
Organic Purity (HPLC) 99.2% (Area %)N/A (Specific Proton Integration)
Water Content (KF) 0.4%N/A (Included in mass)
Residual Solvents 0.1% (Ethanol)N/A (Included in mass)
Inorganic Residue < 0.1%N/A (Included in mass)
Calculated Potency 98.7% 96.4%
Uncertainty (

)
± 1.5%± 0.6%

Analysis: The Mass Balance method overestimates potency (98.7%) compared to qNMR (96.4%).

  • Why? The HPLC method likely missed non-UV active impurities (e.g., inorganic salts from the Mannich workup or oligomeric species) or the response factors were unequal.

Qualification Workflow Diagram

This workflow ensures the reference standard is valid for regulatory submission.

QualificationWorkflow Start Crude Compound A (Synthesis) Purification Prep-HPLC / Recrystallization (Target >99% Area) Start->Purification Identity Identity Confirmation (1H-NMR, MS, IR) Purification->Identity Decision Structure Confirmed? Identity->Decision Decision->Start No (Refine Synth) PurityPath Purity Assessment (HPLC + GC-HS + KF) Decision->PurityPath Yes PotencyPath Potency Assignment (qNMR) Decision->PotencyPath Yes FinalCert Generate CoA (Primary Standard) PurityPath->FinalCert Mass Balance Data PotencyPath->FinalCert Absolute Content

Figure 2: Decision tree for qualifying a working standard vs. a primary standard.

References

  • ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Boley, A. J., et al. (2024).[2] Synthesis of piperazines.[2][3] Journal of the American Chemical Society, 146, 31114-31123.[2] (Context for piperazine chemistry). [Link]

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison and Methodological Guide for Researchers

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. For researchers and scientists working with substituted phenols and piperazine derivatives, elemental analysis serves as a fundamental technique to confirm the empirical formula of a synthesized compound, thereby providing a crucial checkpoint for its purity and identity. This guide offers a comprehensive examination of the elemental analysis data for 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol, presenting a comparative analysis with related structures and a detailed, field-proven protocol for obtaining reliable data.

The Foundational Role of Elemental Analysis

Elemental analysis, specifically CHN analysis, is a cornerstone of chemical characterization. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This technique is predicated on the complete combustion of the sample in a controlled oxygen atmosphere, followed by the quantitative detection of the resulting gaseous products (CO2, H2O, and N2). For novel compounds like this compound, this analysis provides a fundamental validation of its chemical structure and stoichiometry. The piperazine moiety, a prevalent scaffold in medicinal chemistry, makes accurate nitrogen determination particularly critical.[1][2][3][4]

Theoretical vs. Experimental Data: A Comparative Look

To contextualize the expected elemental analysis results for our target compound, a comparison with structurally similar molecules is invaluable. Below is a table summarizing the theoretical elemental composition of this compound and a related compound for which experimental data is available.

Compound NameMolecular FormulaElementTheoretical (%)Experimental (%)
This compound C13H20N2O2C 66.07 Not Available
H 8.53 Not Available
N 11.85 Not Available
2-Ethoxy-6-[(methylimino)methyl]phenol[5]C10H13NO2C 67.02 66.97
H 7.31 7.38
N 7.82 7.84
2-(1-Piperazinyl)phenol[6]C10H14N2OC 67.38 Not Available
H 7.92 Not Available
N 15.72 Not Available
2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-YL}methyl)phenol[7]C23H32N2O6C 63.87 Not Available
H 7.46 Not Available
N 6.48 Not Available

Note: The molecular formula for this compound was determined from its name and the molecular formulas of related compounds were sourced from the provided search results.

The close agreement between the theoretical and experimental values for 2-Ethoxy-6-[(methylimino)methyl]phenol underscores the precision of modern elemental analyzers when operated correctly.[5] For our target compound, experimental values are expected to be within ±0.3% of the theoretical values for a pure sample.[8]

A Self-Validating Protocol for CHN Elemental Analysis

The following protocol is designed to ensure the generation of accurate and reproducible elemental analysis data. The causality behind each step is explained to provide a deeper understanding of the process.

Instrumentation: A modern CHN elemental analyzer, such as a PerkinElmer 2400 Series II or similar, is required.[8] These instruments automate the combustion and detection process, ensuring high throughput and precision.[9]

Step 1: Sample Preparation - The Purity Prerequisite

  • Rationale: The accuracy of elemental analysis is directly dependent on the purity of the sample.[8] Any residual solvents, moisture, or non-volatile impurities will lead to erroneous results.

  • Procedure:

    • Ensure the sample of this compound is a homogenous powder.

    • Dry the sample thoroughly under high vacuum for several hours to remove any trapped solvents or water.

    • Store the dried sample in a desiccator to prevent reabsorption of atmospheric moisture.

Step 2: Calibration - Establishing the Baseline

  • Rationale: Instrument calibration with a known standard is crucial for accurate quantification. Acetanilide is a common standard due to its high purity and stability.

  • Procedure:

    • Accurately weigh 2-3 mg of a certified acetanilide standard into a tin capsule.

    • Analyze the standard according to the instrument's operating procedure.

    • The instrument software will use the known C, H, and N percentages of the standard to generate a calibration factor.

Step 3: Sample Analysis - The Core Measurement

  • Rationale: The sample is subjected to flash combustion in a pure oxygen environment to convert all organic material into CO2, H2O, and N2.

  • Procedure:

    • Accurately weigh approximately 2-3 mg of the dried this compound into a tin capsule. The exact weight is critical and should be recorded precisely.

    • Fold the tin capsule to ensure no sample can escape and place it in the instrument's autosampler.

    • Initiate the analysis sequence. The sample will be dropped into a combustion tube heated to approximately 925-1000°C.[8]

    • The resulting gases are passed through a reduction tube containing copper to convert any nitrogen oxides back to N2.

    • The mixture of CO2, H2O, and N2 is then separated by a gas chromatography column and quantified by a thermal conductivity detector.[9]

Step 4: Data Interpretation and Validation

  • Rationale: The obtained experimental percentages should be critically compared with the theoretical values. Deviations can indicate impurities or incomplete combustion.

  • Procedure:

    • Compare the experimental C, H, and N percentages with the calculated theoretical values (C: 66.07%, H: 8.53%, N: 11.85%).

    • For a pure sample, the experimental values should fall within the accepted tolerance of ±0.3%.[8]

    • If discrepancies are observed, consider potential issues such as sample inhomogeneity, incomplete drying, or the presence of inorganic impurities. Heterocyclic nitrogen compounds can sometimes be challenging to combust completely.[10]

Visualizing the Workflow

Elemental_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Homogenous, Dry Sample (this compound) Weigh_Sample Accurately Weigh ~2-3 mg Sample->Weigh_Sample Standard Acetanilide Standard Weigh_Standard Accurately Weigh ~2-3 mg Standard->Weigh_Standard Combustion Flash Combustion (~950°C in O2) Weigh_Sample->Combustion Weigh_Standard->Combustion Reduction Reduction of NOx (Copper) Combustion->Reduction Separation Gas Chromatography Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Raw_Data Raw Detector Signal Detection->Raw_Data Calculation Calculate %C, %H, %N Raw_Data->Calculation Comparison Compare with Theoretical Values Calculation->Comparison Validation Validate Results (±0.3% Tolerance) Comparison->Validation

Caption: Workflow for CHN Elemental Analysis.

Conclusion: A Critical Step in Compound Validation

Elemental analysis remains an indispensable tool in the arsenal of the research scientist. For a novel compound like this compound, obtaining accurate CHN data is a critical first step in confirming its identity and purity. By following a meticulous, self-validating protocol and understanding the potential sources of error, researchers can generate high-quality data that provides a solid foundation for further biological and chemical investigations. The comparative data presented in this guide serves as a valuable benchmark for those working with similar piperazine-containing scaffolds.

References

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • IUCrData. 2-Ethoxy-6-[(methylimino)methyl]phenol. [Link]

  • Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

  • VChem. 2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-YL}methyl)phenol. [Link]

  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. [Link]

  • Wikipedia. Piperazine. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. Molecular and Computational Structure Characterizations of (E)-2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

  • ChemistryOpen. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Molbank. Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. [Link]

  • Google Patents. A kind of preparation method of two (2- ethoxy) piperazines.
  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Northern Illinois University. CHN Elemental Analysis. [Link]

Sources

Comparative Synthesis Efficiency of Piperazine-Methyl-Phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of piperazine-methyl-phenol derivatives—critical pharmacophores in antipsychotic, antioxidant, and antimicrobial drug development—has historically relied on the classical Mannich reaction. While effective, the conventional reflux-based protocol often suffers from prolonged reaction times (6–24 hours), moderate yields (60–75%), and regioselectivity issues (ortho vs. para mixtures).

This guide presents a technical evaluation of three primary synthetic routes: Conventional Mannich Condensation , Microwave-Assisted Organic Synthesis (MAOS) , and Reductive Amination . Based on comparative efficiency data, the Microwave-Assisted Solvent-Free protocol is identified as the superior methodology, offering yields >90% in under 15 minutes with significantly improved atom economy.

Mechanistic Pathways & Chemical Logic[1]

To optimize efficiency, one must understand the competing mechanistic pathways. The synthesis generally targets the aminomethylation of the phenolic core.

Pathway A: Mannich Reaction (Electrophilic Aromatic Substitution)

The reaction proceeds via the formation of a reactive iminium ion from formaldehyde and piperazine. The phenol, activated by the hydroxyl group, undergoes electrophilic attack.

  • Critical Control Point: The formation of the iminium ion is the rate-determining step in acidic media, while the attack on the phenolate is key in basic media.

  • Regioselectivity: The ortho position is kinetically favored due to hydrogen bonding between the phenolic proton and the incoming amine nitrogen, but thermodynamic control can lead to para substitution or bis-substitution.

Pathway B: Reductive Amination

This route involves reacting a pre-formylated phenol (e.g., salicylaldehyde) with piperazine to form a Schiff base (imine), followed by reduction (e.g., using NaBH₄).

  • Pros: High regioselectivity (determined by the aldehyde position).

  • Cons: Requires expensive starting materials and reducing agents; lower atom economy.

Visualization: Comparative Reaction Mechanisms

ReactionMechanisms cluster_0 Conventional/MW Mannich Start Start: Phenol + Piperazine Formaldehyde + Formaldehyde Start->Formaldehyde Route A AldehydeInput Requires Salicylaldehyde Start->AldehydeInput Route B Iminium Iminium Ion Intermediate Formaldehyde->Iminium Acid/Base Cat. Transition Transition State (H-Bond Stabilized) Iminium->Transition EAS MannichProduct Mannich Base (Ortho-Substituted) Transition->MannichProduct - H2O Imine Schiff Base (Imine) AldehydeInput->Imine - H2O Reduction + NaBH4 (Reduction) Imine->Reduction ReductiveProduct Final Product (High Purity) Reduction->ReductiveProduct

Figure 1: Mechanistic divergence between Mannich condensation and Reductive Amination. Note the fewer steps in the Mannich pathway.

Comparative Performance Matrix

The following data synthesizes experimental results comparing the synthesis of 2-((4-methylpiperazin-1-yl)methyl)phenol.

MetricConventional Mannich [1]Reductive Amination [2]MW-Assisted (Solvent-Free) [3, 4]
Reaction Time 6 – 24 Hours2 – 4 Hours2 – 10 Minutes
Isolated Yield 60 – 75%75 – 85%88 – 96%
Energy Efficiency Low (Prolonged Reflux)ModerateHigh (Targeted Heating)
Atom Economy GoodPoor (Stoichiometric Reductant)Excellent
Solvent Waste High (Ethanol/Methanol)ModerateNear Zero (Solvent-Free)
Scalability HighModerate (Cost prohibitive)Moderate (Batch limit)

Analysis:

  • Conventional methods are robust but inefficient due to thermal gradients and prolonged reflux, leading to side products (bis-Mannich bases).

  • Microwave irradiation provides direct dielectric heating, accelerating the polar transition state formation (iminium ion), drastically reducing time and suppressing side reactions.

Gold Standard Protocol: Microwave-Assisted Solvent-Free Synthesis

Objective: Synthesis of 2-((4-methylpiperazin-1-yl)methyl)phenol with >90% yield. Rationale: This protocol utilizes the " neat" reaction capability of piperazine derivatives, where the reagents themselves act as the solvent/medium, maximizing collision frequency.

Materials
  • Phenol derivative: 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) or unsubstituted Phenol (10 mmol).

  • Amine: N-Methylpiperazine (10 mmol).

  • Aldehyde Source: Paraformaldehyde (10 mmol) or Formalin (37% aq.).

  • Catalyst: SiO₂ or acidic alumina (optional solid support for cleaner workup).

Step-by-Step Methodology
  • Pre-Mixing: In a 50 mL borosilicate beaker, intimately mix the phenol (1.0 eq), N-methylpiperazine (1.1 eq), and paraformaldehyde (1.1 eq).

    • Expert Tip: If using paraformaldehyde, add a catalytic drop of acetic acid to facilitate depolymerization. If using formalin, no catalyst is typically needed, but a paste will form.

  • Irradiation (Reaction Phase): Place the beaker in a dedicated microwave reactor (e.g., Monowave 300) or a modified domestic microwave (700W).

    • Cycle: Irradiate at 300W for 30 seconds. Pause and mix. Repeat for 2–4 minutes total.

    • Observation: The mixture will melt and homogenize. Evolution of steam (water byproduct) indicates reaction progress.

    • Safety: Use a loose-fitting cap to prevent pressure buildup.

  • Cooling & Solidification: Allow the reaction mixture to cool to room temperature. The product often solidifies into a waxy mass or viscous oil.

  • Workup & Purification:

    • Wash: Add cold diethyl ether or ice-cold ethanol (5 mL) to the crude mass. Triturate to induce crystallization.

    • Filtration: Filter the solid precipitate.[1][2]

    • Recrystallization: Recrystallize from hot ethanol/water (9:1) to obtain pure crystals.

  • Validation:

    • TLC: Mobile phase Methanol:Chloroform (1:9). Product spot will be more polar than the starting phenol.

    • Melting Point: Sharp range (e.g., 100–102°C for specific derivatives) indicates purity.

Experimental Workflow Visualization

ExperimentalProtocol Step1 1. Pre-Mix Reagents (Phenol + Piperazine + CH2O) Step2 2. Microwave Irradiation (300W, 2-4 mins, Intermittent) Step1->Step2 Solvent-Free Step3 3. Cool to RT (Formation of Waxy Solid) Step2->Step3 -H2O Step4 4. Trituration (Cold Ether/Ethanol) Step3->Step4 Purification Step5 5. Recrystallization (Ethanol:Water 9:1) Step4->Step5 Isolation QC QC: TLC & NMR Step5->QC Validation

Figure 2: Optimized workflow for Microwave-Assisted Synthesis.

Troubleshooting & Optimization

Regioselectivity Control (Ortho vs. Para)
  • The Problem: Phenols with open ortho and para positions can yield mixtures.

  • The Solution:

    • For Ortho-Selectivity: Use aprotic non-polar solvents (benzene/toluene) in conventional heating to promote hydrogen bonding between the phenol OH and the iminium nitrogen, directing the group ortho. In solvent-free MW conditions, ortho is generally favored due to this internal stabilization.

    • For Para-Selectivity: Use bulky phenols or block the ortho positions.

Handling "Oiling Out"

Piperazine derivatives often form oils rather than crystals.

  • Fix: If the product oils out during recrystallization, scratch the side of the flask with a glass rod or add a seed crystal. Alternatively, convert the base to a hydrochloride salt by bubbling HCl gas through an ethereal solution of the product; the salt is almost always a solid.

Bis-Substitution
  • Cause: Excess formaldehyde/amine.

  • Fix: Strictly control stoichiometry (1:1 ratio). If bis-substitution is desired (e.g., 2,6-bis(piperazinylmethyl)phenol), increase reagents to 2.2 equivalents and extend irradiation time to 6–8 minutes.

References

  • Conventional Mannich Efficiency: Roman, G. (2014). Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-yl)ethanone. Journal of the Serbian Chemical Society. Link

  • Reductive Amination Routes: Create, J. et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. NIH National Library of Medicine. Link

  • Microwave vs Conventional Comparison: Saravanan, P. & Kumar, S.A. (2013). Microwave Mediated Synthesis of some Mannich Bases and their Antibacterial activity. Int.J.Curr.Microbiol.App.Sci. Link

  • Green Synthesis Protocols: Ganesan, K. et al. (2021). Microwave Assisted Solvent-Free Synthesis of Mannich Bases. Macedonian Journal of Chemistry and Chemical Engineering. Link

  • Regioselectivity Mechanisms: Pouységu, L. et al. (2010). Regioselective alkylation of phenols. Royal Society of Chemistry.[3] Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

[1]

Executive Summary & Chemical Assessment

2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol is a bifunctional pharmaceutical intermediate containing both a phenolic core (weakly acidic, toxic) and a piperazine moiety (basic, sensitizer).[1]

Effective disposal requires understanding this duality. Standard segregation protocols often fail because this molecule can react with both strong acids (protonating the piperazine exothermically) and strong oxidizers (reacting with the electron-rich phenol ring).[1]

Chemical Hazard Profile
PropertyCharacteristicOperational Implication
Physical State Solid (typically) or Viscous OilDust inhalation risk; requires particular care in weighing/transfer.[1]
Basicity Piperazine (

)
Incompatible with Strong Acids. Risk of heat generation.
Acidity Phenol (

)
Incompatible with Strong Bases. Forms water-soluble phenoxides, complicating containment.[1]
Reactivity N-Nitrosation PotentialCRITICAL: Do not mix with nitrosating agents (nitrites/nitric acid) to avoid forming carcinogenic nitrosamines.[1]
Toxicity Corrosive / SensitizerRequires double-gloving and dedicated respiratory protection (N95/P100) during disposal.[1]

Waste Segregation Strategy

The primary error in disposing of this compound is misclassification as a simple "Organic Solvent" or "General Solid." Due to the piperazine ring, it must be treated as a Basic Toxic Organic .

Segregation Logic Flow

The following decision matrix illustrates the correct waste stream selection to prevent cross-reactivity in the central accumulation area.

SegregationLogicStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->Solid Dry SolidLiquidLiquid Waste(Mother Liquor/HPLC)StateCheck->Liquid SolutionSolidBinDESTINATION:Solid Hazardous Waste(Tag: Toxic/Corrosive)Solid->SolidBin Double BagSolventCheckCheck Solvent MatrixLiquid->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->Halogenated Contains HalogensNonHalogenatedNon-Halogenated(MeOH, EtOAc)SolventCheck->NonHalogenated Flammable/OrganicAqueousAqueous Buffer(pH < 7)SolventCheck->Aqueous Water BasedHaloBinDESTINATION:Halogenated Organic Waste(Segregate from Acids)Halogenated->HaloBinNonHaloBinDESTINATION:Non-Halogenated Organic Waste(Segregate from Oxidizers)NonHalogenated->NonHaloBinAqBinDESTINATION:Aqueous Basic Waste(Adjust pH > 9)Aqueous->AqBin Prevent Acid Mix

Figure 1: Decision matrix for segregating piperazine-phenol waste streams. Note the specific aqueous handling to prevent precipitation or heat generation.

Operational Disposal Procedures

A. Solid Waste (Pure Compound)

Applicable for: Expired reagents, weighing paper residues, contaminated gloves.

  • Containment: Do not throw loose powder into the solid waste drum.

    • Place the material in a clear polyethylene bag (4 mil thickness minimum).

    • Scientific Rationale: Piperazine dust is a potent respiratory sensitizer [1].[2] Double-bagging prevents "puff-back" when the waste drum is compressed or opened later.[1]

  • Labeling:

    • Tag as "Hazardous Waste - Solid, Toxic, Corrosive." [1]

    • Explicitly write: Contains Piperazine Derivatives.

  • Incompatibility Check: Ensure the solid waste container does not contain free liquids or strong oxidizers (e.g., permanganates), which could react with the phenol ring.

B. Liquid Waste (Solutions)

Applicable for: Reaction mixtures, HPLC effluent.

  • pH Verification: Before adding to a carboy, check the pH of your solution.

    • If Acidic (pH < 4): The piperazine is protonated (salt form). It is stable but will generate heat if mixed with strong bases.

    • If Basic (pH > 10): The phenol is deprotonated (phenoxide).

  • Carboy Selection:

    • Use HDPE (High-Density Polyethylene) carboys.[1] Avoid metal cans due to the corrosive nature of the amine/phenol pair on aluminum or mild steel.

  • Segregation:

    • DO NOT mix with Nitric Acid waste streams.

    • Reasoning: Nitric acid can nitrate the phenol ring (forming picric acid-like explosives) AND nitrosate the piperazine (forming carcinogens) [2].[1]

Spill Contingency Plan

Scenario: A 50g bottle of solid this compound drops and shatters.

Immediate Action: Evacuate the immediate 10-foot radius. Don PPE (Nitrile gloves x2, Lab coat, N95 respirator or PAPR).

SpillResponseSpillSpill DetectedIsolate1. Isolate Area(Prevent Dust Spread)Spill->IsolateCover2. Cover Spill(Wet Paper Towels)Isolate->Cover Dampen to trap dustCollect3. Scoop/Sweep(Avoid Dust)Cover->CollectClean4. Surface Decon(Soap + Water)Collect->Clean Remove ResidueDisposal5. Waste TaggingClean->Disposal

Figure 2: Dry-spill cleanup workflow emphasizing dust suppression.

Critical Nuance: Do NOT use a vacuum cleaner unless it is a dedicated HEPA-filtered unit for hazardous chemicals.[1] The motor exhaust will aerosolize the fine piperazine dust, contaminating the entire lab. Use the "Wet Method": gently lay damp paper towels over the powder to suppress dust, then scoop.

Regulatory Compliance (Reference)

When filling out waste manifests, use the following classifications. While this specific CAS does not have a unique "P" or "U" list number, it falls under characteristic hazards.

RegulationClassificationCode/Description
US EPA (RCRA) CharacteristicD002 (Corrosive) if pH > 12.5 or < 2.[1] Otherwise, classify as Toxic .
EU Waste Framework EWC Code07 05 13 * (Solid wastes containing dangerous substances).[1]
DOT (Transport) Hazard ClassClass 8 (Corrosive Solid, n.o.s.) or Class 6.1 (Toxic).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • European Chemicals Agency (ECHA). (n.d.). Piperazine - Substance Information & Nitrosamine Formation Risks. [1]

  • US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual.

  • PubChem. (n.d.). Compound Summary: 2-Ethoxyphenol (Structural Analog Data). National Library of Medicine. [1]

Personal protective equipment for handling 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No. 1262313-21-3). As no specific safety data sheet (SDS) is readily available for this compound, this document synthesizes information from the safety profiles of its core structural motifs: 2-Ethoxyphenol and Piperazine. This approach, rooted in established principles of chemical safety, allows for a robust and precautionary framework to ensure the well-being of laboratory personnel.

The phenolic group suggests potential for corrosive properties and dermal toxicity, while the piperazine moiety indicates a likelihood of skin and respiratory sensitization.[1][2][3][4] Therefore, a conservative and stringent set of safety measures is paramount.

Hazard Assessment and Core Principles

Given the chemical's structure, researchers must assume it possesses a combination of hazards associated with its constituent parts. The primary concerns are:

  • Corrosivity: Phenolic compounds are known to cause severe skin burns and eye damage.[2][4]

  • Toxicity: Phenol and its derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[2]

  • Sensitization: Piperazine is a known skin and respiratory sensitizer, meaning repeated exposure can lead to allergic reactions.[1][3]

  • Irritation: The compound is likely to be irritating to the skin, eyes, and respiratory tract.[5][6][7]

The guiding principle for handling this compound is to prevent all routes of exposure. This is achieved through a multi-layered approach encompassing engineering controls, personal protective equipment, and rigorous operational protocols.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and vapors. Standard safety glasses are insufficient. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hands Double gloving: inner nitrile glove, outer butyl rubber or Silver Shield® glovesPhenolic compounds can penetrate standard nitrile gloves. A double-gloving system with a chemically resistant outer glove is essential for robust protection.[2] Always inspect gloves for integrity before use.[8]
Body Chemical-resistant lab coat or apronTo protect against incidental contact and spills. The material should be appropriate for handling corrosive and sensitizing chemicals.
Respiratory NIOSH-approved respirator with organic vapor cartridgesTo be used when handling the powder outside of a certified chemical fume hood or if aerosolization is possible. Respirator use must be in accordance with a formal respiratory protection program (OSHA 29 CFR 1910.134).[1][9]
Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach is critical for minimizing exposure risk throughout the compound's lifecycle in the laboratory.

  • Verification: Upon receipt, ensure the container is intact and clearly labeled.

  • Segregation: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Containment: Keep the container tightly sealed.[5][6]

  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[2]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]

    • Assemble all necessary equipment and reagents before starting work to minimize time spent in the active handling area.

  • Weighing and Transfer:

    • When handling the solid, use techniques that minimize dust generation.

    • Use dedicated spatulas and weighing boats.

    • Close the primary container immediately after dispensing.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If the process generates heat, ensure adequate cooling.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after removing gloves.[5][9]

Immediate and decisive action is required in the event of a spill. The following workflow illustrates the necessary steps.

Spill_Response_Workflow A Spill Occurs B Evacuate Immediate Area & Alert Others A->B C If Safe, Control the Source of the Spill B->C D Don Appropriate PPE C->D E Contain the Spill with Absorbent Material D->E F Collect Absorbed Material into a Labeled Waste Container E->F G Decontaminate the Spill Area F->G H Dispose of all Contaminated Materials as Hazardous Waste G->H I Report the Incident H->I

Caption: Chemical Spill Response Workflow.

For small spills, use a non-reactive absorbent material to collect the substance and place it in a sealed container for disposal.[9] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[9]

Disposal Plan: Ensuring Environmental Responsibility

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling:

    • Label waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Corrosive, Toxic, Sensitizer).[10]

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[6][7]

Emergency Procedures: Preparedness is Key
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][8][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[9][11]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][9][11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8][9][11]

In all cases of exposure, provide the attending medical personnel with the safety information for 2-Ethoxyphenol and Piperazine.

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

  • Material Safety Data Sheet. (n.d.).
  • Fisher Scientific. (2018, January 18). Piperazine Safety Data Sheet.
  • Loba Chemie. (n.d.). 2-ETHOXYPHENOL FOR SYNTHESIS Safety Data Sheet.
  • Apollo Scientific. (2022, September 16). Piperazine Safety Data Sheet.
  • Fisher Scientific. (2010, November 24). Piperazine Safety Data Sheet.
  • Fisher Scientific. (2013, September 4). 2-Ethoxyphenol Safety Data Sheet.
  • CymitQuimica. (2024, December 19). 4-(Piperazin-1-yl)phenol hydrochloride Safety Data Sheet.
  • ChemicalBook. (n.d.). 2-Ethoxyphenol Safety Data Sheet.
  • TCI Chemicals. (n.d.). 4-(2-Methoxyethyl)phenol Safety Data Sheet.
  • Sigma-Aldrich. (2025, December 24). 2-Ethoxy-2-methylpropane Safety Data Sheet.
  • University of California, Berkeley - Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
  • Cayman Chemical. (2025, November 19). Piperazine Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Acefylline piperazine Safety Data Sheet.
  • University of Minnesota - Office of Research. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.

Sources

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Retrosynthesis Analysis

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2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

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